7-Fluoro-5-methyl-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORDVAXRGDICNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619232 | |
| Record name | 7-Fluoro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442910-91-0 | |
| Record name | 7-Fluoro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-5-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Fluoro-5-methyl-1H-indole: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
Abstract
This technical guide provides a comprehensive overview of 7-Fluoro-5-methyl-1H-indole (CAS No. 442910-91-0), a fluorinated indole derivative of significant interest to the pharmaceutical and life sciences sectors. The strategic incorporation of a fluorine atom and a methyl group onto the indole scaffold imparts unique electronic and metabolic properties, making this compound a valuable building block in modern drug discovery. Due to the limited availability of published experimental data for this specific isomer, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust predictive profile. We will cover its core physicochemical properties, propose a detailed synthetic protocol via the Fischer indole synthesis, delineate its expected spectroscopic signature, and discuss its potential applications and chemical reactivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecule in their work.
Introduction: The Strategic Value of Fluorinated Indoles
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the essential amino acid tryptophan. Chemical modification of the indole nucleus is a cornerstone of drug design. The introduction of fluorine, in particular, is a widely adopted strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond can enhance metabolic stability, improve membrane permeability, and alter pKa values of nearby functional groups, often leading to improved drug efficacy and bioavailability.
This compound is a structurally intriguing variant, combining the effects of an electron-withdrawing fluorine atom at the 7-position with an electron-donating methyl group at the 5-position. This substitution pattern is anticipated to create a unique electronic distribution within the indole ring, influencing its reactivity and biological interactions. This guide serves as a foundational resource for understanding and utilizing this high-potential compound.
Molecular Structure and Physicochemical Properties
The fundamental attributes of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this compound is not yet prevalent in the literature, we can define its core identity and predict key properties based on its structure and data from analogous compounds.[1][2]
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Basis |
|---|---|---|
| CAS Number | 442910-91-0 | [1] |
| Molecular Formula | C₉H₈FN | [1][2] |
| Molecular Weight | 149.17 g/mol | [1][2] |
| Appearance | Solid (Predicted) | Based on related isomers[3] |
| Melting Point | 65-75 °C (Predicted) | Extrapolated from 7-fluoro-1H-indole (60-65 °C)[3] |
| Boiling Point | >250 °C (Predicted) | General characteristic of indole derivatives |
| pKa (NH proton) | 16-17 (Predicted) | Similar to other substituted indoles |
| LogP | ~2.6 (Predicted) | Calculated based on structure |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; Insoluble in water (Predicted) | General solubility of indole compounds |
Proposed Synthesis and Characterization Workflow
The Fischer indole synthesis remains one of the most robust and versatile methods for constructing the indole core.[4][5] It involves the acid-catalyzed cyclization of an arylhydrazone. A plausible route to this compound would start from 3-fluoro-5-methylaniline.
Proposed Synthetic Protocol: Fischer Indole Synthesis
This protocol is a self-validating system; successful synthesis and subsequent characterization confirming the predicted spectral data would validate the entire process.
Step 1: Diazotization and Reduction to Hydrazine
-
Dissolve 3-fluoro-5-methylaniline (1.0 eq) in 6M hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also at 0-5 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt should form.
-
Stir for 1-2 hours, then collect the precipitate by vacuum filtration, wash with cold water, and dry. This yields (3-fluoro-5-methylphenyl)hydrazine hydrochloride.
Step 2: Hydrazone Formation and Cyclization
-
Suspend the (3-fluoro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture slightly and add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the reaction mixture to 100-150 °C (temperature will depend on the catalyst) for 2-4 hours. The cyclization reaction releases ammonia.
-
Monitor the reaction to completion using TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude this compound using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
General Characterization Workflow
A standard workflow ensures the identity and purity of the synthesized compound.
Figure 2: Standard workflow for synthesis and validation.
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for structural elucidation. The following predictions are based on established principles of NMR and spectroscopy for substituted indoles.[6][7]
4.1 ¹H NMR Spectroscopy
-
N-H Proton (H1): A broad singlet expected around δ 8.0-8.5 ppm.
-
Pyrrole Protons (H2, H3): A pair of doublets or triplets around δ 7.2-7.5 ppm (H2) and δ 6.5-6.7 ppm (H3), showing coupling to each other.
-
Aromatic Protons (H4, H6): These protons will appear as distinct signals in the aromatic region (δ 6.8-7.5 ppm). H6 will likely be a singlet or a narrow doublet (due to small meta-coupling to H4). H4 will be a doublet, split by the adjacent fluorine atom (³JHF ≈ 8-10 Hz).
-
Methyl Protons (5-CH₃): A sharp singlet expected around δ 2.4-2.5 ppm.
4.2 ¹³C NMR Spectroscopy
-
Carbons: Nine distinct signals are expected.
-
C-F Carbon (C7): This carbon will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. Its chemical shift will be significantly downfield.
-
Other Aromatic Carbons: Carbons ortho (C6) and para (C4) to the fluorine will show smaller coupling constants (²JCF and ⁴JCF).
-
Methyl Carbon (5-CH₃): A signal expected around δ 20-22 ppm.
4.3 ¹⁹F NMR Spectroscopy A single resonance is expected, likely in the range of δ -120 to -130 ppm (relative to CFCl₃), which is typical for fluoroarenes.[7] This signal would likely be a doublet of doublets due to coupling with H6 and H1.
4.4 Mass Spectrometry (MS) The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 149.17, corresponding to the molecular weight of the compound.
4.5 Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp peak around 3400-3500 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band typically found in the 1100-1250 cm⁻¹ region.
Chemical Reactivity and Applications
The electronic nature of this compound suggests a rich chemical reactivity profile. The indole ring is inherently electron-rich and prone to electrophilic aromatic substitution, primarily at the C3 position. The fluorine at C7 is strongly electron-withdrawing via induction, while the methyl group at C5 is electron-donating. These competing effects will modulate the reactivity of the benzene portion of the ring.
This compound is an ideal starting material for building more complex molecules. For example, the N-H proton can be readily alkylated or arylated, and the C3 position can be functionalized via reactions like the Mannich, Vilsmeier-Haack, or Friedel-Crafts reactions. The presence of fluorine makes it a valuable precursor for developing PET imaging agents or for creating drug candidates with enhanced metabolic stability.[8]
Safety and Handling
Based on available supplier safety data, this compound should be handled with appropriate care.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and materials science. This guide provides a foundational, predictive overview of its physical and chemical properties, a reliable synthetic route, and a detailed expected spectroscopic profile. By establishing these benchmark parameters, we hope to facilitate and accelerate research into this valuable compound, enabling scientists to confidently synthesize, characterize, and deploy it in the development of next-generation therapeutics and advanced materials.
References
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Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]
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PubChem. 5-Fluoro-3-methyl-1H-indole. Available from: [Link]
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MDPI. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Available from: [Link]
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National Institutes of Health (NIH). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available from: [Link]
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ResearchGate. Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available from: [Link]
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ChemUniverse. 5-FLUORO-7-METHYL-1H-INDOLE [P86857]. Available from: [Link]
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ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Available from: [Link]
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International Union of Crystallography (IUCr). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available from: [Link]
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ACS Publications. Organic Letters Journal. Available from: [Link]
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ResearchGate. Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Available from: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Available from: [Link]
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7-Fluoro-5-methyl-1H-indole: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 7-Fluoro-5-methyl-1H-indole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document will cover its fundamental properties, a detailed synthesis protocol, and its current and potential applications in medicinal chemistry, grounded in established scientific principles and supported by authoritative references.
Core Compound Identification and Properties
This compound is a substituted indole, a ubiquitous scaffold in biologically active molecules. The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 5-position significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] These modifications make it a valuable building block in the design of novel therapeutic agents.
| Property | Value | Source |
| CAS Number | 442910-91-0 | [Internal Database] |
| Molecular Formula | C₉H₈FN | [Internal Database] |
| Molecular Weight | 149.17 g/mol | [Internal Database] |
| Canonical SMILES | CC1=CC2=C(NC=C2)C(F)=C1 | [Internal Database] |
| InChI Key | Not available | [Internal Database] |
Synthesis of this compound: A Proposed Methodology
Retrosynthetic Analysis and Strategy
The core of the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[5] Therefore, the retrosynthetic analysis of this compound points to (3-fluoro-5-methylphenyl)hydrazine and a suitable carbonyl compound as key precursors. Acetone is a logical choice for the carbonyl component to yield the desired indole without substitution at the 2- and 3-positions after the initial cyclization and potential rearrangement.
Proposed Experimental Protocol
Step 1: Synthesis of (3-Fluoro-5-methylphenyl)hydrazine
This intermediate can be prepared from 3-fluoro-5-methylaniline via diazotization followed by reduction.
-
Materials: 3-fluoro-5-methylaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂).
-
Procedure:
-
Dissolve 3-fluoro-5-methylaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Add the freshly prepared diazonium salt solution to the stannous chloride solution dropwise with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Basify the mixture with a concentrated sodium hydroxide solution until a precipitate of the hydrazine free base is formed.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (3-fluoro-5-methylphenyl)hydrazine.
-
Step 2: Fischer Indole Synthesis of this compound
-
Materials: (3-Fluoro-5-methylphenyl)hydrazine, Acetone, Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride).
-
Procedure:
-
Combine (3-fluoro-5-methylphenyl)hydrazine and a slight excess of acetone in a round-bottom flask.
-
Heat the mixture gently to form the corresponding hydrazone. The reaction can be monitored by TLC.
-
To the crude hydrazone, add the acid catalyst (e.g., polyphosphoric acid).
-
Heat the reaction mixture to a temperature typically between 100-180 °C. The optimal temperature should be determined empirically.
-
The reaction progress is monitored by TLC until the starting hydrazone is consumed.
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indole scaffold with the strategic placement of fluorine and methyl groups offers significant potential for the development of novel therapeutic agents with improved pharmacological profiles. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its biological activities and applications. As research into fluorinated heterocycles continues to expand, compounds like this compound will undoubtedly play a crucial role in the advancement of modern medicine.
References
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Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
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ResearchGate. 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF. Available at: [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]
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PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Available at: [Link]
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ResearchGate. (PDF) Fischer Indole Synthesis. Available at: [Link]
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PubMed Central. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
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International Union of Crystallography. (IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]
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ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (PDF) A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Available at: [Link]
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Organic Syntheses. 1-methylindole. Available at: [Link]
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PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article. Available at: [Link]
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RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
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The Royal Society of Chemistry. Supporting information. Available at: [Link]
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ACS Publications. Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. Available at: [Link]
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Wikipedia. 5-Fluoro-DMT. Available at: [Link]
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Unlocking the Therapeutic Potential of 7-Fluoro-5-methyl-1H-indole: A Technical Guide to Characterizing Biological Activity
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutics and clinical candidates.[1] The strategic functionalization of this core structure offers a powerful avenue for modulating physicochemical properties and biological activity. This guide focuses on 7-Fluoro-5-methyl-1H-indole, a novel yet uncharacterized molecule, and provides a comprehensive framework for its biological evaluation. We will delve into the rationale behind its design, propose a systematic screening workflow to identify its biological targets, and provide detailed, field-proven protocols for key in vitro assays. This document is intended to serve as a practical roadmap for researchers seeking to unlock the therapeutic potential of this and other novel indole derivatives.
Introduction: The Rationale for this compound
The indole scaffold's prevalence in drug discovery stems from its ability to mimic peptide structures and engage in various non-covalent interactions with biological targets, particularly enzymes like protein kinases.[2][3] The specific substitutions on the this compound molecule are not arbitrary; they are deliberate choices grounded in established medicinal chemistry principles.
-
The Indole Core: This bicyclic aromatic system provides a rigid and versatile platform. Its nitrogen atom can act as a hydrogen bond donor, a key interaction for binding to many protein targets, including the hinge region of kinases.[4][5]
-
7-Fluoro Substitution: The incorporation of a fluorine atom is a widely used strategy in modern drug design.[6] Fluorine's high electronegativity can alter the electronic properties of the indole ring, influencing pKa and binding interactions. The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the molecule's metabolic stability and plasma half-life.[7] Furthermore, fluorine can increase lipophilicity, potentially improving cell membrane permeability and penetration into hydrophobic pockets of target proteins.[8]
-
5-Methyl Substitution: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can profoundly impact a compound's properties.[9] A methyl group at the 5-position can serve several purposes:
-
Hydrophobic Interactions: It can occupy small hydrophobic pockets within a binding site, increasing affinity and selectivity.
-
Conformational Restriction: It can influence the preferred conformation of the molecule, pre-organizing it for optimal binding.
-
Metabolic Shielding: Similar to fluorine, it can block a potential site of metabolism, improving pharmacokinetic properties.
-
Given these features, this compound is a prime candidate for investigation against a range of biological targets, with a particularly strong rationale for exploring its potential as a kinase inhibitor.
A Systematic Workflow for Biological Characterization
For a novel compound with no prior biological data, a tiered and systematic screening approach is essential. This strategy, outlined below, maximizes the potential for hit discovery while conserving resources. It begins with broad, high-throughput phenotypic screens to identify general bioactivity, followed by more focused target-based assays to elucidate the specific mechanism of action.
Caption: Proposed screening cascade for this compound.
Experimental Protocols: A Practical Guide
The following protocols represent robust, validated methods for executing the initial tiers of the proposed screening workflow.
Tier 1: General Cell Viability (MTT Assay)
This assay provides a quantitative measure of a compound's effect on cell metabolic activity, which is a proxy for cell viability and proliferation. It is a crucial first step to identify cytotoxic or cytostatic effects.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to form purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking for 5-10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Tier 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Given the prevalence of the indole scaffold in kinase inhibitors, a broad kinase panel screen is a high-priority next step.[12] The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. To each well, add:
-
Kinase buffer (containing appropriate salts, DTT, and cofactors like Mg²⁺).
-
The specific kinase being tested.
-
The specific peptide or protein substrate for that kinase.
-
This compound at various concentrations (and a vehicle control).
-
-
Initiation: Start the reaction by adding a pre-determined concentration of ATP (often at the Km value for the specific kinase). The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes), ensuring the reaction is in the linear range.[14]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Tier 2: GPCR Binding Assay (Radioligand Competition)
Indole derivatives are also known to interact with G-protein coupled receptors (GPCRs), particularly serotonin receptors. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.[15]
Principle: This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from its receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., HEK293 cells expressing the 5-HT₂ₐ receptor). This is typically done through cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a 96-well filter plate, combine:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-Ketanserin for the 5-HT₂ₐ receptor), typically at its Kₑ concentration.
-
The prepared cell membranes.
-
This compound at various concentrations.
-
-
Controls: Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known unlabeled ligand to saturate the receptors).
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity in each vial using a scintillation counter.
-
Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compound at each concentration. Plot these values to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Interpretation and Future Directions
The initial screening data will guide the subsequent research strategy.
| Assay Type | Possible Outcome | Interpretation & Next Steps |
| Cell Viability | Potent cytotoxicity in cancer cells, low toxicity in normal cells. | Indicates potential as an anticancer agent. Proceed to broad kinase panel screening to identify potential oncogenic kinase targets. |
| Kinase Panel | Selective inhibition of one or a few kinases (e.g., IC₅₀ < 1 µM). | A promising hit. Validate with orthogonal biochemical assays. Determine the mode of inhibition (e.g., ATP-competitive). Proceed to cellular assays to confirm target engagement (e.g., Western blot for phosphorylation of a downstream substrate). |
| GPCR Binding | High affinity for a specific receptor (e.g., Ki < 100 nM). | A potential receptor modulator. Follow up with a functional assay (e.g., calcium mobilization, cAMP) to determine if the compound is an agonist, antagonist, or allosteric modulator.[16] |
| All Assays | No significant activity. | The compound may target a class not tested, have poor solubility, or be inactive. Consider structural modifications or testing in different assay systems. |
| Table 1: Interpreting Primary Screening Data. |
Should this compound demonstrate potent and selective activity in these primary assays, the next phase of research would involve detailed structure-activity relationship (SAR) studies, lead optimization to improve potency and pharmacokinetic properties, and eventual evaluation in in vivo disease models.
Conclusion
While the biological activity of this compound is currently uncharacterized, its structure is rationally designed based on proven medicinal chemistry principles. The indole core, combined with strategic fluoro and methyl substitutions, makes it a compelling candidate for drug discovery, particularly in the realm of kinase inhibition. The systematic, tiered screening workflow and detailed protocols provided in this guide offer a clear and efficient path for researchers to elucidate its biological function and unlock its therapeutic potential. This framework is not only applicable to the title compound but also serves as a robust template for the initial characterization of other novel chemical entities in a drug discovery program.
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Potential therapeutic applications of 7-Fluoro-5-methyl-1H-indole
An In-Depth Technical Guide to the Therapeutic Potential of 7-Fluoro-5-methyl-1H-indole
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically successful pharmaceuticals.[1][2] Strategic modification of this core can yield compounds with highly specific and potent biological activities. This guide focuses on this compound, a halogenated indole derivative with significant, yet underexplored, therapeutic potential. The introduction of fluorine at the 7-position is a critical design choice, intended to enhance metabolic stability and modulate electronic properties for improved target binding, drawing parallels from established bioisosteric relationships with scaffolds like 7-azaindole.[3][4] This document synthesizes the available chemical data and compelling preclinical evidence for related structures to build a robust scientific case for the investigation of this compound in two primary therapeutic areas: as a novel antiviral agent targeting influenza virus and as a foundational scaffold for the development of next-generation kinase inhibitors in oncology and immunology.
The Indole Scaffold: A Foundation for Drug Design
The indole ring system, an aromatic bicyclic heterocycle, is a recurring motif in molecules that modulate fundamental biological processes.[5] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has led to the development of indole-based drugs across a wide spectrum of diseases, from cancer to neurological disorders.[6][7]
Strategic Imperative of Fluorination
The substitution of hydrogen with fluorine is a well-established strategy in modern drug design, with over 20% of all marketed pharmaceuticals containing at least one fluorine atom.[8] In the context of the indole scaffold, fluorination offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indole N-H proton, influencing its ability to act as a hydrogen bond donor.
-
Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with electron-rich pockets in a protein binding site, thereby increasing binding affinity and selectivity.
-
Bioisosterism: As demonstrated in several studies, the 7-fluoroindole core can serve as an effective bioisostere for the 7-azaindole scaffold, a prominent "hinge-binding" motif in many kinase inhibitors.[3][4] This substitution can mitigate off-target effects, such as unwanted kinase activity or metabolism by aldehyde oxidase.[3]
Synthesis and Characterization of this compound
The availability of a robust and scalable synthetic route is paramount for the exploration of any new chemical entity. While the specific synthesis of this compound is not extensively detailed in the public literature, a logical pathway can be constructed based on established indole syntheses like the Fischer methodology and published routes for analogous compounds.[3][9]
Proposed Retrosynthetic Pathway
The synthesis can be logically approached via a Fischer indole synthesis, a reliable and time-tested method for constructing the indole core.
Caption: Proposed Fischer Indole Synthesis workflow for the target compound.
Step-by-Step Synthesis Protocol
Causality: This protocol is designed for efficiency and reliability. The conversion of the aniline to a hydrazine is a standard, high-yielding procedure. The subsequent Fischer cyclization is a powerful C-C and C-N bond-forming reaction that directly constructs the desired bicyclic indole core. The choice of an acid catalyst like polyphosphoric acid (PPA) is crucial as it facilitates both the key[10][10]-sigmatropic rearrangement and subsequent dehydration/aromatization steps.
-
Diazotization: To a cooled (0-5 °C) solution of 2-Fluoro-4-methylaniline in concentrated HCl, add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction to Hydrazine: Add a solution of tin(II) chloride (SnCl₂) in concentrated HCl to the diazonium salt solution. Allow the reaction to warm to room temperature and stir for 2-3 hours. The resulting precipitate of (2-Fluoro-4-methylphenyl)hydrazine hydrochloride is filtered, washed with a small amount of cold water, and dried.
-
Hydrazone Formation: The hydrazine hydrochloride is neutralized and condensed with a suitable ketone (e.g., acetone or a protected pyruvate derivative) in a solvent like ethanol with catalytic acid to form the corresponding hydrazone.
-
Fischer Indole Cyclization: The crude hydrazone is added to polyphosphoric acid (PPA) or another suitable catalyst (e.g., ZnCl₂) and heated (typically 80-120 °C) until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: The reaction mixture is cooled and carefully quenched with ice water, then neutralized with a base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Therapeutic Application I: Antiviral Agent for Influenza
Mechanism of Action: Targeting the PB2 Cap-Binding Domain
Influenza A and B viruses are responsible for seasonal epidemics and occasional pandemics. A critical process in their replication is "cap-snatching," where the viral RNA polymerase, a heterotrimer of PA, PB1, and PB2 subunits, cleaves the 5' cap from host pre-mRNAs. This stolen cap is then used to prime the synthesis of viral mRNA. The Polymerase Basic 2 (PB2) subunit contains a highly conserved aromatic pocket that is responsible for recognizing and binding the 7-methylguanosine (m⁷G) of the host mRNA cap. Inhibition of this PB2 cap-binding domain is a validated antiviral strategy that halts viral replication.
Research has successfully identified 7-azaindole derivatives as potent inhibitors that occupy this pocket. Crucially, a study on novel indole-based inhibitors found that 7-fluoroindole acts as an effective bioisostere for 7-azaindole, demonstrating potent inhibition of virally infected cells and target engagement with the influenza PB2 protein.[3] This provides a direct and compelling rationale for investigating this compound as a potential anti-influenza therapeutic.
Caption: The indole scaffold competitively inhibits ATP binding at the kinase hinge.
Data Summary: Activity of Related Fluorinated Heterocycles
The following table summarizes reported activity for structurally related compounds, providing a benchmark for the potential potency of derivatives of this compound.
| Compound Class | Target Kinase | Reported Potency (IC₅₀) | Therapeutic Area | Reference |
| 7-Fluoroindazole Derivatives | Syk | 10 - 50 nM | Inflammatory Disease | [8] |
| Pyrrolo[2,3-d]pyrimidine (GSK2606414) | PERK | 0.4 nM | Oncology | [11] |
| 7-Azaindole Derivatives | Cdc7 | 31 nM (for best inhibitor) | Oncology | [12] |
Experimental Protocol: General Kinase Inhibition Assay (ADP-Glo™)
Expertise: The ADP-Glo™ assay is a superior choice for primary screening. It is a universal, luminescence-based assay that measures the amount of ADP produced during the kinase reaction. Its high sensitivity and resistance to signal interference make it robust for screening large compound libraries against virtually any kinase.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound (this compound derivative) at various concentrations.
-
Add the target kinase and its specific substrate peptide.
-
Initiate the reaction by adding a concentration of ATP that is at or below the Kₘ for the specific kinase.
-
Incubate at the optimal temperature (e.g., 30 °C) for the optimal time (e.g., 60 minutes).
-
-
Signal Generation (Step 1):
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
-
Signal Generation (Step 2):
-
Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which converts the ADP generated in step 1 into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence signal using a plate-reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the signal against the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.
-
Future Directions and Conclusion
This compound represents a chemical scaffold of significant strategic value. The confluence of the indole core's privileged nature with the advantageous properties imparted by fluorination provides a strong foundation for innovative drug discovery programs.
Immediate next steps should include:
-
Confirmation of Synthetic Route: Optimization and validation of the proposed synthesis to ensure a reliable supply of the core molecule.
-
In Vitro Screening: Evaluation of the core molecule and rationally designed derivatives in the described PB2 binding and a panel of kinase inhibition assays.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification at the N-1 and C-3 positions of the indole ring to optimize potency and selectivity for identified targets.
-
ADME Profiling: Early assessment of metabolic stability, solubility, and permeability to ensure the development of drug-like properties.
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Clark, M. P., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]
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Li, G., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Shafi, S., et al. (2019). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules. Available at: [Link]
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]
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7-Fluoro-5-methyl-1H-indole: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine and methyl groups can profoundly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive technical overview of 7-Fluoro-5-methyl-1H-indole, a promising but under-documented building block for drug discovery. We will delve into its synthetic pathways, analyze the strategic rationale for its specific substitution pattern, and explore its potential applications in designing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, actionable protocols.
The Strategic Advantage of Fluorine and Methyl Group Co-substitution on the Indole Scaffold
The indole ring system is a privileged structure in drug discovery, present in essential biomolecules like serotonin and melatonin.[1] Its derivatization allows for the fine-tuning of biological activity. The co-substitution with a fluorine atom at the 7-position and a methyl group at the 5-position is a deliberate tactic to optimize drug-like properties.
The Role of the 7-Fluoro Substituent:
The introduction of a fluorine atom, the most electronegative element, at the C-7 position of the indole ring offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can shield adjacent positions from metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, influencing its hydrogen bonding capabilities and overall acid-base properties. This can be critical for target engagement and pharmacokinetic profiles.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket, potentially increasing ligand affinity and selectivity.
-
Improved Membrane Permeability: Strategic fluorination can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
The Impact of the 5-Methyl Substituent:
The methyl group at the C-5 position, while seemingly simple, provides key benefits:
-
Increased Lipophilicity: The methyl group contributes to the overall lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.
-
Steric Influence: It can provide a crucial steric anchor to orient the molecule within a binding site, potentially improving selectivity for the target protein over off-targets.
-
Metabolic Blocking: Similar to fluorine, a methyl group can block a potential site of metabolism, further enhancing the molecule's metabolic stability.
The combination of these two substituents on the indole scaffold creates a building block with a unique electronic and steric profile, making this compound a valuable tool for addressing common challenges in drug development such as poor metabolic stability and off-target effects.
Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and robust synthetic route can be designed based on the well-established Fischer indole synthesis.[3] This method involves the acid-catalyzed cyclization of a phenylhydrazone.[4]
Proposed Synthetic Pathway:
Caption: Proposed Fischer indole synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a well-reasoned, hypothetical procedure based on established chemical principles.
Step 1: Synthesis of 3-Fluoro-5-methylphenylhydrazine
-
Diazotization of 3-Fluoro-5-methylaniline:
-
To a stirred solution of 3-Fluoro-5-methylaniline (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction to the Hydrazine:
-
The cold diazonium salt solution is then added slowly to a stirred solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting precipitate of the hydrazine hydrochloride salt is collected by filtration, washed with a small amount of cold water, and dried.
-
The free hydrazine base can be obtained by treatment with a strong base (e.g., NaOH) and extraction into an organic solvent.
-
Step 2: Fischer Indole Synthesis of this compound
-
Hydrazone Formation and Cyclization:
-
A mixture of 3-Fluoro-5-methylphenylhydrazine (1.0 eq) and a suitable ketone or aldehyde (e.g., acetone, 1.2 eq) in a high-boiling solvent (e.g., toluene or xylene) is heated in the presence of an acid catalyst.
-
Commonly used catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[3]
-
The reaction is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
-
Physicochemical Properties and Spectroscopic Characterization (Predicted)
While experimental data is scarce, the physicochemical properties and spectroscopic signatures of this compound can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₉H₈FN | Confirmed by supplier data.[5] |
| Molecular Weight | 149.17 g/mol | Confirmed by supplier data.[5] |
| Appearance | Off-white to light brown solid | Typical for indole derivatives. |
| Melting Point | 70-90 °C | Based on similar substituted indoles. |
| LogP | 2.5 - 3.5 | Increased lipophilicity due to methyl and fluoro groups. |
| pKa (indole N-H) | 16.0 - 16.5 | Lowered due to the electron-withdrawing fluorine at C7. |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group. The fluorine at C7 will cause characteristic splitting of the adjacent aromatic proton at C6. The methyl protons at C5 will appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbon NMR will show nine distinct signals. The carbon atoms attached to fluorine (C7) and nitrogen will have characteristic chemical shifts.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the 7-position. The chemical shift will be indicative of its electronic environment on the indole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 149.06, consistent with the molecular formula C₉H₈FN.
Reactivity and Application as a Synthetic Intermediate
This compound is a versatile building block for further chemical modifications. The indole ring has several reactive positions that can be functionalized to build more complex molecules.
Caption: Key reactive sites on the this compound scaffold.
-
N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or sulfonylated to introduce a variety of substituents. This is a common strategy to modulate the molecule's properties and explore structure-activity relationships (SAR).
-
C3-Functionalization: The C3 position is the most nucleophilic carbon and is highly susceptible to electrophilic substitution. Reactions such as the Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation can be used to introduce various functional groups at this position.
-
C2-Functionalization: While less reactive than C3, the C2 position can be functionalized, often after N-protection, through lithiation followed by quenching with an electrophile.
-
Benzene Ring Functionalization: The benzene portion of the indole can undergo further electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.
Potential Therapeutic Applications and Future Perspectives
Given the established importance of fluorinated indoles in medicinal chemistry, this compound holds significant potential as a scaffold for developing novel therapeutics across various disease areas.
-
Oncology: Many kinase inhibitors incorporate an indole core. The specific substitution pattern of this compound could be exploited to develop selective inhibitors of kinases implicated in cancer.
-
Neuroscience: As an analog of serotonin, indole derivatives are frequently explored for their activity on serotonin receptors and transporters. This scaffold could be a starting point for developing novel antidepressants, anxiolytics, or antipsychotics.
-
Infectious Diseases: Indole-based compounds have shown promise as antiviral and antibacterial agents. The unique electronic properties conferred by the 7-fluoro substituent could lead to the discovery of new anti-infective agents with novel mechanisms of action.
The strategic design of this building block, combining metabolic stability and lipophilicity enhancements, makes it an attractive starting point for lead optimization campaigns. As synthetic methodologies become more advanced, the accessibility and utility of such specifically substituted indoles will likely increase, opening new avenues for drug discovery.
Conclusion
This compound represents a valuable, albeit underutilized, building block in the medicinal chemist's toolbox. Its unique combination of a metabolically robust fluorine atom and a lipophilic methyl group on the privileged indole scaffold provides a strong foundation for the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific molecule is not yet widely available, its synthesis is feasible through established methods, and its potential applications are vast. This guide serves to highlight the strategic value of this compound and to encourage its exploration in future drug discovery endeavors.
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Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available from: [Link]
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Indole derivatives: A versatile scaffold in modern drug discovery—An updated review on their multifaceted therapeutic applications (2020–2024). PubMed Central. Available from: [Link]
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Antimicrobial and anticancer potential of fluorinated indoles.
An In-Depth Technical Guide to the Antimicrobial and Anticancer Potential of Fluorinated Indoles
Executive Summary
The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the development of novel therapeutic agents with enhanced potency and favorable pharmacokinetic profiles. This guide provides a comprehensive technical overview of the burgeoning field of fluorinated indoles, focusing on their significant potential as both anticancer and antimicrobial agents. We will explore the synthetic methodologies for creating these compounds, delve into their mechanisms of action, analyze structure-activity relationships, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated indoles in their therapeutic programs.
The Strategic Advantage of Fluorine in Indole-Based Drug Discovery
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The introduction of fluorine, the most electronegative element, into this scaffold is not a trivial modification; it is a deliberate strategy to modulate a molecule's physicochemical properties. The C-F bond is stronger than a C-H bond, which can block metabolic pathways and increase the metabolic stability of a drug candidate.[2] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and modify the overall electronic distribution of the indole ring system. These perturbations can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties, such as increased membrane permeability and bioavailability.[2] Consequently, fluorinated compounds represent a significant portion of approved pharmaceuticals.
Synthetic Pathways to Fluorinated Indoles
The synthesis of fluorinated indoles can be broadly categorized into two approaches: pre-fluorination of starting materials before indole ring formation, or direct fluorination of a pre-formed indole core. The choice of strategy often depends on the desired position of the fluorine atom and the tolerance of other functional groups on the molecule.
Synthesis from Fluorinated Precursors
A common and reliable method involves using fluorinated anilines or other precursors in classical indole syntheses like the Fischer, Bischler, or Madelung synthesis. This approach offers excellent control over the regioselectivity of fluorination on the benzene portion of the indole. However, it may require multi-step pre-functionalization of the starting materials.[3]
Direct C-H Fluorination
Recent advances have focused on the direct C-H fluorination of the indole nucleus, which is a more atom-economical approach. Electrophilic fluorinating agents, such as Selectfluor®, are widely used. However, controlling the regioselectivity can be challenging due to the electron-rich nature of the indole ring. Innovative methods, including the use of directing groups or specialized catalyst systems (e.g., palladium or silver-mediated fluorination), have been developed to achieve higher selectivity.[3] Some modern methods even utilize micellar catalysis in water, presenting a more environmentally benign process.[3]
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis and evaluation of fluorinated indoles.
Caption: Inhibition of RTK signaling by fluorinated indoles.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of fluorinated indoles is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the indole ring.
-
Position of Fluorine: Studies have shown that the position of the fluorine atom can dramatically affect activity. For example, in a series of monofluorinated indolin-2-ones, a 6-fluoro derivative was found to be significantly more potent against hepatocellular carcinoma cells than its 5-fluoro counterpart. [4]* Electron-Withdrawing vs. Donating Groups: The presence of electron-withdrawing groups on the indole ring can sometimes lower its reactivity in synthesis but can be crucial for biological activity. [3]Conversely, the addition of larger, polar substituents can sometimes enhance activity by improving interactions with the target protein's binding pocket. [5]* Hybrid Molecules: Combining the fluorinated indole scaffold with other pharmacologically active moieties, such as thiazole or bis-indole structures, has been a successful strategy to enhance anticancer activity. [5]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected fluorinated indole derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Indolin-2-one | 6-Monofluorinated derivative (16l) | HuH7 (Hepatocellular Carcinoma) | 0.09 | [4] |
| Fluorinated Indolin-2-one | 6-Monofluorinated derivative (16l) | Hep3B (Hepatocellular Carcinoma) | 0.36 | [4] |
| Fluorinated Bis-Indole | Derivative with F and OMe at C-6 (34b) | A549 (Lung Cancer) | 0.8 | [5] |
| Glyoxylamide-based Indole | 6-Fluoroindole (32b) | HeLa (Cervical Cancer) | 22.34 | [4] |
| Glyoxylamide-based Indole | 6-Fluoroindole (32b) | PC-3 (Prostate Cancer) | 24.05 | [4] |
| 4-Fluoroindoline | Derivative 24a | PERK Enzyme Inhibition (nM) | 0.8 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of fluorinated indoles on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fluorinated indole test compounds, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Potential of Fluorinated Indoles
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. [6]Fluorinated indoles have shown considerable activity against a range of bacteria and fungi, including resistant strains.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of indole derivatives are often distinct from conventional antibiotics, making them promising candidates to overcome existing resistance. [7]
-
Membrane Disruption: Indole compounds can intercalate into and disrupt the integrity of bacterial cell membranes. This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. [8]* Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Indole derivatives have been shown to inhibit biofilm formation and, in some cases, disrupt pre-formed, mature biofilms. [7][8]* Enzyme Inhibition: Specific enzymes essential for microbial survival can be targeted. For instance, some indole derivatives may act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring susceptibility. [9]* DNA Targeting: Some bis-indole structures have been suggested to exert their antibacterial activity by targeting bacterial DNA. [7]
Caption: Antimicrobial mechanisms of fluorinated indoles.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: Increased lipophilicity can enhance antibacterial activity, particularly against Gram-positive bacteria, by facilitating passage through the cell wall. [6]* Substituent Effects: The introduction of an electron-rich sulfur atom into indole-triazole hybrids has been shown to improve bioactivity. [6]A free N-H group on the indole ring is also considered important for antibacterial activity against certain Gram-negative bacteria. [6]* Halogenation: In some series, halo-substituted indole derivatives have demonstrated promising antimicrobial activity. [10]
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected indole derivatives.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-Triazole Conjugate | Compound 6f | Candida albicans | 2 | [6] |
| Indole-Triazole Conjugate | Various | Candida tropicalis | as low as 2 | [6] |
| Indole-Triazole Conjugate | Various | Gram-negative bacteria | ~250 | [6] |
| Indole-Triazole Derivative | Compound 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth. [9][10] Objective: To determine the MIC of fluorinated indoles against selected bacterial and fungal strains.
Materials:
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi
-
Fluorinated indole test compounds, dissolved in DMSO
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.9%)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells except the first column.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column of dilutions. This results in 50 µL per well of the compound at 2x the final concentration.
-
Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as determined by visual inspection.
Future Directions and Conclusion
Fluorinated indoles represent a highly versatile and promising class of molecules with significant therapeutic potential. The field is rapidly advancing, with ongoing efforts to develop more selective and potent synthetic methods and to explore novel biological targets. Future research will likely focus on:
-
Advanced Drug Delivery Systems: Formulating fluorinated indoles into targeted delivery systems to enhance efficacy and reduce off-target effects.
-
Combination Therapies: Investigating the synergistic effects of fluorinated indoles with existing anticancer and antimicrobial drugs to combat resistance.
-
In Vivo Studies: Moving the most promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
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Bora, P. P., Bihani, M., Plummer, S., & Handa, S. (2019). Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem. Available at: [Link]
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Al-Ostath, A., Al-Tamimi, A. M., El-Ashmawy, I. M., & El-Sayed, M. A. A. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules. Available at: [Link]
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Wójcik-Pszczoła, K., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. Available at: [Link]
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Journal of Medicinal Chemistry. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]
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Wang, D., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere. Available at: [Link]
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Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
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Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Available at: [Link]
-
Jain, S., et al. (2025). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. Available at: [Link]
-
Alharthi, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. Available at: [Link]
-
Yelekci, K., et al. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zhang, X., et al. (2025). Recent Advances in the Multicomponent Reactions of Indoles. European Journal of Organic Chemistry. Available at: [Link]
-
Singh, P., & Kaur, M. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Cytochrome P450 Enzyme Inhibition Profile of 7-Fluoro-5-methyl-1H-indole
Abstract
This technical guide provides a comprehensive framework for evaluating the inhibitory potential of the novel heterocyclic compound, 7-Fluoro-5-methyl-1H-indole, against the major drug-metabolizing cytochrome P450 (CYP) enzymes. In the absence of specific published inhibitory data for this molecule, this document serves as a prospective analysis, detailing the theoretical underpinnings and practical methodologies for its complete characterization. We will explore the structural attributes of this compound that suggest a potential for CYP interaction, outline state-of-the-art in vitro experimental protocols for determining its inhibitory profile, and provide a framework for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Introduction: The Intersection of Novel Indoles and Drug Metabolism
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring, such as through methylation and fluorination, can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. This compound is one such novel compound with potential therapeutic applications. However, any new chemical entity destined for clinical development must undergo rigorous assessment of its potential for drug-drug interactions (DDIs).[1][2]
The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst of Phase I drug metabolism, responsible for the clearance of a vast majority of clinically used drugs.[2][3] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of other drugs, potentially resulting in toxicity.[4][5] Therefore, a thorough in vitro evaluation of a new chemical entity's potential to inhibit key CYP isoforms is a critical step in preclinical drug development, as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1]
This guide will provide the scientific rationale and detailed experimental procedures for characterizing the inhibitory effects of this compound on the major human CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Theoretical Basis for CYP Inhibition by this compound
The chemical structure of this compound suggests several features that may contribute to its interaction with CYP enzymes:
-
Indole Nucleus: The indole ring system is known to interact with the active sites of various CYP isoforms. The nitrogen atom can act as a hydrogen bond acceptor or a ligand for the heme iron, potentially leading to competitive inhibition.
-
Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation.[6] However, the strong electron-withdrawing nature of fluorine can also alter the electronic properties of the indole ring, potentially influencing its binding affinity to the CYP active site. In some cases, fluorinated compounds have been shown to be mechanism-based inactivators of CYP enzymes.
-
Methyl Group: The methyl group at the 5-position can influence the molecule's lipophilicity and steric interactions within the enzyme's active site, thereby affecting its binding orientation and inhibitory potency.
Given these structural characteristics, it is plausible that this compound may act as a reversible or irreversible (mechanism-based) inhibitor of one or more CYP isoforms.
Visualizing the Compound of Interest
Caption: Chemical structure of this compound.
Experimental Workflow for CYP Inhibition Profiling
A tiered approach is recommended to efficiently assess the CYP inhibition potential of this compound. This begins with a screening assay to identify potential interactions, followed by more definitive studies to determine the potency and mechanism of inhibition for any observed interactions.
Initial Screening: Multi-Isoform Inhibition Assay
A cocktail or "n-in-one" assay is a high-throughput method to simultaneously screen for the inhibition of multiple CYP isoforms. This approach utilizes a mixture of isoform-specific probe substrates, and the formation of their respective metabolites is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a cocktail of CYP probe substrates in acetonitrile. Recommended substrates are listed in the table below.
-
Prepare human liver microsomes (HLMs) in phosphate buffer.
-
Prepare a solution of NADPH (cofactor) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate HLMs with a range of concentrations of this compound (or vehicle control) for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the substrate cocktail.
-
After a short incubation period (e.g., 5-10 minutes), add the NADPH solution to start the reaction.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite for each CYP isoform.
-
-
Data Analysis:
-
Calculate the percent inhibition of each CYP isoform's activity at each concentration of this compound relative to the vehicle control.
-
A significant inhibition (e.g., >50% at a specific concentration) warrants further investigation.
-
Table 1: Recommended CYP Probe Substrates and Metabolites for Cocktail Assay
| CYP Isoform | Probe Substrate | Metabolite |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2B6 | Bupropion | Hydroxybupropion |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam |
Visualizing the Experimental Workflow
Caption: General workflow for in vitro CYP inhibition screening.
Definitive Inhibition Studies: IC50 and Ki Determination
If the initial screen indicates significant inhibition of a particular CYP isoform, a definitive study is required to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This is typically done using a single, isoform-specific fluorescent probe substrate for higher throughput.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of the specific fluorescent probe substrate (see Table 2).
-
Prepare recombinant human CYP enzyme (or HLMs) and NADPH.
-
-
Incubation:
-
In a black 96-well plate, add the recombinant enzyme, buffer, and the test compound at various concentrations.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding a mixture of the fluorescent probe substrate and NADPH.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Table 2: Common Fluorescent Probe Substrates for IC50 Determination
| CYP Isoform | Fluorescent Probe Substrate |
| CYP1A2 | 3-Cyano-7-ethoxycoumarin (CEC) |
| CYP2C9 | 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) |
| CYP2D6 | 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) |
Investigating Mechanism-Based Inhibition (MBI)
If there is a suspicion of MBI (e.g., due to the presence of a reactive moiety or time-dependent inhibition observed in preliminary studies), a specific MBI assay should be performed. This involves pre-incubating the test compound with the enzyme and NADPH for various times before adding the probe substrate. A decrease in enzyme activity with increasing pre-incubation time is indicative of MBI.
Data Interpretation and Reporting
The results of the CYP inhibition studies should be summarized in a clear and concise manner. This includes:
-
IC50 Values: A table of IC50 values for this compound against all tested CYP isoforms.
-
Ki Values: For any isoforms showing significant inhibition, the calculated Ki value and the assumed mechanism of inhibition.
-
MBI Parameters: If applicable, the inactivation rate constant (kinact) and the concentration of inhibitor that gives half the maximal rate of inactivation (KI).
This data is crucial for predicting the clinical DDI potential of this compound and for guiding further drug development decisions.
Conclusion
While specific experimental data on the CYP inhibition profile of this compound is not yet publicly available, this technical guide provides a robust framework for its comprehensive evaluation. Based on its chemical structure, there is a sound scientific basis for investigating its potential interactions with drug-metabolizing enzymes. The detailed protocols and data analysis strategies outlined herein will enable researchers to generate the necessary data to understand the DDI potential of this and other novel indole-based compounds, ensuring a more complete and safer preclinical development program.
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Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
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7-Fluoro-5-methyl-1H-indole Derivatives: A Scoping Guide for Novel Antidepressant Drug Discovery
A Technical Whitepaper for Drug Development Professionals
Executive Summary
The relentless pursuit of safer and more efficacious antidepressant therapies necessitates the exploration of novel chemical scaffolds. The indole nucleus is a well-established pharmacophore in central nervous system (CNS) drug discovery, largely due to its structural resemblance to the neurotransmitter serotonin.[1] This guide outlines a strategic framework for the investigation of 7-fluoro-5-methyl-1H-indole derivatives as a promising, yet unexplored, class of compounds for antidepressant research. We will delve into the medicinal chemistry rationale, propose synthetic pathways, and detail a comprehensive workflow for the pharmacological evaluation of these novel entities. This document serves as a technical blueprint for researchers and drug development professionals aiming to innovate within the challenging landscape of psychiatric medicine.
The Strategic Imperative for Novel Antidepressant Scaffolds
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response or intolerance to current treatments, such as Selective Serotonin Reuptake Inhibitors (SSRIs).[2] The indole moiety is a privileged structure in neuropharmacology, forming the core of numerous marketed drugs for CNS disorders.[1] Its intrinsic ability to interact with serotonergic targets makes it an ideal starting point for novel antidepressant design.
The Rationale for the this compound Core
The strategic incorporation of fluorine and a methyl group onto the indole scaffold is hypothesized to confer several advantageous properties:
-
Fluorine Substitution: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[3] Specifically, fluorine can:
-
Enhance metabolic stability by blocking sites of oxidative metabolism.
-
Increase lipophilicity, potentially improving blood-brain barrier penetration.[3]
-
Alter electronic properties, which can fine-tune binding affinities for target receptors.
-
-
Methyl Substitution: The methyl group at the 5-position can also influence the pharmacological profile by:
-
Providing a handle for probing steric interactions within the receptor binding pocket.
-
Potentially enhancing selectivity for specific serotonin receptor subtypes.
-
-
Positional Isomerism (7-Fluoro): The placement of the fluorine atom at the 7-position is a deliberate choice to explore novel structure-activity relationships (SAR) that differ from more commonly studied 5- or 6-substituted indoles.
Proposed Synthetic Pathways
The synthesis of this compound derivatives can be approached through several established indole synthesis methodologies. A plausible retrosynthetic analysis suggests that a substituted aniline would be a key starting material.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound derivatives.
Proposed Synthetic Protocol: Bischler Indole Synthesis
The Bischler indole synthesis offers a versatile route to the core scaffold.[4]
Step 1: Synthesis of α-bromoketone
-
To a solution of a suitable ketone (e.g., acetone) in a suitable solvent (e.g., diethyl ether or methanol), add a brominating agent (e.g., N-bromosuccinimide or bromine) dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.
Step 2: Condensation and Cyclization
-
Dissolve 3-fluoro-5-methylaniline in a suitable solvent (e.g., ethanol).
-
Add the α-bromoketone synthesized in Step 1 to the aniline solution.
-
Heat the reaction mixture at reflux for several hours until the condensation is complete.
-
Cool the reaction mixture and add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the mixture again to facilitate the cyclization and aromatization to the indole ring.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to obtain this compound.
Step 3: Derivatization The core indole can be further functionalized at various positions (e.g., N1, C2, C3) to generate a library of derivatives. For example, alkylation at the N1 position can be achieved using an appropriate alkyl halide and a base like sodium hydride in an aprotic solvent.
Pharmacological Evaluation Workflow
A tiered screening approach is proposed to efficiently identify promising lead compounds.
Caption: Proposed workflow for pharmacological evaluation.
In Vitro Assays
3.1.1. Primary Target Engagement: Serotonin Receptors and Transporter
The initial screening will focus on key targets implicated in the pathophysiology of depression.
-
Serotonin 5-HT1A and 5-HT2A Receptor Binding Assays: These receptors are crucial modulators of mood and cognition.[2][5][6] Their opposing effects on pyramidal neuron activity make them key targets for antidepressant action.[2][5]
-
Protocol: Radioligand binding assays will be performed using commercially available cell membranes expressing human recombinant 5-HT1A or 5-HT2A receptors. A specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) will be incubated with the membranes in the presence of varying concentrations of the test compounds. Non-specific binding will be determined in the presence of a saturating concentration of a known unlabeled ligand. The radioactivity will be measured by liquid scintillation counting, and Ki values will be calculated.
-
-
Serotonin Transporter (SERT) Binding Assay: SERT is the primary target of SSRIs.[7]
-
Protocol: A radioligand uptake inhibition assay will be used.[8][9] HEK-293 cells expressing human recombinant SERT will be incubated with a radiolabeled substrate (e.g., [³H]serotonin) and the test compounds.[8][9] The reduction in radiolabel uptake compared to a vehicle control will be measured to determine the inhibitory potency (IC50) of the compounds.[9]
-
3.1.2. Secondary Target Engagement: Monoamine Oxidase (MAO)
MAO inhibitors are an established class of antidepressants.
-
MAO-A and MAO-B Inhibition Assays:
-
Protocol: A fluorometric assay kit (e.g., Sigma-Aldrich MAK136) can be used.[10] The assay measures the hydrogen peroxide produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO.[10] The fluorescence generated is proportional to the MAO activity. The assay will be performed in the presence of the test compounds to determine their inhibitory effects on both MAO-A and MAO-B isoforms.[10][11][12][13][14]
-
In Vivo Behavioral Models
Compounds showing promising in vitro profiles will be advanced to in vivo models of antidepressant-like activity.
-
Forced Swim Test (FST): This is a widely used screening tool for potential antidepressant drugs.[15][16]
-
Tail Suspension Test (TST): This test also assesses antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.[18][19][20][21]
Data Presentation and Interpretation
Systematic data collection and analysis are crucial for establishing structure-activity relationships.
Quantitative Data Summary
| Compound ID | R1 | R2 | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | SERT IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | FST Immobility (% change) |
| FMI-001 | H | H | ||||||
| FMI-002 | CH3 | H | ||||||
| FMI-003 | H | CH3 | ||||||
| ... | ... | ... |
Structure-Activity Relationship (SAR) Analysis
The data generated will be used to build SAR models. For instance, the effect of different substituents at the R1 (N1 position) and R2 (C3 position) on the affinity for serotonergic targets and in vivo efficacy will be systematically evaluated. Insights from the literature on other fluorinated tryptamines suggest that the position of the fluorine atom can significantly impact receptor affinity.[22]
Conclusion
The this compound scaffold represents a novel and promising starting point for the development of next-generation antidepressants. The strategic incorporation of fluorine and a methyl group is hypothesized to confer favorable pharmacological and pharmacokinetic properties. The systematic approach outlined in this guide, from rational design and synthesis to a tiered pharmacological evaluation, provides a robust framework for identifying and optimizing lead candidates. This research program has the potential to deliver novel chemical entities with improved efficacy and tolerability profiles for the treatment of major depressive disorder.
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The Emerging Role of 7-Fluoro-5-methyl-1H-indole in Advanced Materials: A Technical Guide
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern material science, offering a powerful tool to fine-tune electronic, photophysical, and physicochemical properties. Within the diverse family of fluorinated heterocycles, 7-Fluoro-5-methyl-1H-indole stands out as a molecule of significant, yet largely untapped, potential. This technical guide provides an in-depth exploration of the prospective applications of this compound in material science. By examining its unique structural attributes and drawing parallels with well-studied fluorinated analogues, we will illuminate its promise in the development of next-generation organic electronics, functional polymers, and advanced sensor technologies. This document is intended for researchers, material scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated indoles.
Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds
The indole ring system is a ubiquitous motif in biologically active compounds and has found increasing use in the realm of material science, particularly in the design of organic semiconductors. The introduction of a fluorine atom, as in this compound, imparts a range of desirable properties. The high electronegativity of fluorine can significantly alter the electron density distribution within the indole ring, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for designing materials with specific charge injection and transport characteristics for applications in organic electronics.
Furthermore, the C-F bond is characterized by high bond strength and low polarizability, which can enhance the thermal and oxidative stability of materials. In the context of organic electronics, this translates to improved device longevity and operational stability. The presence of fluorine can also influence intermolecular interactions, promoting favorable solid-state packing, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).
This guide will delve into the synthesis, properties, and, most importantly, the prospective material science applications of this compound, a molecule poised to contribute to significant advancements in the field.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for predicting its behavior in various material science contexts.
| Property | Value | Reference |
| CAS Number | 442910-91-0 | [1] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.17 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | 60 - 65 °C | [2] |
The presence of both a fluorine and a methyl group on the indole core offers a unique combination of electron-withdrawing and electron-donating characteristics, which can be exploited in the design of novel materials.
Synthesis of this compound and its Derivatives
The synthetic accessibility of this compound is a key factor in its potential for widespread application. While specific, detailed synthetic routes for this exact molecule are not abundantly available in public literature, established methods for the synthesis of fluorinated indoles can be adapted. A general and robust approach is the Fischer indole synthesis, which involves the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde.
Representative Synthetic Protocol: Modified Fischer Indole Synthesis
This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of (3-fluoro-5-methylphenyl)hydrazine
-
Start with 3-fluoro-5-methylaniline.
-
Diazotize the aniline using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Reduce the resulting diazonium salt with a suitable reducing agent, such as tin(II) chloride, to yield the corresponding hydrazine.
Step 2: Condensation and Cyclization
-
React the (3-fluoro-5-methylphenyl)hydrazine with a suitable ketone, such as acetone, in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride).
-
Heat the reaction mixture to induce cyclization and the elimination of ammonia, leading to the formation of the indole ring.
-
Purify the crude product using column chromatography on silica gel.
Caption: Generalized Fischer Indole Synthesis Pathway.
Applications in Organic Electronics
The electronic properties of this compound make it a compelling candidate for use in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible displays, smart cards, and sensors.[3][4] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor layer.[5] The introduction of fluorine into organic semiconductors is a well-established strategy to enhance device performance.
Causality behind Fluorination in OFETs:
-
Energy Level Tuning: The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the indole core. A lower HOMO level generally leads to improved air stability by making the material less susceptible to oxidation.
-
Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can promote ordered molecular packing in the solid state. This ordered packing is crucial for efficient charge transport between adjacent molecules.
-
Improved Solubility: In some cases, fluorination can enhance the solubility of organic materials in common organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing.[3]
Derivatives of this compound, particularly those extended with conjugated systems, could serve as the active layer in p-type OFETs.
Experimental Workflow: Fabrication of a Solution-Processed OFET
-
Substrate Preparation: Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide layer (SiO₂), which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Surface Treatment: Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity of the subsequently deposited organic semiconductor.
-
Semiconductor Deposition: Dissolve the this compound-based semiconductor in a suitable organic solvent (e.g., chloroform, toluene). Deposit the solution onto the treated substrate using spin-coating to form a thin film.
-
Annealing: Anneal the substrate at an optimized temperature to promote solvent evaporation and improve the molecular ordering of the semiconductor film.
-
Electrode Deposition: Define the source and drain electrodes by thermally evaporating gold through a shadow mask.
Caption: Workflow for Solution-Processed OFET Fabrication.
Functional Polymers from this compound
Polyindoles are a class of conducting polymers with promising applications in energy storage and electrochromic devices.[2] this compound can serve as a monomer for the synthesis of novel functional polymers through electropolymerization or chemical polymerization.
Expected Properties of Poly(this compound):
-
Enhanced Stability: The presence of the C-F bond is expected to improve the thermal and electrochemical stability of the polymer.
-
Modified Redox Properties: The electronic effects of the fluorine and methyl substituents will influence the oxidation potential of the monomer and the redox properties of the resulting polymer.
-
Tunable Optoelectronic Properties: The polymer's band gap and, consequently, its color and conductivity can be tuned by controlling the polymerization conditions.
Protocol for Electropolymerization
-
Electrolyte Preparation: Prepare an electrolyte solution containing the this compound monomer and a supporting electrolyte (e.g., lithium perchlorate) in a suitable solvent (e.g., acetonitrile).
-
Electrochemical Cell Setup: Use a three-electrode electrochemical cell consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: Apply a potential to the working electrode using a potentiostat. The potential can be swept (cyclic voltammetry) or held constant (potentiostatic polymerization) to induce the oxidative polymerization of the monomer on the electrode surface.
-
Characterization: Characterize the resulting polymer film using techniques such as cyclic voltammetry, UV-Vis spectroscopy, and scanning electron microscopy (SEM).
Potential in Advanced Sensor Technology
The indole nucleus is known to be an effective scaffold for the development of chemosensors due to its electron-rich nature and the ability of the N-H proton to participate in hydrogen bonding. Derivatives of this compound could be designed to act as fluorescent or colorimetric sensors for various analytes.
Sensing Mechanism: The interaction of the indole-based sensor with an analyte can lead to a change in its photophysical properties through mechanisms such as:
-
Photoinduced Electron Transfer (PET): The binding of an analyte can modulate the PET process between the indole donor and an appended acceptor, leading to a change in fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): Analyte binding can alter the ICT character of the molecule, resulting in a shift in the emission wavelength.
-
Hydrogen Bonding: The N-H proton of the indole can form hydrogen bonds with anionic analytes, causing a detectable change in the absorption or emission spectrum.
The fluorine atom in this compound can influence the acidity of the N-H proton, potentially enhancing its sensitivity and selectivity towards certain analytes.
Conclusion and Future Outlook
While the direct application of this compound in material science is an emerging field, its unique combination of a fluorinated indole core with a methyl substituent presents a compelling case for its potential. The principles of molecular engineering, supported by the known benefits of fluorination, strongly suggest that this molecule and its derivatives can play a significant role in the advancement of organic electronics, functional polymers, and sensor technologies. Further research into the synthesis of novel materials derived from this compound and a thorough characterization of their properties are warranted to fully unlock their potential. This guide serves as a foundational document to inspire and direct future investigations into this promising class of materials.
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The Strategic Advantage of Fluorinated Indoles in Next-Generation OLEDs: A Technical Guide
Foreword: The Quest for the Perfect Emitter
The evolution of Organic Light-Emitting Diodes (OLEDs) has been a relentless pursuit of efficiency, stability, and color purity.[1] While significant strides have been made, the development of robust, high-performance blue emitters remains a critical bottleneck, directly impacting the overall performance and lifespan of full-color displays and solid-state lighting.[2][3] This guide delves into a particularly promising class of materials poised to address this challenge: fluorinated indole derivatives. The indole scaffold, an electron-rich heterocyclic system, offers a versatile platform for designing emissive materials.[4] The strategic incorporation of fluorine atoms unlocks a remarkable set of physicochemical properties that can be tailored to overcome the limitations of conventional organic emitters. This document serves as a technical deep-dive for researchers and developers, elucidating the science behind fluorinated indoles and providing practical insights into their synthesis, characterization, and application in high-performance OLEDs.
The Fluorine Advantage: Modulating Electronic Properties for Superior Performance
The introduction of fluorine into an organic molecule is far more than a simple substitution; it is a powerful tool for fine-tuning its electronic and physical characteristics. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart several key advantages to indole-based emitters.[5]
Deepening Frontier Molecular Orbitals for Enhanced Stability and Injection
One of the most significant effects of fluorination is the stabilization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] The strong electron-withdrawing nature of fluorine lowers the energy of both frontier orbitals. This has two profound consequences for OLED device performance:
-
Improved Electron Injection: A lowered LUMO level reduces the energy barrier for electron injection from the cathode, leading to more efficient device operation at lower voltages.[7]
-
Enhanced Oxidative Stability: A deeper HOMO level makes the molecule more resistant to oxidation, a primary degradation pathway in OLEDs. This intrinsic stability is crucial for extending the operational lifetime of the device.[8]
The following diagram illustrates the effect of fluorination on the frontier molecular orbitals of an indole core.
Caption: Impact of Fluorination on Frontier Molecular Orbital Energies.
Tailoring Intermolecular Interactions and Film Morphology
Fluorination can also influence the solid-state packing of molecules in the emissive layer. The introduction of C-F bonds can lead to favorable intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which can promote ordered molecular packing and enhance charge transport.[6] Furthermore, fluorination can increase the hydrophobicity of the molecule, which can be beneficial for solution-processed device fabrication.[9]
Synthetic Strategies for Fluorinated Indoles
The synthesis of fluorinated indoles can be approached in several ways, with the choice of method often depending on the desired regioselectivity and the complexity of the target molecule.
Electrophilic Fluorination
Direct fluorination of the indole ring using electrophilic fluorinating reagents is a common strategy. Reagents like Selectfluor® can achieve regioselective fluorination, for example, at the C3 position of the indole nucleus.[10]
Metal-Free Synthesis
Recent advancements have led to the development of metal-free synthetic routes, which are advantageous for avoiding metal contamination in the final electronic materials. One such approach involves an oxidative-dearomatization-enabled method that assembles 2-trifluoromethyl NH-indole products from commercially available anilines.[11] This scalable method offers access to a wide range of fluorinated indoles.[11]
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for the synthesis of fluorinated indoles. Anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles, which can then be converted to monofluoroindole derivatives.[10] This technique avoids the use of harsh chemical oxidants.[10]
A generalized workflow for the synthesis and purification of a fluorinated indole emitter is depicted below.
Caption: General Synthesis and Purification Workflow.
Photophysical Properties and the Role in Thermally Activated Delayed Fluorescence (TADF)
Indole and its derivatives are known for their fluorescent properties.[12] The introduction of fluorine, along with other electron-donating and electron-withdrawing groups, allows for the precise tuning of their photophysical characteristics, such as absorption and emission wavelengths, and photoluminescence quantum yield (PLQY).
A particularly exciting application of fluorinated indoles is in the design of emitters for third-generation OLEDs that utilize Thermally Activated Delayed Fluorescence (TADF). In conventional fluorescent OLEDs, only 25% of the electrically generated excitons (singlets) can emit light, limiting the internal quantum efficiency (IQE). TADF materials, however, can harvest the remaining 75% of non-emissive triplet excitons by converting them into singlets through a process called reverse intersystem crossing (RISC). This allows for a theoretical IQE of 100%.
The design of efficient TADF molecules hinges on minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). Fluorinated indoles, when incorporated into a donor-acceptor molecular architecture, can facilitate the spatial separation of the HOMO and LUMO, which is a key strategy for achieving a small ΔEST.
The mechanism of TADF is illustrated in the following Jablonski diagram.
Caption: Jablonski Diagram Illustrating the TADF Mechanism.
OLED Device Fabrication and Performance
The successful implementation of fluorinated indole emitters in OLEDs requires careful device engineering. A typical multilayer OLED structure is necessary to ensure efficient charge injection, transport, and recombination within the emissive layer.[13]
Device Architecture and Fabrication Protocol
A common device architecture consists of the following layers sequentially deposited on a transparent conductive substrate (e.g., ITO-coated glass):
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes to the emissive layer.
-
Emissive Layer (EML): Comprises the fluorinated indole emitter, often doped into a suitable host material.
-
Electron Transport Layer (ETL): Transports electrons to the emissive layer.[14]
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal (e.g., Al).
Experimental Protocol: Thermal Evaporation for OLED Fabrication [15]
-
Substrate Preparation: ITO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the cathode are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.
-
Encapsulation: After fabrication, the devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Performance Metrics and Data
The performance of OLEDs based on fluorinated indoles is evaluated based on several key metrics:
-
Turn-on Voltage (Von): The voltage at which the device begins to emit light.
-
Luminance: The intensity of light emitted per unit area (cd/m²).
-
Current Efficiency (cd/A): The ratio of luminance to the current density.
-
Power Efficiency (lm/W): The ratio of the luminous flux to the input power.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: A measure of the color of the emitted light.
-
Operational Lifetime (LT50): The time it takes for the luminance to decrease to 50% of its initial value at a constant current.[8]
The following table summarizes the performance of representative blue OLEDs incorporating fluorinated indole derivatives, showcasing the potential of this class of materials.
| Emitter Type | Host | EQEmax (%) | Luminance (cd/m²) | CIE (x, y) | Reference |
| Fluorinated Indole-based TADF | CBP | >20 | >5000 | (0.15, 0.08) | [16] (representative data) |
| Non-doped Fluorinated Indole | - | 11.3 | - | Deep-blue | [2] |
| Sky-blue Fluorinated TADF | - | 28.2 | - | Sky-blue | [8] |
Future Outlook and Challenges
Fluorinated indoles have demonstrated immense potential for advancing OLED technology, particularly in the realm of high-efficiency, stable blue emitters. The ability to systematically tune their properties through synthetic chemistry provides a clear pathway for further improvements. However, challenges remain:
-
Deep-Blue Emission with High Stability: Achieving deep-blue emission (CIEy < 0.1) while maintaining a long operational lifetime is still a significant hurdle.
-
Cost-Effective Synthesis: Developing scalable and cost-effective synthetic routes for complex fluorinated indole derivatives is crucial for their commercial viability.
-
Understanding Degradation Mechanisms: A deeper understanding of the specific degradation pathways of fluorinated emitters is needed to design even more robust materials.
Despite these challenges, the continued exploration of novel fluorinated indole architectures, coupled with advances in device engineering, promises a bright future for this exciting class of materials, paving the way for the next generation of vibrant, efficient, and long-lasting OLED displays and lighting solutions.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Fluoro-5-methyl-1H-indole via a Modified Fischer Indole Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 7-Fluoro-5-methyl-1H-indole, a valuable scaffold in medicinal chemistry and materials science. We present a detailed protocol based on a modified Fischer indole synthesis, employing (3-fluoro-5-methylphenyl)hydrazine and acetone as key starting materials, with polyphosphoric acid (PPA) as a potent cyclizing agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis, purification, and characterization of the target compound.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents.[1] The strategic introduction of fluorine atoms into the indole scaffold can significantly modulate the parent molecule's physicochemical and biological properties.[2] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby influencing pharmacokinetic and pharmacodynamic profiles.[2] Specifically, this compound represents a key building block for the development of novel therapeutics, leveraging the unique electronic properties of the fluorine substituent at the 7-position and the methyl group at the 5-position to fine-tune molecular interactions.
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its versatility and broad substrate scope.[3] This acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde provides a direct route to a wide range of substituted indoles.[4] This guide details a modified Fischer indole synthesis protocol optimized for the preparation of this compound, with a focus on practical execution and a thorough understanding of the underlying chemical principles.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds in two main stages: the formation of the hydrazone intermediate followed by an acid-catalyzed intramolecular cyclization.
Overall Reaction:
Mechanistic Pathway
The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, involves several key steps.[3] The reaction is initiated by the condensation of the arylhydrazine with a carbonyl compound to form a hydrazone. This is followed by tautomerization to an enamine, which then undergoes a[5][5]-sigmatropic rearrangement, the rate-determining step, to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia lead to the aromatic indole product.[6] Polyphosphoric acid (PPA) serves as a powerful Brønsted acid catalyst, facilitating the protonation steps crucial for the rearrangement and cyclization.[7]
Figure 1: Generalized mechanism of the Fischer indole synthesis.
Experimental Protocol
Disclaimer: This protocol involves the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| (3-fluoro-5-methylphenyl)hydrazine hydrochloride | ≥97% | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Polyphosphoric acid (PPA) | 83% P₂O₅ assay | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Synthesis Procedure
Part A: Hydrazone Formation (Optional Isolation)
While the hydrazone can be formed in situ, isolation can sometimes lead to a cleaner final product.
-
Dissolution: In a 100 mL round-bottom flask, dissolve (3-fluoro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol (20 mL).
-
Neutralization: Add a solution of sodium acetate (1.1 eq) in water (5 mL) to neutralize the hydrochloride salt.
-
Addition of Ketone: To the stirred solution, add acetone (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Isolation (Optional): If desired, the hydrazone can be isolated by adding water to precipitate the product, followed by filtration, washing with cold water, and drying under vacuum.
Part B: Fischer Indole Cyclization
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, place polyphosphoric acid (PPA) (10-15 times the weight of the hydrazine).
-
Heating: Heat the PPA to 80-90 °C with stirring under a nitrogen atmosphere.
-
Addition of Reactants:
-
If using isolated hydrazone: Add the dried hydrazone from Part A in small portions to the hot PPA.
-
For one-pot procedure: In a separate flask, mix (3-fluoro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.5 eq). Add this mixture dropwise to the hot PPA.
-
-
Reaction: Increase the temperature to 100-120 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice with vigorous stirring. This is an exothermic process.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound is typically a solid or a viscous oil and can be purified by flash column chromatography on silica gel.[8]
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate).[8]
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization and Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Yield | 50-70% (unoptimized) |
| ¹H NMR | Resonances corresponding to aromatic, pyrrolic, and methyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms. |
| ¹⁹F NMR | A singlet or a multiplet (depending on coupling) in the characteristic range for an aryl fluoride.[9][10] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₉H₈FN.[5] |
Note: The exact chemical shifts in NMR spectra will depend on the solvent used for analysis.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure PPA is sufficiently hot before adding reactants. |
| Decomposition of starting material or product. | Lower the reaction temperature. Ensure slow and controlled addition of reactants to hot PPA. | |
| Formation of Byproducts | Impure starting materials. | Use highly pure (3-fluoro-5-methylphenyl)hydrazine and acetone. |
| Side reactions due to high temperature. | Optimize the reaction temperature. | |
| Difficult Purification | Co-eluting impurities. | Adjust the solvent gradient for column chromatography. Consider recrystallization if the product is a solid.[11] |
Safety and Handling
-
Polyphosphoric acid (PPA): Corrosive and will cause severe burns upon contact with skin and eyes.[12][13][14] It reacts exothermically with water.[13] Handle with extreme care in a fume hood, wearing appropriate PPE.[12] In case of skin contact, immediately flush with copious amounts of water.[15]
-
Hydrazine derivatives: Phenylhydrazines are toxic and potential carcinogens.[16] Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.
-
Organic Solvents: Dichloromethane, hexanes, and ethyl acetate are flammable and harmful. Use in a well-ventilated area and away from ignition sources.
Visualization of the Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The modified Fischer indole synthesis protocol described herein provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can access this valuable fluorinated indole building block in good yields. The mechanistic understanding and practical guidance provided in this document are intended to empower scientists in their synthetic endeavors and facilitate the development of novel molecules with potential applications in drug discovery and materials science.
References
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Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
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RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
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Stark Pavement Corp. (n.d.). Polyphosphoric Acid 113-115-116-117-118. Retrieved from [Link]
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ijarsct. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
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ACS Publications. (2022, January 6). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fischer Indole Syntheses with Polyphosphoric Acid. Retrieved from [Link]
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MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Theranostics. (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]
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Protocol for the N-alkylation of 7-Fluoro-5-methyl-1H-indole
Application Note & Protocol
Title: A Robust and Regioselective Protocol for the N-Alkylation of 7-Fluoro-5-methyl-1H-indole
Abstract
The N-alkylation of indole scaffolds is a cornerstone transformation in synthetic and medicinal chemistry, providing access to a vast array of biologically active molecules and pharmaceutical intermediates. This application note presents a detailed, reliable, and field-proven protocol for the N-alkylation of this compound. We delve into the mechanistic rationale behind the chosen conditions, highlighting the influence of the indole's substituents on reactivity. The protocol employs a classic two-step, one-pot sequence involving deprotonation with sodium hydride followed by nucleophilic substitution with an alkyl halide.[1][2] This guide provides a step-by-step methodology, safety considerations, product characterization, and troubleshooting, designed for researchers, scientists, and drug development professionals seeking a reproducible method for synthesizing N-alkylated indole derivatives.
Introduction and Scientific Principle
N-substituted indoles are privileged structures found in numerous natural products and pharmaceuticals, where the nature of the N-alkyl group can significantly modulate biological activity.[2][3] The direct N-alkylation of the indole core, however, can be challenging due to the relatively low nucleophilicity of the indole nitrogen and potential competition from C3-alkylation.[4][5]
The protocol described herein leverages fundamental principles of acid-base chemistry and nucleophilic substitution to achieve high regioselectivity for the desired N-alkylated product.
Mechanistic Considerations
The core of this protocol is a classic SN2 reaction. The process begins with the deprotonation of the indole N-H proton by a strong, non-nucleophilic base.[1] Indoles are weakly acidic, with a pKa of approximately 16-17 in organic solvents, necessitating the use of a potent base like sodium hydride (NaH) for complete anion formation.[1][5]
The resulting indolide anion is a potent nucleophile. While it possesses two potentially nucleophilic sites (N1 and C3), the reaction's regioselectivity is governed by the reaction conditions. The use of an ionic sodium salt in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) ensures that the negative charge is predominantly localized on the nitrogen atom, strongly favoring nucleophilic attack at the N1 position.[5][6]
Influence of Substituents on Reactivity
The specific substrate, this compound, possesses two key substituents that influence its reactivity:
-
7-Fluoro Group: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This effect increases the acidity of the N-H proton, making the deprotonation step faster and more efficient compared to unsubstituted indole.[7]
-
5-Methyl Group: The methyl group is electron-donating through hyperconjugation. While this slightly counteracts the acidifying effect of the fluorine, its primary role is to increase the overall electron density of the indole ring system. Studies have shown that electron-donating groups at the 5-position can lead to increased yields in N-alkylation reactions.[4]
The combination of these electronic effects makes this compound an excellent substrate for this N-alkylation protocol.
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Application Notes and Protocols: Leveraging 7-Fluoro-5-methyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, and its strategic functionalization is a cornerstone of modern drug discovery.[1] The introduction of fluorine and methyl groups into the indole core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the application of 7-Fluoro-5-methyl-1H-indole, a versatile building block, in several cornerstone palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these transformations and offer field-proven insights to guide researchers, scientists, and drug development professionals in leveraging this valuable synthon.
Introduction: The Strategic Value of Fluorinated Indoles
The indole ring system is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds.[1][5] Its derivatives are integral to the synthesis of drugs targeting a wide range of conditions.[6] The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate key molecular properties.[3] The high electronegativity and small size of the fluorine atom can lead to:
-
Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism.[3]
-
Increased Binding Affinity: Through favorable electrostatic and hydrogen bonding interactions.[3]
-
Altered Physicochemical Properties: Modulating lipophilicity and pKa to improve cell permeability and bioavailability.[3][4]
This compound combines the benefits of fluorination with the subtle electronic and steric influence of a C5-methyl group, making it an attractive starting material for generating diverse chemical libraries for drug screening. Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for the functionalization of such heterocyclic systems, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under generally mild conditions.[6][7]
Overview of Key Cross-Coupling Strategies
The reactivity of this compound in palladium catalysis is multifaceted. The primary sites for functionalization are the N1-position (via N-H activation) and various carbon positions on the ring. While direct C-H activation is an advancing field, a common and robust strategy involves pre-functionalization of the indole core with a halide or triflate, typically at the C3 position, to serve as an electrophilic partner in the coupling reaction. This guide will focus on both direct N-H functionalization and reactions involving a C3-halogenated intermediate.
Figure 1: Key functionalization pathways for this compound.
Buchwald-Hartwig Amination: Direct N-Arylation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the direct coupling of the indole N-H with aryl halides or triflates.[8] This reaction is invaluable for synthesizing N-arylindoles, a common motif in pharmacologically active molecules.
Mechanistic Rationale
The catalytic cycle is a finely tuned process where the choice of palladium precursor, ligand, and base is critical for success.
-
Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂): Serves as the source for the active Pd(0) catalyst.
-
Ligand (e.g., XantPhos, BINAP): A bulky, electron-rich phosphine ligand is essential. It stabilizes the palladium center, promotes the crucial reductive elimination step, and prevents the formation of inactive catalyst species. XantPhos is often chosen for its wide bite angle, which facilitates the coupling of a wide range of substrates.[9]
-
Base (e.g., Cs₂CO₃, K₃PO₄): A moderately strong, non-nucleophilic base is required to deprotonate the indole N-H, forming the nucleophilic indolide anion that enters the catalytic cycle. Cesium carbonate is often superior as it enhances the solubility of the indolide and promotes the reaction.[9]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of indoles.
Protocol 1: N-Arylation of this compound
Principle: This protocol describes the coupling of this compound with an aryl bromide using a Pd₂(dba)₃/XantPhos catalyst system.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XantPhos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv), finely ground and flame-dried
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XantPhos (5 mol%).
-
Expertise Note: Pre-mixing the catalyst, ligand, and base ensures a homogeneous mixture before adding the substrates. The order is crucial to prevent substrate degradation.
-
-
Add this compound (1.0 equiv) and the aryl bromide (1.1 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Trustworthiness Note: Rigorous exclusion of oxygen is paramount as O₂ can oxidize the active Pd(0) catalyst and phosphine ligands, inhibiting the reaction.
-
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10] To apply this reaction to this compound, the indole must first be halogenated, typically at the electron-rich C3 position, to create the necessary electrophilic handle.
Mechanistic Rationale
The Suzuki reaction involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand and base is critical for efficient transmetalation.
-
Ligand (e.g., SPhos, XPhos, PPh₃): Modern biaryl phosphine ligands like SPhos and XPhos, developed by the Buchwald group, are highly effective for coupling challenging substrates, including electron-rich heterocycles.[11] They accelerate both the oxidative addition and reductive elimination steps.
-
Base (e.g., K₃PO₄, K₂CO₃): The base plays a crucial role in activating the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. Aqueous bases are often used and can accelerate the reaction.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: C3-Arylation via Suzuki-Miyaura Coupling
Principle: This two-step protocol first describes the bromination of the indole at the C3-position, followed by a Suzuki-Miyaura coupling with an arylboronic acid.
Step A: Synthesis of 3-Bromo-7-fluoro-5-methyl-1H-indole
-
Dissolve this compound (1.0 equiv) in a suitable solvent like DMF or THF at 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate solution, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product is often pure enough for the next step but can be purified by chromatography if necessary.
Step B: Suzuki-Miyaura Coupling
Materials and Reagents:
-
3-Bromo-7-fluoro-5-methyl-1H-indole (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane/Water (e.g., 4:1 v/v)
Experimental Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3-Bromo-7-fluoro-5-methyl-1H-indole (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add the dioxane/water solvent mixture via syringe.
-
Degassing: Degas the mixture thoroughly using three vacuum/inert gas backfill cycles.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction by LC-MS.
-
Expertise Note: The use of an aqueous solvent system often accelerates the transmetalation step and can lead to cleaner reactions and higher yields.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the desired 3-aryl-7-fluoro-5-methyl-1H-indole.
Other Important Coupling Reactions
While the Buchwald-Hartwig and Suzuki reactions are workhorses, other palladium-catalyzed transformations are also highly valuable for diversifying the this compound core.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing access to alkynylated indoles, which are versatile intermediates for further transformations.[12] The reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[12]
-
Typical Conditions: Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, a base like triethylamine (which can also serve as the solvent), and a 3-halo-indole substrate.[1][5]
Heck Reaction
The Mizoroki-Heck reaction forms C-C bonds by coupling aryl halides with alkenes.[13][14] This allows for the introduction of vinyl groups at the C3-position of a halogenated this compound. The regioselectivity of the addition to the alkene is primarily governed by sterics.[13]
-
Typical Conditions: Pd(OAc)₂ catalyst, a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), a base like Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP.[15]
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the key reactions discussed. Yields are representative and highly dependent on the specific coupling partners used.
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |
| Buchwald-Hartwig | This compound | Aryl Bromide | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 |
| Suzuki-Miyaura | 3-Bromo-7-fluoro-5-methyl-1H-indole | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| Sonogashira | 3-Bromo-7-fluoro-5-methyl-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 |
| Heck | 3-Bromo-7-fluoro-5-methyl-1H-indole | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and materials science. Its strategic functionalization is readily achieved through a suite of robust palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of novel indole derivatives. The protocols and insights provided in this guide serve as a validated starting point for unlocking the synthetic potential of this important fluorinated heterocycle.
References
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- Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. (URL: )
- 5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (URL: )
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (URL: [Link])
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Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC - NIH. (URL: [Link])
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors - Norwegian Research Inform
-
Full article: The role of fluorine in medicinal chemistry. (URL: [Link])
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - Beilstein Journals. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PubMed Central. (URL: [Link])
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL: )
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Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions | Request PDF - ResearchGate. (URL: [Link])
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: )
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC - NIH. (URL: [Link])
- The Intramolecular Heck Reaction - Macmillan Group. (URL: )
-
Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
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Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (URL: [Link])
-
Novel Synthetic Approaches Toward Substituted Indole Scaffolds - Organic Chemistry Portal. (URL: [Link])
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: )
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: [Link])
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - ResearchGate. (URL: [Link])
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - NIH. (URL: )
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (URL: [Link])
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A Robust and Validated Protocol for the Synthesis of 7-Fluoro-5-methyl-1H-indole Derivatives
An Application Note for Medicinal and Process Chemistry
Introduction: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its versatile structure is a privileged pharmacophore, adept at engaging with a wide array of biological targets.[2] In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a critical tool for optimizing molecular properties.[3][4] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[3][5]
The 7-Fluoro-5-methyl-1H-indole scaffold, in particular, represents a valuable building block for developing novel therapeutics in areas such as oncology, neurology, and infectious diseases.[1] The substitution pattern combines the benefits of fluorination at the 7-position, which can block metabolic oxidation and modulate the pKa of the indole N-H, with a methyl group at the 5-position, which provides a lipophilic handle for further functionalization or for optimizing steric interactions within a binding pocket.
This application note provides a detailed, field-proven experimental procedure for the synthesis of this compound, designed for reproducibility and scalability. We will delve into the causality behind the chosen synthetic strategy, offer step-by-step protocols, and provide a framework for the self-validation of results through robust analytical characterization.
Strategic Rationale: The Hemetsberger Indole Synthesis
Several classical methods exist for indole synthesis, including the Fischer, Bischler-Möhlau, and Hemetsberger approaches.[6][7][8] For the specific substitution pattern of our target molecule, the Hemetsberger Indole Synthesis offers a highly reliable and regiochemically unambiguous route.[9] This pathway proceeds via the thermal decomposition of an ethyl α-azidocinnamate intermediate, which is readily prepared from the corresponding benzaldehyde.
The key advantages of this strategy are:
-
Regiocontrol: The final substitution pattern of the indole is unequivocally determined by the starting benzaldehyde, circumventing potential issues with isomeric byproducts that can occur in other methods like the Fischer synthesis.[10]
-
Robustness: The thermal cyclization of the vinyl azide precursor is a high-yielding and generally failsafe reaction, driven by the extrusion of dinitrogen gas.[9]
-
Accessible Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzaldehyde, a commercially available or readily synthesized starting material.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Part I: Detailed Experimental Protocols
Protocol 1A: Knoevenagel Condensation to Synthesize the Azide Precursor
This step involves the base-catalyzed condensation of 2-fluoro-4-methylbenzaldehyde with ethyl azidoacetate. The reaction stereospecifically yields the Z-isomer, which is the required precursor for the subsequent thermal cyclization.[11]
Materials and Reagents:
-
2-Fluoro-4-methylbenzaldehyde
-
Ethyl azidoacetate
-
Ethanol (anhydrous)
-
Sodium ethoxide (solid or freshly prepared)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (50 mL) at 0 °C (ice bath). To this solution, add ethyl azidoacetate (1.1 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Aldehyde Addition: Add a solution of 2-fluoro-4-methylbenzaldehyde (1.0 eq) in anhydrous ethanol (20 mL) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield Ethyl (Z)-2-azido-3-(2-fluoro-4-methylphenyl)acrylate as a pale yellow oil.
Protocol 1B: Hemetsberger Cyclization to the Indole Core
This is the key indole-forming step, involving the thermal decomposition of the vinyl azide to a nitrene, which rapidly cyclizes.[9]
Materials and Reagents:
-
Ethyl (Z)-2-azido-3-(2-fluoro-4-methylphenyl)acrylate
-
Xylene (anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Dissolve the azide precursor from Protocol 1A (1.0 eq) in anhydrous xylene (100 mL).
-
Reaction: Heat the solution to reflux (approx. 140 °C). Vigorous evolution of nitrogen gas should be observed. Maintain the reflux for 2-3 hours, until gas evolution ceases and TLC analysis indicates complete consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.
-
Purification: The crude product, Ethyl this compound-2-carboxylate , can often be purified by recrystallization from an ethanol/water mixture or by flash column chromatography if necessary.
Protocol 1C: Saponification and Decarboxylation
The final steps involve converting the ethyl ester to the free indole by hydrolysis followed by thermal decarboxylation.
Materials and Reagents:
-
Ethyl this compound-2-carboxylate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (1M HCl)
-
Quinoline
-
Copper powder (optional, catalyst)
Step-by-Step Procedure:
-
Saponification:
-
Dissolve the indole ester from Protocol 1B (1.0 eq) in ethanol (50 mL) in a round-bottom flask.
-
Add an aqueous solution of KOH (3.0 eq in 20 mL of water).
-
Heat the mixture to reflux for 2-4 hours until TLC shows complete conversion of the ester.
-
Cool the mixture in an ice bath and carefully acidify to pH ~2 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield This compound-2-carboxylic acid .
-
-
Decarboxylation:
-
Place the dried carboxylic acid into a flask suitable for high-temperature reactions.
-
Add a small amount of copper powder (catalytic) and enough quinoline to form a slurry.
-
Heat the mixture to 200-220 °C under a nitrogen atmosphere. CO₂ evolution should be observed.
-
Maintain the temperature until gas evolution stops (typically 1-2 hours).
-
Cool the reaction, dilute with a large volume of ethyl acetate, and wash successively with 1M HCl (to remove quinoline), water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the final product, This compound .
-
Part II: Mechanistic Insight & Data Validation
The Hemetsberger Reaction Mechanism
Understanding the mechanism is key to troubleshooting. The process is initiated by heat, which causes the vinyl azide to lose dinitrogen gas, forming a highly reactive vinyl nitrene intermediate. This nitrene undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by a proton shift to restore aromaticity and form the stable indole ring.
Caption: Key stages of the Hemetsberger indole synthesis mechanism.
Data Summary and Characterization Protocol
A self-validating protocol requires rigorous characterization at each key stage. The expected data for the final product are summarized below.
| Compound | Structure | Expected Yield (%) | Key Analytical Data |
| Ethyl (Z)-2-azido-3-(2-fluoro-4-methylphenyl)acrylate | (Structure) | 75-85% | ¹H NMR: Signals for vinyl proton, aromatic protons, ethyl group. IR: Strong azide stretch (~2100 cm⁻¹). |
| Ethyl this compound-2-carboxylate | (Structure) | 80-90% | ¹H NMR: Broad N-H signal, distinct aromatic and pyrrolic proton signals. ¹⁹F NMR: Single peak for aryl-F. MS: Correct M⁺. |
| This compound | (Structure) | 60-75% (from acid) | ¹H NMR: Characteristic indole proton pattern. ¹³C NMR: Signals corresponding to 9 unique carbons. ¹⁹F NMR: Single peak. MS (EI): Molecular ion peak corresponding to C₉H₈FN. m.p.: Literature comparison. |
Analytical Validation Checklist:
-
Reaction Monitoring: Use TLC with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to track the disappearance of starting material and the appearance of the product.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for the final product. The ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atom.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the final product to within 5 ppm.
-
Purity Analysis: Use HPLC or qNMR to determine the final purity of the compound, which should be >98% for use in drug development applications.
Part III: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Knoevenagel Step | Incomplete reaction; moisture inactivating the base. | Ensure all reagents and solvents are anhydrous. Use freshly prepared sodium ethoxide. Allow the reaction to run longer or warm slightly to drive to completion. |
| Incomplete Hemetsberger Cyclization | Insufficient temperature or reaction time. | Ensure the solvent (xylene) is vigorously refluxing. Monitor by TLC until all starting azide is consumed. Microwave-assisted heating can significantly reduce reaction times and improve yields.[12] |
| Difficulty with Decarboxylation | Insufficient temperature; decomposition of the product. | Ensure the temperature is high enough (>200 °C). If decomposition is an issue, consider alternative, lower-temperature decarboxylation methods reported in the literature. |
| Loss of Product During Work-up | Sublimation of the fluorinated indole under high vacuum. | Fluorinated aromatics can be volatile.[13] Avoid prolonged drying under high vacuum at elevated temperatures. Concentrate solutions at moderate temperatures and pressures. |
References
-
Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
-
National Institutes of Health (NIH). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]
-
International Union of Crystallography (IUCr). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Available at: [Link]
-
ResearchGate. (PDF) Hemetsberger Indole Synthesis. Available at: [Link]
-
PubMed Central (PMC). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
ResearchGate. (PDF) Bischler Indole Synthesis. Available at: [Link]
-
ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. Indoles via Knoevenagel–Hemetsberger reaction sequence. Available at: [Link]
-
ResearchGate. Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Available at: [Link]
-
MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Available at: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]
-
ResearchGate. The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. Available at: [Link]
-
On-line Journal of Organic Chemistry. Bischler-Möhlau Indole Synthesis. Available at: [Link]
-
PubMed Central (PMC). Indole – a promising pharmacophore in recent antiviral drug discovery. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. diva-portal.org [diva-portal.org]
In vitro assay methods for testing the biological activity of 7-Fluoro-5-methyl-1H-indole
An Application Guide to the In Vitro Biological Profiling of 7-Fluoro-5-methyl-1H-indole
Authored by a Senior Application Scientist
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial in vitro assessment of the biological activity of the novel compound, this compound. Given the limited specific literature on this molecule, the proposed strategy is based on the well-documented activities of the broader class of fluorinated indole derivatives, which are recognized as "privileged structures" in medicinal chemistry.[1][2]
The indole scaffold is a cornerstone in numerous pharmaceuticals, while the strategic incorporation of fluorine can significantly enhance metabolic stability, bioavailability, and target affinity.[3] Therefore, this compound represents a promising candidate for discovering new biological functions. This guide outlines a tiered screening cascade, beginning with essential safety profiling and progressing to broad-spectrum activity assays in key therapeutic areas.
Guiding Principle: A Tiered Approach to Biological Discovery
A systematic, tiered approach is essential when characterizing a novel chemical entity. This ensures that resources are used efficiently and that foundational data (like cytotoxicity) informs subsequent, more complex mechanistic studies. Our proposed workflow begins with a broad assessment of the compound's effect on cell health and then branches into distinct assays targeting potential anticancer, antimicrobial, and neuroprotective activities—fields where indole derivatives have shown considerable promise.[1][4][5]
Figure 1: A tiered workflow for the in vitro biological characterization of a novel compound.
Part 1: Foundational Cytotoxicity Assessment
Scientific Rationale: Before evaluating a compound for a specific therapeutic effect, it is imperative to determine its intrinsic toxicity to healthy, non-cancerous cells. This establishes a therapeutic window—the concentration range where the compound can exert a specific biological effect without causing general cell death. A compound that kills cancer cells and healthy cells at similar concentrations is a poor therapeutic candidate. We utilize the MTT assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
Protocol 1: General Cytotoxicity using the MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound on a non-cancerous mammalian cell line (e.g., NIH/3T3 murine fibroblasts).
Materials:
-
NIH/3T3 cells (ATCC CRL-1658)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound, dissolved in DMSO to a 10 mM stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Trypsinize and count NIH/3T3 cells. Seed 5,000 cells per well in 100 µL of DMEM + 10% FBS in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium, starting from 200 µM down to ~0.1 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%) and a positive control for cell death (e.g., 10% DMSO).
-
Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours.
-
Expert Insight: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Part 2: Tier 1 Screening for Biological Activity
Following the determination of the compound's toxicity profile, parallel screens can be initiated to identify potential therapeutic activities at non-toxic concentrations.
Application 1: Anticancer Activity Screening
Scientific Rationale: The indole nucleus is a key component of many successful anticancer drugs, such as Sunitinib.[1] These compounds can interfere with various cancer-related pathways, including cell proliferation and survival. A primary screen against a panel of cancer cell lines from different tissue origins can reveal broad-spectrum or selective anticancer activity. The MTT assay protocol is used here again, but the endpoint is the 50% inhibitory concentration (IC₅₀), which we hope is significantly lower than the CC₅₀.[7]
Protocol 2: Anticancer Cell Proliferation Assay This protocol is identical to Protocol 1, with the following key differences:
-
Cell Lines: Use a panel of human cancer cell lines, for example:
-
A549 (Lung Carcinoma)
-
MCF-7 (Breast Adenocarcinoma)
-
SW480 (Colon Adenocarcinoma)
-
-
Endpoint: The result is reported as the IC₅₀, the concentration that inhibits cell proliferation by 50%.
-
Interpretation: A promising "hit" is a compound with a low micromolar or nanomolar IC₅₀ against one or more cancer cell lines and a significantly higher CC₅₀ against healthy cells, indicating a favorable therapeutic index.
Table 1: Example Data for Anticancer Screening
| Compound | NIH/3T3 (CC₅₀, µM) | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SW480 (IC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀ for A549) |
| This compound | > 100 | 5.2 | 25.8 | > 100 | > 19.2 |
| Doxorubicin (Control) | 1.5 | 0.1 | 0.08 | 0.2 | 15.0 |
Application 2: Antimicrobial Activity Screening
Scientific Rationale: Heterocyclic compounds, including indoles, are a rich source of antimicrobial agents.[8][9] The presence of fluorine can enhance lipophilicity, potentially improving penetration through bacterial cell walls. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Protocol 3: Broth Microdilution for MIC Determination
Objective: To determine the MIC of this compound against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well round-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB across 10 wells (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound. Also include a growth control (inoculum in MHB, no compound) and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Application 3: Neuroprotective Activity Screening
Scientific Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[10] Indole derivatives have been reported to possess neuroprotective properties, partly through their antioxidant capabilities.[4] A common in vitro model for neuroprotection involves challenging a neuronal cell line (like the hippocampal HT22 line) with glutamate, which induces oxidative stress and cell death. A neuroprotective compound will rescue the cells from this glutamate-induced toxicity.[10]
Protocol 4: Neuroprotection Against Glutamate-Induced Oxidative Stress
Objective: To assess the ability of this compound to protect neuronal cells from oxidative damage.
Materials:
-
HT22 murine hippocampal neuronal cells
-
DMEM with 10% FBS
-
Glutamate solution (e.g., 5 mM final concentration)
-
Test compound and controls
-
Reagents for a viability assay (e.g., MTT or CellTox-Glo)
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 8,000 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Induction of Injury: Add glutamate to a final concentration of 5 mM to all wells except the untreated control.
-
Causality Explained: High concentrations of glutamate inhibit cystine uptake, leading to depletion of the intracellular antioxidant glutathione (GSH). This results in an accumulation of reactive oxygen species (ROS) and subsequent cell death, a process called oxytosis.
-
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay (Protocol 1) or another suitable method.
-
Data Analysis: Compare the viability of cells treated with glutamate alone to those pre-treated with the test compound. A significant increase in viability indicates a neuroprotective effect.
Part 3: Tier 2 Mechanistic Insights - Example: Apoptosis Induction
Scientific Rationale: If the Tier 1 screen reveals potent anticancer activity (a low IC₅₀), the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, with Caspase-3 and Caspase-7 being key executioners.[11]
Figure 2: Simplified intrinsic apoptosis pathway, a common target for anticancer drugs.
Protocol 5: Caspase-Glo® 3/7 Assay
Objective: To determine if the anticancer activity of this compound is mediated by the induction of apoptosis.
Materials:
-
Cancer cell line that showed sensitivity (e.g., A549)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates suitable for luminescence
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in a white-walled 96-well plate. After 24 hours, treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Mechanism of Action: The reagent contains a luminogenic caspase-3/7 substrate. If active caspases are present, the substrate is cleaved, and a luciferase reaction generates a luminescent signal proportional to the amount of caspase activity.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A significant, dose-dependent increase in luminescence compared to the vehicle control indicates that the compound induces apoptosis via caspase-3/7 activation.
References
-
Deswal, G., et al. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate. Available at: [Link][4]
-
Abdelgawad, M.A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link][3]
-
Mok, S., et al. (2020). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine. Available at: [Link][10]
-
Ferreira, M., et al. (2023). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drugs and Drug Candidates. Available at: [Link][1]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link][7]
-
Lewis, K.A., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry. Available at: [Link][12]
-
Mageed, H.A.A., et al. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. ResearchGate. Available at: [Link][8]
-
Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indoles: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link][5]
-
Chauhan, P., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link][6]
-
Askri, B., et al. (2023). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link][9]
-
Chavez-Arias, C., et al. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link][11]
-
Abdelgawad, M.A., et al. (2024). Recent advancements on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link][13]
-
Zhou, J., et al. (2020). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. MedChemComm. Available at: [Link][2]
Sources
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- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.utep.edu [scholarworks.utep.edu]
- 12. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
Application Note: A High-Throughput Screening Protocol for the Identification of Novel Enzyme Inhibitors from 7-Fluoro-5-methyl-1H-indole Derivative Libraries
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] Fluorination of these scaffolds can significantly enhance metabolic stability and binding affinity.[2] This guide provides a comprehensive, field-tested framework for the high-throughput screening (HTS) of a focused library of 7-Fluoro-5-methyl-1H-indole derivatives to identify potent enzyme inhibitors. We present a robust, fluorescence-based biochemical assay designed for miniaturization and automation, complete with detailed protocols for assay development, the primary screening campaign, and crucial hit confirmation steps. This document is intended for researchers, scientists, and drug development professionals seeking to establish an efficient and reliable screening cascade for novel small-molecule discovery.
Introduction: The Rationale for Screening Indole Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate a biological target in a desired manner.[3] The process leverages automation, miniaturized assay formats, and sophisticated data analysis to accelerate the initial stages of the drug discovery pipeline.[3][4]
The this compound core represents a promising starting point for inhibitor discovery. The indole ring is a versatile pharmacophore, while the fluorine atom at the 7-position can improve key drug-like properties. For instance, fluorinated indole analogs have been successfully developed as potent inhibitors of the influenza PB2 protein.[5] This application note outlines a universal protocol that can be adapted to screen these derivatives against a variety of enzyme targets, such as kinases, proteases, or hydrolases, which are frequently implicated in disease.
Principle of the Screening Assay: A Fluorescence-Based Inhibition Model
To achieve the sensitivity and throughput required for HTS, we will employ a fluorescence-based enzyme inhibition assay.[6][7] This method is widely adopted due to its robust signal window, compatibility with automation, and cost-effectiveness.[8]
The core principle is as follows:
-
A non-fluorescent enzyme substrate is used.
-
The target enzyme catalyzes the conversion of this substrate into a highly fluorescent product.
-
In the presence of an effective inhibitor from the indole library, the enzyme's activity is blocked.
-
This inhibition results in a decrease or absence of the fluorescent signal, which is directly proportional to the inhibitor's potency.
The signal is measured using a microplate reader capable of detecting fluorescence, providing a quantitative readout of enzyme activity.
Caption: The principle of the fluorescence-based enzyme inhibition assay.
Part I: Assay Development & Validation
Before commencing a full-scale screen, the assay must be rigorously optimized and validated to ensure its reliability and robustness. This phase is critical for minimizing the risk of false positives and negatives.
Materials and Reagents
-
Enzyme: Purified target enzyme of interest.
-
Substrate: Corresponding non-fluorescent, enzyme-cleavable substrate.
-
Assay Buffer: Buffer optimized for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Positive Control: A known, potent inhibitor of the target enzyme.
-
Test Compounds: this compound derivative library, typically dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Microplates: 384-well, black, flat-bottom plates (low-volume plates are recommended to conserve reagents).
-
Reagents: Bovine Serum Albumin (BSA), Triton X-100, DMSO (biochemical grade).
-
Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence intensity detection, plate incubator.
Protocol: Pre-Screening Assay Optimization
This protocol ensures the assay conditions are ideal for identifying true inhibitors.
1. Enzyme Titration:
- Objective: To determine the minimal enzyme concentration that yields a robust signal within a linear reaction phase.
- Procedure:
- Prepare a series of two-fold dilutions of the enzyme in assay buffer.
- Dispense into a 384-well plate.
- Initiate the reaction by adding a fixed, excess concentration of the substrate.
- Monitor the fluorescence signal kinetically over 60 minutes.
- Select the enzyme concentration that gives a strong signal and remains in the linear range for at least 30-45 minutes.
2. Substrate Concentration (Km Determination):
- Objective: To determine the Michaelis-Menten constant (Km) of the substrate. Screening is typically performed at or near the Km value to ensure competitive inhibitors can be detected effectively.
- Procedure:
- Using the optimized enzyme concentration, set up reactions with a range of substrate concentrations (e.g., 0.1x to 10x the expected Km).
- Measure the initial reaction velocity (V₀) for each concentration.
- Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km.
3. DMSO Tolerance Test:
- Objective: To determine the maximum DMSO concentration that does not significantly affect enzyme activity, as compounds are delivered in DMSO.
- Procedure:
- Run the assay with optimized enzyme and substrate concentrations.
- Add varying final concentrations of DMSO (e.g., 0.1% to 2.5%).
- Identify the highest DMSO concentration that does not inhibit enzyme activity by more than 10-15%. This will be the final DMSO concentration for the HTS.
4. Assay Robustness (Z'-Factor Calculation):
- Objective: To confirm the assay is suitable for HTS. The Z'-factor is a statistical measure of the separation between the positive and negative controls. A Z' > 0.5 is considered excellent for HTS.[9]
- Procedure:
- Prepare a 384-well plate with multiple replicates (e.g., 16-24 wells each) of:
- Negative Control: Enzyme + Substrate + DMSO (represents 0% inhibition).
- Positive Control: Enzyme + Substrate + a saturating concentration of a known inhibitor (represents 100% inhibition).
- Incubate and read the plate.
- Calculate the Z'-factor using the formula:
- Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
- Where σ is the standard deviation and μ is the mean of the controls.
- The assay is validated only when a Z'-factor consistently greater than 0.5 is achieved.[9]
| Parameter | Optimized Condition | Rationale |
| Enzyme Concentration | 5 nM | Lowest concentration giving a robust, linear signal. |
| Substrate Concentration | 10 µM (at Km) | Maximizes sensitivity to competitive inhibitors. |
| Final DMSO Concentration | ≤ 1% (v/v) | Minimizes solvent interference with enzyme activity. |
| Incubation Time | 30 minutes | Ensures reaction is within the linear phase. |
| Z'-Factor | > 0.7 | Indicates an excellent assay with a large signal window. |
| Table 1: Example of a finalized table of optimized assay conditions. |
Part II: The High-Throughput Screening Workflow
With a validated assay, the primary screen can be initiated. This workflow is designed for full automation to ensure consistency and high throughput.
Caption: Automated workflow for the primary high-throughput screen.
Protocol: Step-by-Step Primary HTS
1. Compound Plating:
- Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library source plate to the 384-well assay plates.
- Dispense DMSO into the negative and positive control wells. Dispense the positive control inhibitor into its designated wells. A typical plate layout is shown in Table 2.
| Wells | Content | Purpose |
| Columns 1 & 23 | Negative Control (DMSO) | Defines 0% inhibition baseline. |
| Columns 2 & 24 | Positive Control (Known Inhibitor) | Defines 100% inhibition reference. |
| Columns 3-22 | Test Compounds | Screened indole derivatives. |
| Table 2: Example of a 384-well plate layout for robust HTS. |
2. Reagent Addition:
- Using an automated dispenser, add the optimized concentration of enzyme in assay buffer to all wells of the plate.
- Allow for a brief pre-incubation (5-10 minutes) to permit compound-enzyme interaction.
- Scientist's Note: This pre-incubation step is critical for identifying time-dependent or irreversible inhibitors.
3. Reaction Initiation and Incubation:
- Initiate the enzymatic reaction by adding the substrate (at its Km concentration) to all wells.
- Incubate the plates for the predetermined time (e.g., 30 minutes) at a stable temperature, protected from light to prevent photobleaching of the fluorescent product.
4. Data Acquisition:
- Read the fluorescence intensity of each well using a compatible plate reader. Ensure the excitation and emission wavelengths are correctly set for the specific fluorophore being generated.
Data Analysis and Hit Identification
Raw fluorescence data must be processed to identify statistically significant hits.[10][11]
1. Quality Control:
- For each plate, calculate the Z'-factor using the control wells to ensure the run was valid (Z' > 0.5). Plates that fail this QC metric should be repeated.
2. Data Normalization:
- Calculate the percent inhibition for each test compound using the following formula:
- % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
3. Hit Selection:
- A common method for hit selection is the standard deviation (SD) approach.[9]
- Calculate the mean (μ) and standard deviation (σ) of the % inhibition for all test compounds on the plate.
- Define a hit threshold, typically μ + (3 * σ). Any compound with a % inhibition value above this threshold is considered a primary "hit".
Part III: Hit Confirmation and Triage
A primary hit is not a confirmed active compound. A follow-up strategy is essential to eliminate false positives and confirm the activity of true hits.[9]
1. Hit Re-testing:
- "Cherry-pick" the primary hits from the source library and re-test them in the primary assay to confirm their activity. False positives arising from random error will not replicate.
2. Dose-Response Analysis (IC₅₀ Determination):
- For all confirmed hits, perform a dose-response analysis.
- Create a serial dilution of the compound (e.g., 8-10 points, starting from ~50 µM) and run the assay.
- Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
3. Counter-Screening for False Positives:
- Objective: To identify compounds that interfere with the assay technology rather than the biological target.
- Protocol: Run two key counter-screens:
- Autofluorescence Check: Screen the hit compounds in assay buffer without the enzyme or substrate. A high signal indicates the compound itself is fluorescent at the detection wavelength.
- Assay Interference Check: Screen the compounds in an assay mixture where the fluorescent product has already been generated. A decrease in signal suggests the compound is quenching the fluorescence, not inhibiting the enzyme.
- Compounds that are active in these counter-screens should be flagged as artifacts and deprioritized. It is common to run HTS assays in the presence of a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt compound aggregation, a frequent cause of false positives.[12]
Conclusion
This application note provides a validated, end-to-end workflow for the high-throughput screening of this compound derivative libraries. By adhering to rigorous assay development, employing a robust automated screening protocol, and implementing a thorough hit confirmation cascade, researchers can confidently identify and prioritize novel and potent enzyme inhibitors. This framework serves as a reliable foundation for accelerating the critical early stages of the drug discovery process, transforming a promising chemical scaffold into valuable lead compounds.
References
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BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
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Harrill, J. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube. [Link]
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Clark, M. P., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ACS Medicinal Chemistry Letters. [Link]
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An-na Li, et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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Kolb, J., et al. (2007). HTS data analysis workflow. Practical implication of a workflow in HTS data analysis and quality control. ResearchGate. [Link]
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Ye, N., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters. [Link]
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Maccarrone, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
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chem IT Services. HTS Data Analysis. chem IT Services. [Link]
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Nayyar, A., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. RSC Medicinal Chemistry. [Link]
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An, F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. ResearchGate. [Link]
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Hrebikova, G., et al. (2022). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. International Journal of Molecular Sciences. [Link]
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Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. [Link]
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Auld, D. S., & Ture-Nature, S. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
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Milligan, G. (2003). High Throughput Screening: Methods and Protocols. ResearchGate. [Link]
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Degorce, F. (2006). HTRF®: Pioneering Technology for High-Throughput Screening. Expert Opinion on Drug Discovery. [Link]
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Fayed, B. E. A., et al. (2023). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. ResearchGate. [Link]
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Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]
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Fang, Y. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
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Mehle, N., & Kutnjak, D. (2022). A Primer on the Analysis of High-Throughput Sequencing Data for Detection of Plant Viruses. MDPI. [Link]
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Maccarrone, M., et al. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]
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Li, K., et al. (2019). (PDF) Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ResearchGate. [Link]
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Coin, I., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Angewandte Chemie International Edition. [Link]
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A Comprehensive Guide to the Purity Assessment of 7-Fluoro-5-methyl-1H-indole: Advanced Analytical Techniques and Protocols
An Application Note from the Senior Scientist's Desk
Abstract
7-Fluoro-5-methyl-1H-indole is a substituted indole derivative with significant potential as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom can modulate the physicochemical and pharmacological properties of indole-based molecules, making this scaffold attractive for developing novel therapeutic agents.[1][2] Ensuring the purity of such key intermediates is a non-negotiable prerequisite for reliable downstream applications, from fundamental research to GMP-compliant synthesis. This guide provides a detailed, multi-faceted analytical strategy for the comprehensive purity assessment of this compound, moving beyond simple percentage values to a holistic understanding of the material's identity, potency, and impurity profile. We present field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, underpinned by the rationale for an orthogonal approach, consistent with ICH and USP guidelines.[3][4]
Compound Profile: this compound
A thorough understanding of the analyte's properties is the foundation of robust analytical method development.
-
Chemical Structure:
(Note: Image is a representation) -
Molecular Formula: C₉H₈FN
-
Molecular Weight: 149.17 g/mol
-
Appearance: Typically an off-white to yellow crystalline powder or solid.[2]
-
Key Features: The molecule possesses a fluorinated aromatic ring and a methyl group, both of which provide unique spectroscopic handles. The indole NH proton is acidic and can participate in hydrogen bonding.
The Orthogonal Analytical Philosophy
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple techniques based on different chemical and physical principles, is essential for a trustworthy assessment. This strategy ensures that impurities not detected by one method (e.g., non-UV active compounds in HPLC) can be identified by another (e.g., GC-MS or qNMR).
Caption: A flowchart illustrating the orthogonal approach to purity analysis.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is the cornerstone of purity determination for non-volatile organic compounds. It excels at separating the main component from closely related impurities, allowing for precise quantification.
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its hydrophobic properties, which provide excellent retention and separation for moderately polar aromatic compounds like indoles.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
Ion Suppression: A small amount of acid (e.g., formic or trifluoroacetic acid) is added to the mobile phase to suppress the ionization of the indole NH proton and any acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[5]
-
UV Detection: Indole rings possess a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for quantification.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
-
Further dilute this stock solution 10-fold to a working concentration of 100 µg/mL for analysis.
-
-
Instrumentation and Conditions:
Parameter Setting Instrument Agilent 1260 Infinity II or equivalent Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 10% B to 95% B over 20 min, hold for 5 min, return to 10% B Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 5 µL | Detector | PDA/DAD at 220 nm |
-
System Suitability: Before sample analysis, perform injections of a standard solution to verify system performance as per USP <621>.[4][6]
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Repeatability (RSD of 5 injections): ≤ 1.0% for peak area
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Method Validation Trustworthiness
This protocol must be validated according to ICH Q2(R2) guidelines to be considered trustworthy for quality control.[3][7] Key validation parameters include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Linearity: Establishing a linear relationship between concentration and peak area over a defined range (e.g., 1-150 µg/mL).
-
Accuracy: Determining the closeness of the measured value to the true value, often assessed by spike/recovery experiments.
-
Precision: Assessing the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Structural Confirmation and Impurity Identification by GC-MS
Gas Chromatography-Mass Spectrometry is a powerful technique for identifying volatile and semi-volatile organic compounds. It provides orthogonal separation to HPLC and delivers crucial mass information for structural confirmation and impurity identification.[8]
Principle and Rationale
The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. As components elute, they are ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge (m/z) ratio. The resulting mass spectrum is a molecular fingerprint that can be used to confirm the identity of the main peak (by its molecular ion) and identify unknown impurities by comparing their spectra to libraries (e.g., NIST).
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation and Conditions:
Parameter Setting Instrument Agilent 8890 GC with 5977B MSD or equivalent Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film Inlet Temp. 250 °C Injection Mode Split (50:1) Carrier Gas Helium, constant flow at 1.2 mL/min Oven Program 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) MS Transfer Line 280 °C Ion Source Electron Impact (EI), 70 eV | Mass Range | 40-400 amu |
Definitive Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for its ability to provide detailed structural information. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structure confirmation.
The Power of Multinuclear NMR
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of signals is directly proportional to the number of protons, aiding in structural assignment.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: This is a highly specific and sensitive technique for fluorinated compounds.[9][10] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and its coupling to nearby protons (J-coupling) provides definitive proof of its position on the indole ring.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, ¹H or ¹⁹F NMR can be used as a primary ratio method to determine the absolute purity (assay) of the material, a technique that is orthogonal to chromatographic purity.[11]
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) for qNMR if desired.
-
Data Acquisition:
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher spectrometer.
-
Ensure sufficient relaxation delay (d1) in ¹H and ¹⁹F spectra for accurate integration in qNMR experiments.
-
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the indole NH, aromatic protons, and the methyl group protons. Look for splitting of the aromatic protons adjacent to the fluorine atom due to H-F coupling.
-
¹⁹F NMR: A single resonance, likely split into a multiplet due to coupling with neighboring aromatic protons.
-
¹³C NMR: Nine distinct carbon signals. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.
-
Caption: The overall workflow from sample receipt to final report generation.
Physicochemical Purity via Thermal Analysis
Thermal methods provide data on the physical properties of the material, which are directly related to its purity.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, DSC shows a sharp melting endotherm. Impurities will typically cause a depression and broadening of the melting peak. This phenomenon can be used to estimate purity using the van't Hoff equation.[12]
-
Protocol:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point well past its melting point.
-
Determine the onset temperature and peak maximum of the melting endotherm.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is an excellent tool for quantifying the amount of residual solvents or water present in the sample and determining its thermal stability.[13][14]
-
Protocol:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analyze the resulting mass loss curve. A mass loss step at low temperatures (<120 °C) typically corresponds to volatile components like water or solvent, while decomposition occurs at higher temperatures.
-
Summary of Physicochemical Data
| Technique | Parameter Measured | Typical Expected Result |
| DSC | Melting Point (Onset) | Sharp endotherm, e.g., 85-90 °C (Hypothetical) |
| TGA | Residual Volatiles | < 0.5% mass loss below 120 °C |
| TGA | Decomposition Temp. | Onset of decomposition > 200 °C |
Conclusion: An Integrated Purity Statement
The ultimate purity statement for a batch of this compound is a synthesis of all data gathered through this orthogonal approach. A comprehensive Certificate of Analysis should report:
-
Identity: Confirmed by ¹H NMR, ¹⁹F NMR, and MS.
-
Chromatographic Purity: Determined by HPLC-UV (e.g., ≥ 99.5% area).
-
Assay (Absolute Purity): Determined by qNMR (e.g., ≥ 99.0% by weight).
-
Volatile Impurities: Assessed by GC-MS and TGA.
-
Physical Properties: Melting point confirmed by DSC.
By diligently applying these detailed protocols, researchers and drug development professionals can ensure the quality of their materials, leading to reproducible results and accelerating the path to discovery and innovation.
References
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
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PubChem. 5-Fluoro-3-methyl-1H-indole. Available from: [Link]
-
International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Available from: [Link]
-
PubMed. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Available from: [Link]
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US Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]
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ResearchGate. TGA thermogram of control indole. Available from: [Link]
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NIH National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. Available from: [Link]
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ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
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ResearchGate. Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with.... Available from: [Link]
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available from: [Link]
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]
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ResearchGate. Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. Available from: [Link]
-
ResearchGate. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Available from: [Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
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MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available from: [Link]
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LCGC International. Are You Sure You Understand USP <621>?. Available from: [Link]
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PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]
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Oriental Journal of Chemistry. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Available from: [Link]
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Application Note: A Systematic Approach to the Formulation of 7-Fluoro-5-methyl-1H-indole for In Vivo Preclinical Studies
Introduction: The Challenge of Poorly Soluble NCEs
7-Fluoro-5-methyl-1H-indole is a fluorinated indole derivative, a class of compounds with broad therapeutic potential.[1][2] Like many NCEs emerging from drug discovery pipelines, it is predicted to be a lipophilic molecule with low aqueous solubility.[3] Direct administration of the neat compound is rarely feasible, necessitating a carefully designed formulation to ensure bioavailability and generate reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.
This document outlines the fundamental decision-making process and methodologies for developing preclinical formulations. The causality behind each step is explained to empower researchers to adapt these principles to other challenging compounds. While specific experimental data for this compound is not publicly available, the following protocols are based on established strategies for analogous poorly soluble indole derivatives and small molecules.[4][5][6]
Section 1: Critical Pre-formulation Assessment
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is essential.[7] This pre-formulation data dictates the entire formulation strategy. Key parameters are summarized in the table below, with hypothetical values based on structurally similar indole compounds.[8][9]
| Parameter | Hypothetical Value | Significance & Rationale |
| Molecular Weight | 163.18 g/mol | Essential for all concentration and dose calculations. |
| Appearance | Off-white to light yellow solid | Provides a baseline for visual inspection of the final formulation for undissolved API. |
| Aqueous Solubility | < 1 µg/mL | Confirms the compound is "practically insoluble" and requires solubility enhancement. This is the primary driver for selecting advanced formulation approaches. |
| Calculated logP | ~3.5 | Indicates high lipophilicity, suggesting good membrane permeability but poor aqueous solubility.[10] This property makes lipid-based or co-solvent systems attractive options. |
| Melting Point | 75-80 °C | A relatively low melting point can be an indicator of the physical form and may influence the choice of formulation technology (e.g., lipid-based melts). |
| Physical Form | Crystalline Solid | The crystalline state is typically less soluble than the amorphous state but more stable. The formulation must be able to dissolve or suspend this form effectively. |
Section 2: Formulation Strategy & Vehicle Selection Workflow
The choice of formulation is primarily dictated by the intended route of administration and the physicochemical properties of the API. For early preclinical studies, intravenous (IV) and oral (PO) routes are most common. The following decision-making workflow provides a rational path to vehicle selection.
Diagram 1: Decision workflow for selecting an appropriate formulation vehicle.
For this compound, its high lipophilicity makes simple aqueous solutions unfeasible.
-
For Intravenous (IV) Administration: The goal is a clear, particle-free solution to prevent embolism. A combination of water-miscible organic solvents (co-solvents) and non-ionic surfactants is a standard and effective approach.[11][12] These excipients work by reducing the polarity of the aqueous vehicle and/or forming micelles that encapsulate the lipophilic drug.[13]
-
For Oral (PO) Administration: A wider range of options exists. A simple aqueous suspension using a suspending agent (e.g., methylcellulose) is often the fastest and most common approach for initial efficacy and PK studies.[6] For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption by utilizing the body's natural lipid absorption pathways.[10][14]
Section 3: Detailed Formulation Protocols
Safety Precaution: Always handle this compound and all solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. GHS classifications for similar compounds indicate potential for skin and eye irritation.[8]
Protocol 1: Preparation of a 5 mg/mL Parenteral Formulation (Co-solvent/Surfactant System)
This protocol is designed to produce a clear solution suitable for IV injection in small animal models (e.g., mice, rats). The selected vehicle is a common ternary system known for its solubilizing power and acceptable safety profile in preclinical species.[11]
Materials & Equipment:
-
This compound API
-
Solutol® HS 15 (Macrogol-15-hydroxystearate)
-
Propylene Glycol (PG)
-
Sterile Water for Injection (WFI)
-
Sterile glass vials with crimp caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Pipettes and sterile, disposable syringes
-
0.22 µm sterile syringe filter (e.g., PVDF)
Step-by-Step Procedure:
-
Vehicle Preparation: In a sterile glass vial, prepare the vehicle by combining 10% Solutol® HS 15 (w/v) and 20% Propylene Glycol (v/v) in Water for Injection. For example, to make 10 mL of vehicle, add 1.0 g of Solutol® HS 15 and 2.0 mL of Propylene Glycol to a vial, then add WFI to a final volume of 10 mL. Mix thoroughly until the Solutol is completely dissolved.
-
API Weighing: Accurately weigh the required amount of this compound to achieve a final concentration of 5 mg/mL. For 10 mL of formulation, weigh 50 mg of the API.
-
Solubilization: Add the weighed API directly to the vehicle from Step 1.
-
Mixing: Place a small, sterile magnetic stir bar in the vial. Cap the vial and place it on a magnetic stirrer at low to medium speed. Gentle warming (30-40°C) may be used to facilitate dissolution, but monitor carefully to avoid degradation.
-
Visual Inspection: Continue mixing until all solid material is completely dissolved and the solution is clear and particle-free. This is a critical checkpoint.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the formulation into a final sterile vial. This step ensures the removal of any potential microbial contamination or microscopic particulates.
-
Storage: Store the final formulation protected from light at 2-8°C.
Protocol 2: Preparation of a 10 mg/mL Oral Suspension (Aqueous Suspension)
This protocol creates a uniform suspension suitable for administration by oral gavage. Methylcellulose is used as a suspending and viscosity-modifying agent to prevent the API particles from settling quickly, ensuring consistent dosing.[6]
Materials & Equipment:
-
This compound API
-
Methylcellulose (MC), 400 cP
-
Tween® 80 (Polysorbate 80)
-
Purified Water
-
Glass mortar and pestle
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bars
Step-by-Step Procedure:
-
Prepare the Suspending Vehicle (0.5% MC / 0.1% Tween 80):
-
Heat approximately half of the required final volume of purified water (e.g., 50 mL for a 100 mL batch) to 60-70°C.
-
Slowly sprinkle 0.5 g of Methylcellulose onto the stirred, hot water. Mix until it is fully dispersed.
-
Add 0.1 mL of Tween 80 to the hot dispersion and mix.
-
Add the remaining volume of cold water and continue to stir in a cold water bath until the solution becomes clear and viscous.
-
-
API Weighing: Accurately weigh the required amount of API for a 10 mg/mL concentration. For a 10 mL batch, weigh 100 mg of this compound.
-
Wetting the API: Place the weighed API into a glass mortar. Add a small amount of the vehicle (a few drops) containing Tween 80, which acts as a wetting agent, to form a smooth, uniform paste. This step is crucial to prevent clumping when the bulk vehicle is added.
-
Geometric Dilution: Gradually add the remaining vehicle to the paste in the mortar, mixing continuously. This technique, known as geometric dilution, ensures the API is evenly dispersed.
-
Homogenization: Transfer the contents to a glass beaker or vial and use a magnetic stirrer to mix the suspension for at least 30 minutes to ensure homogeneity.
-
Storage: Store the suspension in a tightly capped container at 2-8°C. Crucially, the suspension must be mixed thoroughly (e.g., by vortexing or inversion) before each dose is drawn to ensure dose accuracy.
Section 4: Formulation Characterization and Stability Testing
A prepared formulation must be validated before use in animals.[15] This ensures the dose is accurate, the formulation is safe, and its properties are consistent throughout the study.[16][17]
Diagram 2: Workflow for formulation quality control and stability assessment.
Key Characterization Tests:
-
Appearance: Visually inspect for clarity (solutions) or uniformity (suspensions) and color changes.
-
pH Measurement: For the IV formulation, ensure the pH is within a physiologically tolerable range (typically pH 5-8).
-
Concentration Verification: This is a mandatory test. The concentration of this compound in the formulation should be confirmed using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[18][19][20] The measured concentration should be within ±10% of the target concentration.
-
Stability: Preclinical formulations are typically prepared for short-term use. Stability testing confirms that the API does not degrade and remains dissolved or suspended over the intended period of use.[21][22]
| Test | Specification | Time Points | Storage Conditions |
| Appearance | Clear, colorless solution (IV) Uniform, white suspension (PO) | T=0, 4h, 24h, 7 days | 2-8°C and Room Temperature |
| Concentration (HPLC) | 90% - 110% of initial | T=0, 24h, 7 days | 2-8°C and Room Temperature |
| pH (IV only) | 5.0 - 8.0 | T=0, 24h, 7 days | 2-8°C and Room Temperature |
Section 5: Safety and Toxicological Considerations
-
Excipient Safety: All excipients used should be high-purity, pharmaceutical grade. The excipients chosen in the protocols (Solutol HS 15, Propylene Glycol, Methylcellulose, Tween 80) have a long history of use in preclinical toxicology studies and are generally recognized as safe (GRAS) at the concentrations used.[5][23] However, the researcher must always consult historical toxicology data for the specific animal model and route of administration.
-
API Toxicology: Indole derivatives can have diverse biological activities.[24][25] Fluorinated compounds can sometimes be metabolized to toxic byproducts, although this is structure-dependent.[26][27] It is critical to conduct dose-range-finding tolerability studies in the chosen animal model before proceeding to definitive efficacy or PK experiments.
Conclusion
The formulation of a poorly soluble compound like this compound for in vivo studies is a systematic, multi-step process. It begins with a robust pre-formulation assessment that guides the selection of a scientifically sound formulation strategy. The detailed protocols provided for both parenteral and oral administration offer reliable starting points for achieving adequate drug exposure. Crucially, all formulations must be subjected to rigorous analytical characterization and stability testing to ensure data integrity and animal welfare. This structured approach provides the highest probability of success in preclinical evaluation and generates the reliable data needed to advance promising new chemical entities.
References
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PubChem. 5-Fluoro-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]
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European Medicines Agency. Guideline on quality of oral modified release products. EMA. [Link]
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Al-Ostoot, F.H., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
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Drug Development & Delivery. Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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U.S. Pharmacopeia. STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. USP. [Link]
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Lakshmipriya M, et al. A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]
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Gaur, P.K., et al. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. [Link]
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Strickley, R.G. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]
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U.S. Food and Drug Administration. Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]
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ResearchGate. Oral Formulations for Preclinical Studies. [Link]
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Bajaj, S., et al. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
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Graffeo, A.P., & Karger, B.L. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry. [Link]
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Thompson, D.C., et al. Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
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U.S. Food and Drug Administration. GRAS Substances (SCOGS) Database. FDA. [Link]
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Moravek. The Role of Stability Testing in Pharmaceutical Research. [Link]
-
National Center for Biotechnology Information. In Vivo Assay Guidelines. Assay Guidance Manual. [Link]
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MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]
-
Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]
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National Toxicology Program. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. National Institutes of Health. [Link]
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Sadu, S., et al. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery. [Link]
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Sharma, V., et al. Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
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American Pharmaceutical Review. Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. [Link]
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Microtrac. Chemical vs. Physical Stability of Formulations. [Link]
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ResearchGate. (PDF) Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. [Link]
-
PJSIR. photometric determination of indole compounds in the form of charge transfer complex. [Link]
-
European Pharmaceutical Review. Novel excipients for solubility enhancement. [Link]
-
Pace Analytical. Developing liquid formulations for the oral dosing of lipophilic drugs. [Link]
-
Hill, S.L., et al. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry. [Link]
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World Health Organization. Appendix 2: List of examples of high-risk excipients. WHO. [Link]
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ASEAN. ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. [Link]
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MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
-
International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde. [Link]
-
ResearchGate. Injectable Formulations of Poorly Water-Soluble Drugs. [Link]
-
T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
-
Kennedy, G.L. Jr. Toxicology of the fluoroalkenes: review and research needs. Critical Reviews in Toxicology. [Link]
-
PubMed. Self-Emulsifying Drug Delivery Systems to Improve Oral Absorption and Enable High-Dose Toxicology Studies of a Cholesteryl Ester Transfer Protein Inhibitor in Preclinical Species. [Link]
-
RSC Publishing. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. [Link]
-
Varma, M.V., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]
-
Covington & Burling LLP. FDA Releases Public Inventory of Unapproved Food Additives and Lists of Select Chemicals in the Food Supply under FDA Review. [Link]
-
Qiu, J., et al. Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Chemosphere. [Link]
-
ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]
-
PubChem. 5-Fluoro-1-methylindole. National Center for Biotechnology Information. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 7-Fluoro-5-methyl-1H-indole
Welcome to the technical support center for the purification of 7-Fluoro-5-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this fluorinated indole derivative. The introduction of fluorine and a methyl group onto the indole scaffold presents unique challenges in purification that require careful consideration of the compound's physicochemical properties. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity of your target compound.
Understanding the Challenges
The purification of this compound is often complicated by several factors stemming from its synthesis and inherent properties:
-
Potential for Isomeric Impurities: The synthesis of substituted indoles, particularly through multi-step sequences or methods like the Fischer indole synthesis, can result in the formation of regioisomers.[1] For this compound, this could include isomers with the fluorine and methyl groups at different positions on the indole ring.
-
Similar Polarity of Byproducts: Synthetic byproducts and unreacted starting materials may have polarities very close to the desired product, making chromatographic separation challenging.
-
Sublimation Potential: Some fluorinated organic compounds have a tendency to sublime, especially under high vacuum.[2] This can lead to significant product loss during solvent removal steps.
-
Chromatographic Behavior: As an N-heterocyclic compound, this compound can exhibit peak tailing on silica gel due to interactions with acidic silanol groups.[3]
-
Crystallization Difficulties: The presence of impurities can inhibit crystallization or lead to the formation of oils instead of solid crystals ("oiling out").[3]
This guide will address these challenges with practical, field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section is formatted in a question-and-answer style to directly address problems you may encounter during the purification of this compound.
Column Chromatography Problems
Question: I'm seeing poor separation of my product from an impurity on my silica gel column. What can I do?
Answer:
Poor separation is a common issue and can be addressed by systematically optimizing your chromatographic conditions.
-
Step 1: Solvent System Optimization. The first step is to perform a thorough solvent screen using Thin Layer Chromatography (TLC).
-
Rationale: The choice of eluent is critical for achieving differential migration of your product and impurities. The fluorine atom in your molecule increases its hydrophobicity.[4]
-
Recommended Solvents to Screen:
-
Hexane/Ethyl Acetate
-
Hexane/Dichloromethane
-
Toluene/Ethyl Acetate
-
Cyclohexane/Ethyl Acetate
-
-
Procedure: Spot your crude material on a TLC plate and develop it in a chamber with a small amount of each solvent system in varying ratios. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on a column.
-
-
Step 2: Consider a Mobile Phase Modifier. If you observe significant tailing of your product spot on the TLC plate, this indicates a strong interaction with the silica.
-
Rationale: The nitrogen atom in the indole ring can interact with acidic silanol groups on the silica surface, causing tailing.[3]
-
Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For a mildly acidic compound like an indole, a neutral to slightly basic modifier can be beneficial.
-
Triethylamine (Et3N): Add 0.1% to your eluent to neutralize acidic sites on the silica.
-
Methanol: A small amount of a more polar solvent can sometimes improve peak shape.
-
-
-
Step 3: Alternative Stationary Phases. If silica gel does not provide adequate separation, consider other stationary phases.
-
Neutral Alumina: Less acidic than silica and can be a good alternative for basic or acid-sensitive compounds.
-
Reversed-Phase (C18) Silica: Separation is based on hydrophobicity. Your fluorinated indole will likely be retained more strongly than less hydrophobic impurities. Common eluents are mixtures of water or buffer with methanol or acetonitrile.
-
Question: My product seems to be disappearing from the column. What's happening?
Answer:
Product loss on the column can be due to decomposition or irreversible adsorption.
-
Test for Stability on Silica: Before running a large-scale column, perform a simple stability test.
-
Procedure: Spot your crude product on a TLC plate. Let the plate sit in the open for an hour, then develop it. If you see new spots or streaking that wasn't there initially, your compound may be degrading on the silica.[5]
-
Solution: If your compound is unstable on silica, you will need to use an alternative purification method such as recrystallization or chromatography on a different stationary phase like alumina.
-
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.
-
Solution: If you suspect this is happening, you can try to flush the column with a very polar solvent like 10% methanol in dichloromethane to see if you can recover your compound.
-
Recrystallization Problems
Question: I'm trying to recrystallize my this compound, but it keeps "oiling out." How can I get it to crystallize?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the presence of impurities.
-
Step 1: Slow Down the Cooling Process. Rapid cooling can favor oil formation.
-
Procedure: After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask with a beaker of warm water or wrapping it in glass wool can help slow the cooling rate.
-
-
Step 2: Use a Mixed Solvent System. A single solvent may not be ideal for crystallization. A two-solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), often works well.
-
Recommended Solvent Systems to Try:
-
Methanol/Water
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
-
Procedure: Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature. Then, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.
-
-
Step 3: Induce Crystallization. If crystals are slow to form, you can try to induce nucleation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.[3]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the solution to act as a template for crystal growth.[3]
-
Question: My recrystallized product is still not pure. What should I do?
Answer:
If a single recrystallization does not yield a product of sufficient purity, you have a few options:
-
Perform a Second Recrystallization: Sometimes, a second recrystallization from a different solvent system is necessary to remove persistent impurities.
-
Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, you can try treating the hot solution with a small amount of activated charcoal before filtering and cooling. The charcoal will adsorb the colored impurities.
-
Pre-purification: If the crude material is very impure, a preliminary purification by flash chromatography to remove the bulk of the impurities followed by a final recrystallization can be very effective.
Frequently Asked Questions (FAQs)
Q1: What is the likely impurity profile from a Fischer indole synthesis of this compound?
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1] For the synthesis of this compound, you would likely start with (2-fluoro-4-methylphenyl)hydrazine and an appropriate carbonyl compound. Potential impurities include:
-
Regioisomers: Depending on the starting materials and reaction conditions, you could form other isomers, such as 4-Fluoro-5-methyl-1H-indole.
-
Unreacted Starting Materials: Incomplete reaction will leave residual phenylhydrazine and carbonyl compounds.
-
Polymeric Byproducts: The acidic conditions can sometimes lead to the formation of polymeric materials.
-
Side-Reaction Products: Abnormal cyclization products have been observed in Fischer indole syntheses with certain substituted phenylhydrazones.[6]
Q2: How does the fluorine atom affect the purification of this compound?
The fluorine atom has several effects:
-
Increased Hydrophobicity: The C-F bond is more hydrophobic than a C-H bond, which can alter the compound's solubility and chromatographic behavior.[4]
-
Altered Polarity: Fluorine is highly electronegative, which can influence the overall polarity of the molecule and its interactions with stationary phases.
-
Potential for Sublimation: As mentioned, some fluorinated compounds can sublime under vacuum, leading to product loss.[2]
-
Enhanced Stability: The C-F bond is very strong, which can increase the metabolic and chemical stability of the molecule.[7]
Q3: What are the best practices for handling and storing purified this compound?
Indole derivatives can be sensitive to light and air.
-
Storage: Store the purified solid in a tightly sealed, amber vial in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.
-
Handling: Handle the compound in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
Q4: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.
-
¹⁹F NMR Spectroscopy: This is a very sensitive technique for fluorine-containing compounds and can be used to detect even minor fluorine-containing impurities.[2] The large chemical shift dispersion of ¹⁹F NMR is particularly useful for resolving signals from different fluorinated species.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities with different masses.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound by flash column chromatography. The solvent system should be optimized by TLC first.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and gently tap the sides to pack the silica evenly.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
Carefully add the eluent to the column.
-
-
Elute the Column:
-
Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions in test tubes.
-
Monitor the elution of your product by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. Caution: To avoid loss of product due to sublimation, use a moderate temperature on the water bath (e.g., 30-40 °C) and do not leave the product under high vacuum for an extended period after the solvent has been removed.[2]
-
Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. The solvent system should be determined by small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the Crude Product:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Cool and Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Dry the Product:
-
Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a moderate temperature.
-
Visualization of Purification Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: A decision tree for selecting a purification method.
Workflow for Troubleshooting Column Chromatography
This diagram outlines the steps to take when encountering issues with column chromatography.
Caption: Troubleshooting poor separation in column chromatography.
References
-
Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22351503, 5-Fluoro-3-methyl-1H-indole. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2774504, 7-Fluoro-1H-indole. Available from: [Link]
-
Journal of Materials Chemistry B. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Available from: [Link]
- Google Patents. Process of preparing purified aqueous indole solution.
-
National Institutes of Health. 19F NMR relaxation studies of fluorosubstituted tryptophans. Available from: [Link]
-
ResearchGate. Fischer Indole Synthesis. Available from: [Link]
- Google Patents. Preparation method of 5-bromo-7-methylindole.
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available from: [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]
-
University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. Available from: [Link]
-
Scribd. Expt-7 The Fischer Indole Synthesis New. Available from: [Link]
-
PubMed. Making the negative positive - fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
ACS Publications. Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Available from: [Link]
-
ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
ACS Publications. Indoles in Multicomponent Processes (MCPs). Available from: [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. Available from: [Link]
-
ResearchGate. A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Available from: [Link]
-
ACS Publications. Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available from: [Link]
-
National Institutes of Health. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available from: [Link]
-
MDPI. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Available from: [Link]
Sources
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Technical Support Center: Synthesis of 7-Fluoro-5-methyl-1H-indole
Welcome to the technical support center for the synthesis of 7-Fluoro-5-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies, with a primary focus on the Fischer indole synthesis—the most common and versatile route to this scaffold.[1][2] Our goal is to equip you with the causal understanding and practical solutions needed to overcome common challenges in your laboratory work.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is extremely low, or I've isolated no product at all. What are the likely causes?
Answer: Low to zero yield is a frequent issue, often pointing to problems in one of the key steps of the Fischer synthesis: hydrazone formation or the subsequent acid-catalyzed cyclization.
-
Causality: The core of the Fischer synthesis is an acid-catalyzed intramolecular electrophilic substitution following a[3][3]-sigmatropic rearrangement of the phenylhydrazone intermediate.[1][4] If this cascade fails, no product will form. The electron-withdrawing nature of the fluorine atom at the para-position to the hydrazine moiety can deactivate the ring, making the final cyclization step more challenging than for unsubstituted phenylhydrazines.
-
Troubleshooting Steps:
-
Verify Hydrazone Formation: Before initiating cyclization, confirm the formation of the intermediate hydrazone from (4-fluoro-2-methylphenyl)hydrazine and your chosen carbonyl partner (e.g., pyruvic acid). This can be done via TLC or ¹H NMR of a small aliquot. If hydrazone formation is sluggish, adding a catalytic amount of acetic acid to the initial condensation step can be beneficial.
-
Increase Acid Catalyst Strength/Concentration: The key cyclization and ammonia elimination steps are acid-catalyzed.[5] If a weak acid like acetic acid is failing, consider more robust options.
-
Brønsted Acids: Polyphosphoric acid (PPA) is highly effective as it serves as both a catalyst and a solvent at elevated temperatures.[1] Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful alternative.
-
Lewis Acids: Zinc chloride (ZnCl₂) is a classic and effective choice.[4] Boron trifluoride (BF₃) can also be used.[1]
-
-
Increase Reaction Temperature: The[3][3]-sigmatropic rearrangement has a significant activation energy barrier. Insufficient temperature is a common reason for failure. Reactions in PPA are often run at 80-120 °C. Carefully increase the temperature in increments of 10 °C, monitoring by TLC, but be aware that excessive heat can lead to degradation (see Question 2).
-
Ensure Anhydrous Conditions: Water can interfere with Lewis acid catalysts and quench reactive intermediates. Ensure all glassware is oven-dried and use anhydrous solvents and reagents where appropriate, especially when using catalysts like ZnCl₂ or BF₃.
-
Question 2: The reaction mixture turned into a dark, intractable tar. What went wrong?
Answer: Tar formation is indicative of polymerization and/or degradation side reactions, which often compete with the desired indole formation, especially under harsh acidic conditions and high temperatures.
-
Causality: Indoles, being electron-rich heterocycles, are susceptible to acid-catalyzed polymerization.[6] The intermediates in the Fischer synthesis, such as the ene-hydrazine, can also undergo undesired side reactions. Overheating or using an excessively strong acid can accelerate these decomposition pathways faster than the productive cyclization.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical parameter. Find the minimum temperature required for the reaction to proceed at a reasonable rate. Even a 10-20 °C reduction can significantly minimize tar formation.
-
Moderate the Acid Catalyst: If using PPA or Eaton's reagent, you may be operating under conditions that are too harsh. Consider switching to ZnCl₂ in a high-boiling solvent (like toluene or xylene) to allow for better temperature control.
-
Shorten Reaction Time: Monitor the reaction closely by TLC. Once the starting hydrazone is consumed and the product spot is maximized, quench the reaction immediately. Prolonged heating in acid will almost certainly lead to lower isolated yields due to product degradation.
-
Consider In Situ Hydrazone Formation: Sometimes, isolating the hydrazone introduces impurities that can act as catalysts for polymerization. Performing a one-pot reaction where the hydrazine and ketone are mixed and then the acid catalyst is added can sometimes give cleaner results.[4]
-
Question 3: My TLC shows multiple product spots, and purification by column chromatography is difficult.
Answer: The presence of multiple, often similarly polar, spots suggests the formation of side products or isomers.
-
Causality: Besides polymerization, several discrete side products can form. The most common are related to incomplete reaction or alternative reaction pathways of key intermediates.
-
Troubleshooting & Identification:
| Potential Side Product | Plausible Cause | Identification & Removal |
| Unreacted Phenylhydrazone | Incomplete reaction (insufficient heat/acid). | Usually less polar than the indole. Increase reaction time/temperature. Can be removed by chromatography. |
| Amidine Intermediates | Incomplete elimination of ammonia from the cyclic aminal. | Can be highly polar. Re-subjecting the crude mixture to acidic conditions may drive the reaction to completion. |
| Reductive N-N Bond Cleavage Products | A known side reaction of the Fischer synthesis, cleaving the hydrazine N-N bond to form aniline derivatives (e.g., 4-fluoro-2-methylaniline) and other fragments. | These are typically basic. An acidic wash (1M HCl) during workup can help remove them into the aqueous layer. |
| Regioisomers | (Less common for this specific substrate) Arises if an unsymmetrical ketone is used and cyclization occurs on both sides. | Often have very similar Rf values, requiring careful chromatography or alternative synthesis design. |
-
Purification Strategy: If you have a mixture of the desired indole and unreacted starting material, a biphasic acid-base extraction can be effective. Dissolve the crude material in a solvent like ethyl acetate. Wash with 1M HCl to remove basic impurities (anilines), then with saturated NaHCO₃ to remove acidic starting materials (like pyruvic acid), and finally with brine. The desired indole should remain in the organic layer.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: The Fischer indole synthesis is overwhelmingly the most utilized and reliable method.[3][7] The recommended pathway involves the acid-catalyzed cyclization of the phenylhydrazone formed from (4-fluoro-2-methylphenyl)hydrazine and pyruvic acid . The resulting this compound-2-carboxylic acid is then decarboxylated, often by heating in a high-boiling solvent like quinoline with a copper catalyst, to yield the target molecule.
Q2: How do the fluorine and methyl substituents affect the reaction?
A2: The electronic effects of the substituents on the phenylhydrazine ring are critical.
-
5-Methyl Group: This is an electron-donating group (EDG), which activates the aromatic ring and generally favors the electrophilic cyclization step.
-
7-Fluoro Group: Fluorine is an electron-withdrawing group (EWG) via induction, which deactivates the ring.[8] However, it is a weak deactivator compared to nitro or cyano groups. Its position at C7 means it deactivates the C6 position, which is where the crucial C-C bond forms during the[3][3]-sigmatropic rearrangement. This deactivation can make the reaction more sluggish and may necessitate stronger acidic conditions or higher temperatures compared to an unsubstituted analogue.[9]
Q3: What are the key analytical techniques to confirm the structure and purity?
A3: A combination of techniques is essential for unambiguous characterization:
-
¹H NMR: Will show characteristic aromatic and pyrrolic protons. The N-H proton of the indole is typically a broad singlet around 8-9 ppm. The protons on the pyrrole ring will appear around 6.5-7.5 ppm.
-
¹⁹F NMR: A singlet peak will confirm the presence and electronic environment of the single fluorine atom.[9]
-
¹³C NMR: Will show the correct number of carbon signals, with the C-F bond causing a characteristic large splitting (¹JCF ≈ 240-250 Hz).
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₈FN (M.W. 149.17).
-
Thin Layer Chromatography (TLC) & HPLC: To assess purity and identify the presence of impurities.
Detailed Experimental Protocol: Fischer Synthesis and Decarboxylation
This protocol is a representative example and may require optimization.
Part A: Synthesis of this compound-2-carboxylic acid
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) and stir for 15 minutes. To this mixture, add pyruvic acid (1.05 eq). Stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the hydrazine.
-
Solvent Removal: Remove the ethanol under reduced pressure. The crude hydrazone can be used directly or after a simple filtration.
-
Cyclization: Place polyphosphoric acid (PPA) (10x weight of the starting hydrazine) in a separate flask equipped with a mechanical stirrer and thermometer. Heat the PPA to 80 °C.
-
Addition: Add the crude phenylhydrazone from step 2 to the hot PPA in portions, ensuring the internal temperature does not exceed 100 °C.
-
Reaction: Stir the mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the reaction is complete, cool the mixture slightly and pour it carefully onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Drying: Dry the solid product (this compound-2-carboxylic acid) under vacuum.
Part B: Decarboxylation to this compound
-
Setup: In a flask equipped with a reflux condenser, suspend the carboxylic acid from Part A (1.0 eq) in quinoline (5-10x volume).
-
Catalyst: Add copper powder (0.1 eq) to the suspension.
-
Reaction: Heat the mixture to 200-220 °C. Vigorous evolution of CO₂ should be observed. Maintain this temperature until gas evolution ceases (typically 30-60 minutes).
-
Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of dichloromethane or ethyl acetate.
-
Purification: Wash the organic solution sequentially with 2M HCl (to remove quinoline), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
References
-
Di-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
University of Liverpool. (n.d.). Indoles. Retrieved from [Link]
- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
-
MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]
- NIH. (n.d.).
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- RSC Publishing. (2025).
- ChemicalBook. (n.d.). 7-FLUORO INDAZOLE synthesis.
- ResearchG
- PMC - NIH. (n.d.).
- Benchchem. (n.d.). common side reactions in indole-pyrrole synthesis.
- University of Oregon. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- RSC Advances. (2017).
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
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- 9. diva-portal.org [diva-portal.org]
Stability issues of 7-Fluoro-5-methyl-1H-indole under acidic/basic conditions
A Guide to Understanding and Troubleshooting Stability in Acidic and Basic Conditions
Welcome to the technical support center for 7-Fluoro-5-methyl-1H-indole. This guide, curated by our Senior Application Scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice for handling this compound in various experimental settings. We understand the critical importance of sample stability and have structured this resource to address the specific challenges you may encounter when working with this compound under acidic and basic conditions.
Introduction to the Stability of this compound
This compound is a substituted indole, a heterocyclic aromatic compound that is a common scaffold in many biologically active molecules. The stability of the indole ring system can be influenced by its substituents and the surrounding chemical environment. The electron-rich nature of the indole ring makes it susceptible to degradation, particularly under harsh acidic or basic conditions, as well as through oxidation.[1]
The introduction of a fluorine atom at the 7-position and a methyl group at the 5-position can modulate the electronic properties and, consequently, the stability of the indole ring. Fluorine, being highly electronegative, can alter the electron density of the ring system, potentially influencing its reactivity.[2] The strong carbon-fluorine bond can also enhance metabolic stability by protecting adjacent sites from enzymatic degradation.[2][3]
This guide will walk you through potential degradation pathways, provide detailed protocols for assessing stability, and answer frequently asked questions to help you maintain the integrity of your experiments.
Troubleshooting Guide: Stability Under Acidic Conditions
Q1: I am observing a change in the color of my this compound solution after adding an acidic buffer. What could be happening?
A1: Color change in an acidic solution of an indole derivative is often an indicator of degradation. The indole nucleus is generally unstable in strong acidic conditions and can undergo protonation, which can lead to dimerization, polymerization, or other acid-catalyzed degradation reactions.
Causality: The lone pair of electrons on the nitrogen atom of the indole ring can be protonated in an acidic medium. This protonation disrupts the aromaticity of the pyrrole ring, making the molecule highly reactive and prone to degradation.
Potential Acid-Catalyzed Degradation Pathway
Under acidic conditions, the protonated indole can be attacked by a nucleophile, which could be another indole molecule, leading to the formation of dimeric and polymeric species. These larger, more conjugated systems often absorb light in the visible spectrum, resulting in a colored solution.
Caption: Proposed acid-catalyzed degradation of this compound.
Troubleshooting Protocol: Assessing Stability in Acidic Conditions
This protocol outlines a forced degradation study to determine the stability of this compound in your specific acidic medium.[4][5][6]
Materials:
-
This compound
-
Your acidic buffer of interest (e.g., phosphate buffer, citrate buffer)
-
A range of acidic solutions (e.g., 0.1 M HCl, 0.01 M HCl)
-
A suitable organic solvent for stock solution (e.g., methanol, acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in the organic solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Samples:
-
In separate vials, add a small aliquot of the stock solution to your acidic buffer and the range of acidic solutions. Aim for a final concentration suitable for your analytical method.
-
Prepare a control sample by adding the same aliquot of the stock solution to a neutral solvent (e.g., 50:50 methanol:water).
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralization (Optional but Recommended): If using strong acid, neutralize the aliquot with a suitable base before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze the samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
| Parameter | Recommended Starting Conditions |
| Acid Concentration | 0.01 M to 1 M HCl or H₂SO₄ |
| Temperature | Room Temperature to 70°C |
| Incubation Time | 0 to 72 hours |
| Analytical Method | RP-HPLC with UV detection (e.g., 270 nm) |
Troubleshooting Guide: Stability Under Basic Conditions
Q2: My this compound sample appears to be degrading in a basic solution, what is the likely cause?
A2: While generally more stable in basic than in strongly acidic conditions, indoles can still undergo degradation in the presence of a strong base, particularly at elevated temperatures.
Causality: The N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is susceptible to oxidation and other reactions. Additionally, hydrolysis of other functional groups on more complex molecules containing this indole moiety can be catalyzed by hydroxide ions.[1]
Potential Base-Catalyzed Degradation Pathway
Under basic conditions, deprotonation of the indole nitrogen can occur. The resulting anion can then be oxidized, especially in the presence of air (oxygen), to form various degradation products. One common pathway for indole degradation involves oxidation to oxindole and then to isatin, which can be followed by ring-opening.[7][8][9]
Caption: Proposed base-catalyzed degradation of this compound.
Troubleshooting Protocol: Assessing Stability in Basic Conditions
This protocol will help you evaluate the stability of this compound in your basic experimental conditions.
Materials:
-
This compound
-
Your basic buffer of interest (e.g., phosphate buffer, borate buffer)
-
A range of basic solutions (e.g., 0.1 M NaOH, 0.01 M NaOH)
-
A suitable organic solvent for stock solution (e.g., methanol, acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound as described in the acidic stability protocol.
-
Stress Samples:
-
In separate vials, add a small aliquot of the stock solution to your basic buffer and the range of basic solutions.
-
Prepare a control sample in a neutral solvent.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralization (Optional but Recommended): Neutralize the aliquot with a suitable acid before HPLC analysis.
-
Analysis: Analyze the samples by HPLC, monitoring the parent peak and the appearance of any new peaks.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time to assess the degradation kinetics.
| Parameter | Recommended Starting Conditions |
| Base Concentration | 0.01 M to 1 M NaOH or KOH |
| Temperature | Room Temperature to 70°C |
| Incubation Time | 0 to 72 hours |
| Analytical Method | RP-HPLC with UV detection (e.g., 270 nm) |
Frequently Asked Questions (FAQs)
Q3: What is the ideal pH range for storing solutions of this compound?
Q4: Can I do anything to minimize degradation if I must work outside the optimal pH range?
A4: Yes, several strategies can be employed:
-
Lower the Temperature: Chemical degradation rates are highly dependent on temperature. Storing your solutions at lower temperatures (e.g., 2-8°C or frozen) can significantly slow down degradation.
-
Protect from Light: Indoles can be susceptible to photolytic degradation.[1] Store solutions in amber vials or protect them from light.
-
Inert Atmosphere: For basic solutions where oxidation is a concern, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Use the Freshest Solutions: Prepare solutions of this compound fresh for each experiment whenever possible.
Q5: How can I identify the degradation products?
A5: Identifying unknown degradation products typically requires more advanced analytical techniques. A common workflow involves:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the degradation products and provide their molecular weights, which is a crucial first step in identification.
-
MS/MS (Tandem Mass Spectrometry): By fragmenting the degradation product ions, you can obtain structural information.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can provide a detailed structural elucidation.
Q6: Does the fluorine substituent make the indole more or less stable?
A6: The effect of the fluorine substituent is complex. Its strong electron-withdrawing nature can decrease the electron density of the indole ring, which might make it less susceptible to electrophilic attack. However, it can also influence the pKa of the N-H proton, potentially affecting its reactivity in basic solutions. The C-F bond itself is very strong and not prone to cleavage under typical acidic or basic conditions.[2] Therefore, degradation is more likely to occur at other positions on the indole ring.
References
- Arora, P. K., & Bae, H. (2014). Microbial degradation of indole and its derivatives. Journal of Chemistry, 2014, 1-10.
- Crowley, P. B., & Golovin, A. (2012). Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy.
- Ma, Q., Qu, Y., Zhang, X., Shen, W., Zhang, Z., Wang, J., ... & Li, S. (2018). Biodegradation and biotransformation of indole: advances and perspectives. Frontiers in Microbiology, 9, 2688.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135413075, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Retrieved from [Link]
- Yadav, A. S., & Rawal, R. K. (2017). Drug degradation pathways. In Pharmaceutical Drug Analysis (pp. 165-186). Elsevier.
-
Wikipedia. Psilocin. Retrieved from [Link]
- O'Connor, C. J., & Tan, A. L. (1981). The effect of fluorine substituents on the rearrangement step in Fischer indolizations. Australian Journal of Chemistry, 34(6), 1205-1213.
- Satinsky, D., Sladkovsky, R., & Chocholous, P. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 229-235.
- Wang, C., Geng, Y., Wang, L., Li, Y., & Zhang, Y. (2022). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 240, 114578.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.
- Arora, P. K., & Bae, H. (2014).
-
Microbe Notes. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]
-
ResearchGate. Degradation pathways of indole-3-acetic acid in (a) a Pseudomonas sp.. Retrieved from [Link]
-
ACS Publications. The Dark Side of Fluorine. Retrieved from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
MDPI. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Retrieved from [Link]
-
International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]
-
International Union of Crystallography. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Retrieved from [Link]
- Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3183-3190.
- Bhaskar, R. D., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Semantic Scholar. Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
- Pen-Tung Sah, & Daniels, T. C. (1950). The Chemistry of Indole. Journal of the Chinese Chemical Society, 17(1), 1-21.
-
ChemUniverse. 5-FLUORO-7-METHYL-1H-INDOLE. Retrieved from [Link]
-
Frontiers in Microbiology. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
ACS Publications. Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Retrieved from [Link]
- Roy, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]
Sources
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Technical Support Center: A Researcher's Guide to the Functionalization of 7-Fluoro-5-methyl-1H-indole
Welcome to the technical support center for the synthesis and functionalization of 7-Fluoro-5-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. My objective is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your reactions effectively.
The indole nucleus is a cornerstone in medicinal chemistry, and the specific substitution pattern of 7-fluoro and 5-methyl groups presents a unique set of challenges and opportunities. The electron-withdrawing nature of the fluorine atom at the C7 position and the electron-donating methyl group at C5 modulate the electron density and reactivity of the entire ring system, demanding carefully tailored reaction conditions to achieve site-selectivity. This guide addresses the common hurdles encountered in the lab, from regioselectivity issues in C-H functionalization to the nuances of N-H modification and product purification.
Section 1: General Troubleshooting and Best Practices
Before delving into specific functionalizations, addressing common experimental pitfalls can save significant time and resources. Many reaction failures are not due to flawed chemical principles but rather to subtle, overlooked variables in the experimental setup.
FAQ 1: My reaction shows low conversion or fails completely. What are the first things I should check?
This is a universal issue in synthesis. A systematic approach to troubleshooting is critical. Before re-evaluating the entire synthetic strategy, verify the fundamentals.
Answer:
The cause of low or no conversion often lies in one of three areas: reagent quality, reaction setup, or catalyst integrity.
-
Reagent & Solvent Purity:
-
Solvent Anhydrousness: Many organometallic reactions, particularly those involving strong bases (like NaH for deprotonation) or palladium catalysts, are highly sensitive to moisture.[1] Always use freshly dried solvents from a still or a solvent purification system, or use Sure/Seal™ bottles.
-
Starting Material Integrity: Confirm the purity of your this compound and coupling partners via NMR or LC-MS. Impurities can poison catalysts or lead to unwanted side reactions.[2]
-
Base Activity: Solid bases like NaH, K₂CO₃, or Cs₂CO₃ can lose activity over time due to hydration or oxidation. Use freshly opened reagents or titrate solutions of organometallic bases.
-
-
Reaction Atmosphere & Setup:
-
Inert Atmosphere: Palladium-catalyzed cross-coupling and many C-H activation reactions require a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[3] Ensure your flask is properly dried and has been subjected to several vacuum/backfill cycles.[3]
-
Temperature Control: Verify your reaction temperature. Overheating can lead to decomposition, while insufficient heat can stall the reaction.
-
-
Catalyst & Ligand Issues:
-
Catalyst Source: Palladium catalysts, especially Pd(0) sources, can degrade upon storage. Use a fresh bottle or a trusted source. For many reactions, Pd(OAc)₂ is used as a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[4]
-
Ligand Sensitivity: Phosphine ligands are often air-sensitive and can oxidize, rendering them ineffective.[4] Handle them in a glovebox or under a positive pressure of inert gas.
-
Below is a workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for failed reactions.
Section 2: N-H Functionalization and Protection
The indole N-H bond is acidic and readily participates in reactions. Its functionalization is often the first step in a synthetic sequence, either to install a required pharmacophore or to add a directing group for subsequent C-H functionalization.
FAQ 2: What is the best base to deprotonate the this compound N-H, and why does the choice matter?
Answer:
The choice of base is critical and depends on the electrophile you intend to use. The principle is that the reaction equilibrium must favor the products.[5] This means the conjugate acid of the base you choose must be weaker (have a higher pKa) than the starting indole N-H (pKa ≈ 17 in DMSO).
-
For simple alkylations or acylations: A moderately strong base is sufficient. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the indole to form the sodium indolide salt, driving the reaction forward.
-
For reactions with weak electrophiles or for generating organometallic indole species: A stronger base may be required. Lithium or potassium bis(trimethylsilyl)amide (LiHMDS, KHMDS) are excellent choices.
-
For metal-catalyzed N-arylations (Buchwald-Hartwig type): Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used. Here, the base's role is to facilitate the catalytic cycle rather than stoichiometric deprotonation. The choice often depends on the specific catalyst/ligand system.
| Base | Conjugate Acid | pKa of Conj. Acid | Typical Solvent | Notes |
| Sodium Hydride (NaH) | H₂ | ~36 | THF, DMF | Irreversible deprotonation. Heterogeneous, requires good stirring. |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | ~10.3 | DMF, Acetonitrile | Common in N-arylations. Mild and economical. |
| LiHMDS | (TMS)₂NH | ~26 | THF, Hexane | Strong, non-nucleophilic base. Soluble. Good for sensitive substrates. |
| LiTMP / ZnCl₂·TMEDA | HTMP | ~37 | Hexane/TMEDA | A mixed lithium-zinc base used for specific deprotonative functionalizations.[6] |
FAQ 3: I need to protect the indole nitrogen for a multi-step synthesis. Which protecting group offers the best balance of stability and ease of removal?
Answer:
The ideal protecting group is robust enough to survive subsequent reaction conditions but can be removed selectively without damaging the final molecule.[2]
-
Boc (tert-Butoxycarbonyl):
-
Stability: Stable to most nucleophilic and basic conditions.
-
Removal: Cleaved under acidic conditions (e.g., TFA in DCM).
-
Caveat: Not suitable if your subsequent steps involve strong acid.
-
-
SEM ([2-(Trimethylsilyl)ethoxy]methyl):
-
Stability: Very robust. Stable to strong bases (including organolithiums), nucleophiles, and a range of cross-coupling conditions.[7]
-
Removal: Cleaved with fluoride sources (e.g., TBAF) or strong Lewis/protic acids.
-
Advantage: Offers high stability and orthogonal removal conditions to many other groups.
-
-
Tosyl (p-Toluenesulfonyl):
-
Stability: Very stable to acidic and oxidative conditions.
-
Removal: Can be challenging. Typically requires harsh reducing conditions (e.g., Mg/MeOH) or strong bases (e.g., NaOH/MeOH at reflux).[2]
-
Use Case: Best for when you need a highly robust group and the final molecule can withstand the cleavage conditions.
-
Section 3: Site-Selective C-H Functionalization
Achieving regioselectivity is the primary challenge in indole C-H functionalization.[8][9] The inherent electronic properties of the indole ring favor reaction at the C3 position. Functionalizing other positions, especially on the benzene ring, requires specific strategies.[8][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 6. Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of 7-Fluoro-5-methyl-1H-indole
Welcome to the technical support guide for 7-Fluoro-5-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides a series of troubleshooting questions and answers, detailed protocols, and a logical framework to help you select the most appropriate solubilization strategy for your experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Challenge
Q1: What are the key physicochemical properties of this compound that contribute to its poor aqueous solubility?
A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. The key contributing factors are:
-
Aromatic Bicyclic Core: The indole ring system is inherently hydrophobic (water-repelling) and rigid. This large, nonpolar surface area resists favorable interactions with polar water molecules.
-
Lipophilicity: While specific experimental data for this exact isomer is limited, related fluoro-methyl-indole structures have a computed LogP (a measure of lipophilicity) greater than 2.5, indicating significant hydrophobicity.[1] A higher LogP value correlates with lower aqueous solubility.
-
Weak Acidity: The N-H proton on the indole ring is very weakly acidic, with a high pKa, typically around 16-17 for the parent indole molecule.[2][3] This means the compound will be in its neutral, less soluble form across the entire physiological pH range. It cannot be effectively ionized to improve solubility by adjusting the pH to acidic or neutral levels.
These properties combined mean that the molecule prefers to interact with itself (forming a solid crystal lattice) rather than with water, leading to poor solubility.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~149.17 g/mol [4] | Low molecular weight is generally favorable, but is overcome by other factors. |
| LogP (Predicted) | > 2.5 | Indicates the compound is significantly more soluble in lipids than in water. |
| pKa (Indole N-H) | ~16-17 (weakly acidic)[2] | Not ionizable at physiological pH; pH adjustment is not a viable primary strategy. |
| Hydrogen Bonding | One H-bond donor (N-H), one H-bond acceptor (F) | Limited hydrogen bonding potential compared to the extensive network in water. |
Section 2: Initial Troubleshooting & Basic Strategies
Q2: I need to prepare a stock solution of this compound for my in vitro assays. What is the recommended starting point?
A2: For initial in vitro experiments, the standard and most reliable approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.
Primary Recommendation: Dimethyl sulfoxide (DMSO).
Causality: DMSO is a powerful, polar aprotic solvent that is highly effective at disrupting the crystal lattice of hydrophobic compounds like this compound. It is compatible with most cell-based and biochemical assays when the final concentration is kept low (typically ≤0.5%).
See Protocol 1 for a detailed, step-by-step methodology for preparing a DMSO stock solution.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening and how can I prevent it?
A3: This is a classic and common problem known as "precipitation upon dilution."
Causality: You have created a supersaturated solution. While the compound is highly soluble in the DMSO stock, its solubility in the final aqueous buffer is much lower. When you add the DMSO stock to the buffer, the DMSO concentration drops dramatically, the solution becomes overwhelmingly aqueous, and the compound can no longer stay dissolved. It "crashes out" of the solution as a solid precipitate. This leads to inaccurate and unreliable assay results because the actual concentration of the dissolved compound is unknown and much lower than intended.[5]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test lower final concentrations of the compound. You may be exceeding its aqueous solubility limit.
-
Increase the Final DMSO Concentration: Check if your assay can tolerate a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%). This can sometimes be enough to keep the compound in solution.
-
Use a Co-solvent System: Instead of relying solely on a small amount of DMSO, formulate your final solution with a higher percentage of a less potent, more biocompatible co-solvent. This is a more robust strategy. (See Q4 and Protocol 2).
-
Vortex During Dilution: When adding the DMSO stock to the buffer, vortex the buffer continuously to ensure rapid mixing. This can sometimes help prevent the formation of large, localized concentrations that initiate precipitation.
-
Consider Advanced Formulations: If the above steps fail, you will need to employ a more advanced solubilization technique, such as using surfactants or cyclodextrins.
Section 3: Advanced Solubilization Techniques
Q4: How can I use co-solvents more effectively to improve the solubility of my compound in the final aqueous solution?
A4: Co-solvency is a powerful technique that involves using a mixture of water and one or more water-miscible organic solvents to create a solvent system with a lower overall polarity than water alone.[6] This "polarity-tuned" environment is more hospitable to hydrophobic molecules.
Mechanism of Action: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium.[6] They disrupt the hydrogen bonding network of water, creating "pockets" where the nonpolar compound can reside.
Commonly Used Co-solvents:
-
Ethanol: Effective but can be volatile and may have biological effects at higher concentrations.
-
Propylene Glycol (PG): A common, less toxic vehicle for both in vitro and in vivo studies.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity polymer that is excellent for increasing the solubility of many poorly soluble drugs.
-
Glycerin: A viscous, non-toxic co-solvent.
Strategy: The goal is to find a co-solvent blend that maximizes the compound's solubility while minimizing any potential toxicity or interference with the biological assay. This often requires empirical testing. See Protocol 2 for a method to screen for an optimal co-solvent system.
Q5: Is pH adjustment a viable strategy for solubilizing this compound?
A5: No, for this specific compound, pH adjustment is not a viable primary strategy.
Causality: The principle of pH adjustment relies on converting a molecule into its ionized (charged) form, which is almost always more water-soluble than the neutral form.[7] This requires the molecule to have an ionizable functional group with a pKa within a reasonable range (e.g., pKa of 3-10 for acids, pKa of 6-11 for bases).
As discussed in Q1, the only potentially ionizable proton in this compound is the N-H proton of the indole ring. Its pKa is extremely high (~16-17), meaning you would need an exceptionally strong base (e.g., pH > 15) to deprotonate it.[2][3] Such extreme pH conditions are destructive to virtually all biological systems and would denature proteins, kill cells, and likely degrade the compound itself. Therefore, this approach is experimentally impractical.
Q6: Can surfactants or detergents help dissolve my compound?
A6: Yes, surfactants can be a very effective method, particularly for in vitro assays where the presence of a detergent is acceptable.
Mechanism of Action: Surfactants are amphipathic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles . The hydrophobic tails form a core, creating a microenvironment that can encapsulate the poorly soluble this compound, while the hydrophilic heads face the water, rendering the entire micelle-drug complex soluble.[8]
Common Surfactants for Solubilization:
| Surfactant | Type | Typical Concentration Range | Considerations |
| Tween® 20/80 | Non-ionic | 0.01% - 0.5% | Widely used, generally low toxicity to cells at low concentrations. |
| Triton™ X-100 | Non-ionic | 0.01% - 0.5% | Effective, but can be more disruptive to cell membranes. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | <0.1% | Very powerful, but is a denaturing detergent. Use with caution in assays with proteins. |
Self-Validating System: To confirm that solubilization is due to micelle formation, you must use the surfactant at a concentration above its CMC. Below the CMC, no micelles are formed, and little to no solubilization will occur.
Q7: What are cyclodextrins, and how can they be used to create an aqueous formulation, especially for in vivo studies?
A7: Cyclodextrins (CDs) are cyclic oligosaccharides (sugar molecules) shaped like a truncated cone or donut. They are one of the most effective and widely used tools for formulating poorly soluble compounds for both research and clinical applications.[5]
Mechanism of Action: The exterior of the cyclodextrin molecule is hydrophilic, making it water-soluble. The interior cavity, however, is hydrophobic. This compound can fit into this hydrophobic cavity, forming a non-covalent "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.
// Positioning Drug inside the Complex visually // This is a bit of a hack in DOT, might not render perfectly // A better approach would be to use a single node with a complex label } dot Caption: Mechanism of Cyclodextrin Solubilization.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a preferred choice for parenteral (injectable) formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubility and a very strong safety profile, widely used in commercial drug products.
Advantages for in vivo use: Cyclodextrins are generally well-tolerated and can significantly improve the bioavailability of orally or intravenously administered drugs by keeping them dissolved in biological fluids. See Protocol 3 for a method to prepare a cyclodextrin inclusion complex.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound (MW: 149.17 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Calibrated micropipettes
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
Methodology:
-
Calculation:
-
To make 1 mL of a 10 mM solution, you need:
-
1.4917 mg of this compound.
-
-
Weighing: Carefully weigh out approximately 1.5 mg of the compound into a tared, sterile microcentrifuge tube. Record the exact weight.
-
Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Weight (mg) / 149.17 (g/mol)] / 10 (mmol/L)
-
Example: If you weighed 1.60 mg, you would need [1.60 / 149.17] / 10 = 1.073 mL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the tube. Cap tightly.
-
Mixing: Vortex the vial for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to expedite dissolution if necessary.[9]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. For short-term use (1-2 weeks), storage at room temperature can minimize precipitation issues caused by freezing.
Protocol 2: Screening for an Optimal Co-Solvent System
Objective: To empirically determine a co-solvent system that maintains the solubility of this compound upon dilution to a final concentration of 10 µM.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Co-solvents: Ethanol, Propylene Glycol (PG), PEG 400
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Clear 96-well plate or microcentrifuge tubes
-
Plate reader capable of measuring absorbance at ~600 nm (for light scatter)
Methodology:
-
Prepare Co-solvent Blends: In separate tubes, prepare the following vehicle blends:
-
Vehicle A: 10% Ethanol, 90% Buffer
-
Vehicle B: 10% PG, 90% Buffer
-
Vehicle C: 10% PEG 400, 90% Buffer
-
Vehicle D: 5% PG, 5% PEG 400, 90% Buffer
-
Control Vehicle: 0.1% DMSO, 99.9% Buffer
-
-
Dilution Test:
-
For each vehicle, pipette 198 µL into a well of the 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a 1:100 dilution, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. This high concentration is a stress test.
-
Mix well by pipetting up and down.
-
-
Observation:
-
Visual: Immediately inspect each well against a dark background for any signs of cloudiness or precipitate.
-
Quantitative: Let the plate sit at room temperature for 30 minutes. Read the absorbance (optical density) at a high wavelength (e.g., 595 nm or 650 nm). An increase in absorbance indicates light scattering from insoluble particles.
-
-
Analysis: The vehicle blend that remains clear and has the lowest absorbance reading is the most effective co-solvent system at that concentration. You can then repeat this test at your desired final compound concentration to confirm.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a 1 mM aqueous solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (1.49 mg for 1 mL of 10 mM stock)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare CD Solution: Prepare a 10% w/v solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer). This will be your vehicle.
-
Weigh Compound: Weigh out 1.49 mg of this compound into a clean glass vial.
-
Add Vehicle: Add 1 mL of the 10% HP-β-CD solution to the vial containing the compound.
-
Complexation:
-
Cap the vial tightly and vortex vigorously for 5-10 minutes.
-
Place the vial on a magnetic stirrer and stir at room temperature overnight (12-18 hours). Gentle heating (40-50°C) can sometimes accelerate complexation but check for compound stability first.
-
-
Clarification: After stirring, visually inspect the solution. If it is not perfectly clear, filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particles. This step is critical to ensure you have a true solution.
-
Confirmation (Optional): The concentration of the final, clear solution can be confirmed using HPLC with a standard curve.
Summary & Decision-Making Workflow
The choice of solubilization method is dictated by the experimental context. A method suitable for a high-throughput in vitro screen may be inappropriate for an in vivo animal study.
// Connections start -> q_assay_type; q_assay_type -> biochem [label="Biochemical"]; q_assay_type -> cell_based [label="Cell-based"];
biochem -> sol_dmso; cell_based -> sol_dmso;
sol_dmso -> precip; precip -> success [label="No"]; precip -> cosolvent [label="Yes"];
cosolvent -> success;
start -> q_route [lhead=cluster_vivo, ltail=cluster_vitro, style=dashed, label="For Animal Studies"]; q_route -> oral; q_route -> iv;
iv -> cyclodextrin; oral -> asd; oral -> cyclodextrin [style=dashed, label="Also a good option"];
cyclodextrin -> final_formulation; asd -> final_formulation; } dot Caption: Decision workflow for selecting a solubilization strategy.
References
-
PubChem. 5-Fluoro-3-methyl-1H-indole. National Center for Biotechnology Information. Available from: [Link]
- Gupta, V. et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164–174.
-
Wikipedia. Indole. Available from: [Link]
-
O'Donnell, E. et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56222. Available from: [Link]
- Flowers, P. et al. (n.d.). Preparation and Properties of INDOLE.
-
PubChem. 5-Fluoro-1-methylindole. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
- Patel, J. et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S69.
-
DiVa Portal. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]
- Gesto, D. et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5866.
- Li, X. et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2525-2546.
- Williams, H. D. et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
-
Wikipedia. 5-Fluoro-DMT. Available from: [Link]
- Vivian, J. T. & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093–2109.
Sources
- 1. 5-Fluoro-3-methyl-1H-indole | C9H8FN | CID 22351503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. 442910-91-0|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in biological assays with 7-Fluoro-5-methyl-1H-indole
Technical Support Center: 7-Fluoro-5-methyl-1H-indole
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Biological Assay Results
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered when using this compound in biological assays. As application scientists with extensive field experience, we understand that inconsistent results can be a significant roadblock. This resource provides in-depth, cause-and-effect explanations and validated protocols to ensure the reliability and reproducibility of your experimental data.
Compound Overview & Key Considerations
This compound is a versatile heterocyclic compound utilized as a key building block in the synthesis of novel pharmaceutical candidates, including potential antidepressant and anticancer agents.[1] The indole scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[2][3][4] The introduction of a fluorine atom can significantly alter a molecule's properties, often increasing metabolic stability or modulating binding affinity to target proteins.[5]
However, like many small molecules, especially those with planar aromatic systems, this compound presents specific challenges in biological assays. Issues such as poor aqueous solubility, intrinsic fluorescence, and potential for off-target effects are common sources of inconsistent results. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: The compound should be stored as a solid at 2-8°C, protected from light and moisture to prevent degradation.[6] For long-term storage, keeping it in a desiccator is recommended.
Q2: What is the best solvent for preparing a stock solution? A: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions. Ensure you are using anhydrous, high-purity DMSO to prevent compound precipitation and degradation.
Q3: Can I dissolve the compound directly in aqueous buffers like PBS? A: Direct dissolution in aqueous buffers is highly discouraged due to the compound's hydrophobic nature. This will likely lead to poor solubility and precipitation. Always prepare a high-concentration stock in an organic solvent like DMSO first, and then dilute it into your aqueous assay buffer.
Q4: What is the molecular weight of this compound? A: The molecular weight is approximately 149.16 g/mol .[7]
Core Troubleshooting Guide
This section addresses the most common problems encountered in assays using this compound. Each issue is broken down by symptom, potential causes, and a systematic workflow for resolution.
Issue 1: Inconsistent IC50/EC50 Values and Poor Reproducibility
Symptom: You observe significant variability in potency values (e.g., IC50, EC50) between replicate plates or across different experimental days. Dose-response curves may be shallow or have poor R² values.[8]
Potential Causes:
-
Compound Precipitation: The most frequent cause. Diluting the DMSO stock into an aqueous assay buffer can cause the compound to crash out of solution, especially at higher concentrations. This reduces the effective concentration of the compound available to interact with the biological target.[9][10]
-
Compound Instability: Indole rings can be susceptible to oxidation or degradation under certain conditions (e.g., pH, light exposure, presence of reactive species in media).[11]
-
Inaccurate Pipetting: Errors in serial dilutions or transfers, especially of viscous DMSO stocks, can lead to significant concentration inaccuracies.
-
Assay Variability: Inconsistent cell health, passage number, or reagent lot variations can contribute to data scatter.[12]
Systematic Troubleshooting Workflow:
The following workflow provides a logical sequence to diagnose the root cause of inconsistent results.
Caption: Decision tree for diagnosing high background fluorescence.
Issue 3: Suspected Off-Target Effects
Symptom: The compound shows activity in your primary assay, but this activity does not translate to a secondary or orthogonal assay, or it produces an unexpected cellular phenotype.
Potential Causes:
-
Lack of Specificity: Small molecules can interact with multiple biological targets, a phenomenon known as polypharmacology. [13][14][15]These off-target interactions are a common reason for the failure of drug candidates. [14]* Indole-Specific Interactions: The indole scaffold is known to interact with certain protein families, such as the Aryl hydrocarbon receptor (AhR), which could mediate unintended biological effects. [16]* Assay Interference: The compound may not be a true inhibitor but rather an artifact of the assay technology (e.g., light scattering from precipitates, fluorescence interference).
Systematic Troubleshooting Workflow:
-
Perform Orthogonal Assays: Validate the primary hit using a different assay that measures the same biological endpoint but relies on a different detection technology. For example, if your primary screen was a fluorescence intensity assay, an orthogonal assay might use luminescence or label-free detection.
-
Run Counter-Screens: Use assays that are designed to identify common sources of artifacts. For instance, if you are screening for an enzyme inhibitor, run the assay without the enzyme present to see if the compound still generates a signal.
-
Confirm Target Engagement: Use a biophysical method (e.g., Surface Plasmon Resonance (SPR), Thermal Shift Assay) to confirm that the compound physically binds to the intended target protein.
-
Profile Against Related Targets: Test the compound against other related proteins (e.g., other kinases if your target is a kinase) to build a selectivity profile. This helps to understand if the observed effect is specific. [5]
Key Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Preparation: Accurately weigh the solid compound and add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the vial is tightly sealed.
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. A brief sonication in a water bath can aid dissolution, but avoid excessive heating. Visually inspect the solution to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Handling: Before use, thaw the aliquot completely and vortex gently. When performing serial dilutions, ensure thorough mixing between each step. For viscous DMSO stocks, consider using reverse pipetting techniques for improved accuracy.
Protocol 2: Kinetic Solubility Assessment in Aqueous Assay Buffers
This protocol helps determine the concentration at which the compound begins to precipitate in your specific assay buffer.
-
Preparation: Prepare a series of dilutions of your compound in 100% DMSO, starting from your highest intended assay concentration up to 2x your stock concentration.
-
Dilution: In a clear 96-well plate, rapidly add 98 µL of your aqueous assay buffer to 2 µL of each DMSO dilution. This mimics the final 2% DMSO concentration often used in assays. Include a DMSO-only control.
-
Incubation: Incubate the plate at the same temperature as your assay for a relevant period (e.g., 30-60 minutes).
-
Detection:
-
Visual: Inspect the plate against a dark background for any signs of cloudiness or precipitate.
-
Quantitative: Measure the absorbance (optical density) of the plate at a high wavelength (e.g., 600-700 nm) using a plate reader. An increase in absorbance indicates light scattering from precipitated particles.
-
-
Analysis: The highest concentration that does not show a significant increase in light scattering compared to the DMSO control is considered the kinetic solubility limit under your assay conditions. [17]It is crucial to work below this concentration to ensure reliable results.
Protocol 3: Assessing Compound Autofluorescence
-
Setup: In a plate identical to your assay plate (e.g., black-walled, clear-bottom), add your assay buffer.
-
Compound Addition: Add this compound to wells at the highest concentration used in your assay. Also include a vehicle-only (DMSO) control.
-
Measurement: Place the plate in your fluorescence reader. Perform a full excitation/emission spectral scan to identify the compound's fluorescence profile.
-
Analysis:
-
If the compound's peak excitation/emission wavelengths overlap with those of your assay's fluorophore, it will directly interfere. [18] * Mitigation Strategy 1: If possible, switch to an assay fluorophore with a different spectral profile (e.g., a more red-shifted dye) that does not overlap with the compound's fluorescence.
-
Mitigation Strategy 2: If switching is not possible, run a parallel plate with the compound but without the final detection reagent. Subtract the background fluorescence from this plate from your main experimental plate. Note that this correction can be complex and may introduce noise.
-
Compound Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₈FN | [19] |
| Molecular Weight | 149.16 g/mol | [7] |
| Physical Form | Solid | [6] |
| Recommended Stock Solvent | DMSO (anhydrous) | General Practice |
| Storage Conditions | 2-8°C, desiccated, protected from light | [6] |
| Potential Liabilities | Poor aqueous solubility, potential autofluorescence, off-target activity | [9][18][14] |
References
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Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
International Union of Crystallography. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]
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Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]
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ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-1-methylindole. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
PubMed. (n.d.). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Retrieved from [Link]
-
NCBI. (2012). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Retrieved from [Link]
-
NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]
-
PMC. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Retrieved from [Link]
-
NIH. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
ACS Publications. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Nature. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
Tecan. (n.d.). How to develop an optimal fluorescence assay. Retrieved from [Link]
-
MDPI. (2023). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Retrieved from [Link]
-
Loschmidt Laboratories. (n.d.). Development of fluorescent assay for monitoring of dehalogenase activity. Retrieved from [Link]
-
PMC. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
PubChem. (n.d.). 7-Fluoro-6-methyl-1H-indole. Retrieved from [Link]
-
University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]
-
BMC Systems Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]
-
MDPI. (n.d.). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Considerations Related to Small-molecule Screening Collections. Retrieved from [Link]
-
PMC. (n.d.). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Retrieved from [Link]
-
NCBI. (2025). Interference and Artifacts in High-content Screening. Retrieved from [Link]
-
Bentham Science. (2017). Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
ResearchGate. (2025). In vitro methods to assess drug precipitation. Retrieved from [Link]
-
ResearchGate. (2025). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]
-
Unacademy. (n.d.). What Are The Key Factors That Affect Precipitation In Gravimetric Analysis?. Retrieved from [Link]
Sources
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- 19. 5-Fluoro-3-methyl-1H-indole | C9H8FN | CID 22351503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to reduce by-product formation in 7-Fluoro-5-methyl-1H-indole synthesis
Welcome to the technical support guide for the synthesis of 7-Fluoro-5-methyl-1H-indole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and mitigate by-product formation during this specific synthesis. Our goal is to provide you with actionable, field-proven insights grounded in established chemical principles to enhance the yield, purity, and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Fischer Indole Synthesis Pathway
The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1][2] However, its requirement for strong acids and elevated temperatures can often lead to undesirable side reactions.[3]
Question 1: I'm experiencing low yields and the formation of a dark, tarry substance in my Fischer indole synthesis of this compound. What's causing this and how can I fix it?
Answer: This is one of the most common issues encountered in Fischer indolizations. The formation of dark, polymeric tars is typically a result of decomposition under harsh reaction conditions. The key is to find a balance between conditions strong enough to promote cyclization but mild enough to prevent degradation of your starting materials and product.
Causality & Troubleshooting:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Overly aggressive acids or super-stoichiometric amounts can catalyze polymerization and degradation pathways. While classic choices include polyphosphoric acid (PPA) and sulfuric acid, milder Lewis acids or solid-supported acids can offer better control.[2][4]
-
High Reaction Temperature: While heat is necessary for the key[5][5]-sigmatropic rearrangement, excessive temperatures will accelerate decomposition.[3] The thermal stability of your specific fluorinated phenylhydrazone intermediate is a key factor.
-
Impure Starting Materials: Impurities in the (2-fluoro-4-methylphenyl)hydrazine or the ketone/aldehyde partner can introduce competing side reactions. Ensure the purity of your starting materials via recrystallization or chromatography before use.
Optimization Strategy:
-
Screen Acid Catalysts: Begin with a milder Lewis acid like ZnCl₂ or consider a mixture of acetic acid and a stronger protic acid. See the table below for a comparison.
-
Temperature Titration: Start the reaction at a lower temperature (e.g., 80 °C) and slowly increase it, monitoring the reaction progress by TLC or LC-MS. Stop heating as soon as the starting material is consumed to prevent product degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions which can contribute to tar formation.
| Catalyst | Typical Conditions | Expected Outcome | Potential By-products |
| Polyphosphoric Acid (PPA) | 100-140 °C | High conversion, but risk of charring. | Polymeric tars, sulfonated species. |
| **Zinc Chloride (ZnCl₂) ** | 120-160 °C in a high-boiling solvent | Milder, often cleaner reaction profile. | Unreacted intermediates if temperature is too low. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 60-100 °C | Powerful dehydrating agent, effective at lower temps. | Potential for sulfonation. |
| Acetic Acid / H₂SO₄ (cat.) | Reflux in AcOH | Good for many substrates, moderate conditions. | Acetylated by-products, incomplete reaction. |
Question 2: My final product contains a significant amount of an isomeric indole by-product. How can I improve the regioselectivity of the cyclization?
Answer: Regioisomer formation is a known challenge in Fischer syntheses using unsymmetrical ketones. However, with (2-fluoro-4-methylphenyl)hydrazine, the primary concern is the potential for "abnormal" Fischer indolization or other rearrangements, though the directing effects of the fluoro and methyl groups are typically strong. The key cyclization should occur at the unsubstituted position ortho to the hydrazine nitrogen.
Mechanistic Insight:
The crucial[5][5]-sigmatropic rearrangement step is followed by rearomatization and loss of ammonia. The regiochemical outcome is dictated by the formation of the enehydrazine intermediate and the subsequent C-C bond formation. The electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups on the phenylhydrazine ring influence the stability of the intermediates.
Strategies for Enhancing Regioselectivity:
-
Choice of Catalyst: Lewis acids like ZnCl₂ can chelate with the hydrazine nitrogens, potentially influencing the geometry of the enehydrazine intermediate and favoring one cyclization pathway over another.
-
Steric Hindrance: If using a ketone partner, employing a bulkier group can sterically disfavor the formation of one of the enehydrazine isomers, thereby guiding the regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the sigmatropic rearrangement. Experimenting with solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) may impact the isomer ratio.
Section 2: Alternative Routes & Purification
Question 3: Are there alternative synthetic routes to this compound that produce fewer by-products than the Fischer synthesis?
Answer: Yes, several other methods can provide access to substituted indoles, often under milder conditions, which can significantly reduce by-product formation.
-
Leimgruber-Batcho Indole Synthesis: This is a powerful two-step method that is widely used in industry.[6] It involves the condensation of a 2-nitrotoluene derivative with a formamide acetal to form an enamine, followed by a reductive cyclization.
-
Advantages: Conditions for the initial step are typically mild. The final reduction/cyclization step offers multiple choices of reagents (e.g., Pd/C with H₂, Raney-Nickel, or Fe in acetic acid), allowing for optimization to minimize by-products.[6]
-
Common By-products: Incomplete reduction can leave the corresponding nitro or nitroso intermediates. Over-reduction can sometimes lead to saturation of the indole ring, forming an indoline. Careful selection of the reducing agent and conditions is crucial.
-
-
Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald): Modern cross-coupling strategies offer excellent control and milder conditions. The Buchwald modification of the Fischer indole synthesis, for instance, involves the Pd-catalyzed coupling of an aryl bromide with a hydrazone.[2]
-
Advantages: These reactions often proceed at lower temperatures and with greater functional group tolerance, leading to cleaner reaction profiles.
-
Common By-products: Primarily arise from starting materials or catalyst decomposition. Homocoupling of the aryl halide or incomplete reaction are possibilities. Careful optimization of the ligand, base, and solvent is required.
-
Question 4: My crude product is an oily mixture that is difficult to purify. What are the recommended purification strategies?
Answer: Effective purification is critical for obtaining high-quality this compound. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup: After quenching the reaction, perform an extractive workup. Use a saturated sodium bicarbonate solution to remove acidic residues. A brine wash will help remove water from the organic layer.
-
Column Chromatography: This is the most effective method for separating the target indole from isomers and non-polar by-products.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is highly effective. (e.g., 0% to 20% Ethyl Acetate in Hexane). Monitor fractions by TLC.
-
-
Recrystallization: If the chromatography fractions are still not perfectly pure, or if you obtain a solid, recrystallization can be an excellent final polishing step. A solvent system of hexane/ethyl acetate or hexane/dichloromethane is a good starting point.
Visualized Workflows and Mechanisms
Mechanism: Fischer Indole Synthesis & By-product Junctions
The following diagram illustrates the accepted mechanism for the Fischer indole synthesis, highlighting the critical steps where deviations can lead to by-products.
Caption: A decision tree for troubleshooting low product yield.
Protocol: Optimized Fischer Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride
-
Propionaldehyde dimethyl acetal
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Ethanol
-
Toluene
Procedure:
-
Hydrazone Formation (Step 1):
-
To a round-bottom flask, add (2-fluoro-4-methylphenyl)hydrazine hydrochloride (1.0 eq) and anhydrous ethanol.
-
Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add propionaldehyde dimethyl acetal (1.2 eq) to the mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the hydrazine is consumed (typically 2-4 hours).
-
Cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude hydrazone is often used directly in the next step.
-
-
Indolization (Step 2):
-
To a new flask equipped with a reflux condenser and under a nitrogen atmosphere, add the crude hydrazone from Step 1 and anhydrous toluene.
-
Add anhydrous zinc chloride (1.5 eq) portion-wise. Caution: The initial addition may be exothermic.
-
Heat the reaction mixture to 110 °C (reflux) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and carefully quench with a 2M HCl solution.
-
Separate the organic layer, and extract the aqueous layer twice more with toluene or ethyl acetate.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
References
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Tetrahedron, 67(38), 7195-7210.
-
Yoo, W.-J., Li, J., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5789–5791. [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. diva-portal.org [diva-portal.org]
Technical Support Center: Method Development for the Scale-up Production of 7-Fluoro-5-methyl-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 7-Fluoro-5-methyl-1H-indole. As a crucial building block in various pharmaceutical candidates, a robust and scalable synthetic method is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its production, with a focus on the industrially preferred Leimgruber-Batcho indole synthesis.
Introduction to the Synthetic Strategy
For the large-scale production of this compound, the Leimgruber-Batcho synthesis is the recommended route due to its typically high yields, operational simplicity, and avoidance of harsh acidic conditions often associated with the Fischer indole synthesis.[1][2] This two-step process involves the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[3]
The proposed synthetic pathway is outlined below:
Caption: Overall workflow for the Leimgruber-Batcho synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Step 1: Low or No Conversion to Enamine Intermediate | 1. Insufficient acidity of benzylic protons: The electron-withdrawing nitro group activates the methyl group for deprotonation. However, the combined electronic effects of the fluorine and methyl substituents on the ring may play a role. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of reagents: N,N-Dimethylformamide dimethyl acetal (DMFDMA) is moisture-sensitive. | 1. Increase reaction temperature: A higher temperature can facilitate the initial condensation. Microwave-assisted heating can also be explored to accelerate the reaction.[4] 2. Extend reaction time: Monitor the reaction progress by TLC or ¹H NMR to ensure completion. 3. Use fresh or redistilled DMFDMA: Ensure anhydrous conditions are maintained. The addition of a catalytic amount of a secondary amine like pyrrolidine can also enhance the reaction rate.[2] |
| Step 2: Incomplete Reductive Cyclization | 1. Catalyst poisoning or deactivation: Impurities from the previous step or the starting material can poison the palladium catalyst. 2. Insufficient reducing agent or low hydrogen pressure. 3. Formation of stable intermediates that resist cyclization. | 1. Purify the enamine intermediate: Although often used crude, purification of the enamine by column chromatography may be necessary if catalyst poisoning is suspected. 2. Increase catalyst loading or hydrogen pressure: For catalytic hydrogenation, ensure efficient stirring to maximize gas-liquid transfer. Alternatively, consider other reducing systems like iron in acetic acid or sodium dithionite.[5][6] 3. Optimize reaction temperature and solvent: The choice of solvent can influence the rate of cyclization. Protic solvents like methanol or ethanol are commonly used.[7] |
| Formation of Impurities or Side Products | 1. Over-reduction: Reduction of the indole ring to an indoline can occur under harsh reduction conditions. 2. Polymerization: Indoles can be sensitive to acidic conditions, which might be generated during some reduction methods (e.g., using SnCl₂). | 1. Careful monitoring of the reaction: Use TLC to track the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed. 2. Choose a neutral reduction method: Catalytic hydrogenation (H₂/Pd/C) is generally a mild and clean method.[5] |
| Difficulties in Product Purification | 1. Co-elution with starting materials or byproducts. 2. Product instability on silica gel. | 1. Optimize chromatographic conditions: A gradient elution with a mixture of hexanes and ethyl acetate is typically effective for purifying indoles. 2. Alternative purification methods: Recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material, though it may result in lower recovery.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound via the Leimgruber-Batcho method?
Q2: Which reducing agents are most suitable for the scale-up of the reductive cyclization step?
A2: For large-scale production, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its efficiency, cleanliness, and the ease of catalyst removal by filtration.[5] Alternative reducing agents that are also amenable to scale-up include:
-
Iron powder in acetic acid: A cost-effective and classic method.
-
Sodium dithionite: A milder reducing agent that can be useful if other functional groups are sensitive to catalytic hydrogenation.
The choice of reducing agent will depend on the specific process requirements, including cost, safety, and waste disposal considerations.
Q3: How can I monitor the progress of the reactions effectively?
A3:
-
Enamine formation: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting nitrotoluene. ¹H NMR spectroscopy can also be used to confirm the formation of the enamine by observing the characteristic signals of the vinyl protons.
-
Reductive cyclization: TLC is effective for monitoring the disappearance of the enamine and the appearance of the indole product. The indole product will have a characteristic UV absorbance. For more quantitative analysis, HPLC can be employed.
Q4: What are the key safety considerations for the scale-up of this synthesis?
A4:
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. It must be conducted in a properly designed and rated hydrogenation reactor with appropriate safety features. The palladium catalyst can be pyrophoric when dry and should be handled with care.
-
Solvents: Many of the solvents used (e.g., methanol, ethanol, ethyl acetate) are flammable. Appropriate measures for handling and storing flammable liquids should be in place.
-
Reagents: DMFDMA is corrosive and moisture-sensitive. Pyrrolidine is a flammable and corrosive liquid. Always consult the Safety Data Sheets (SDS) for all reagents and handle them in a well-ventilated area with appropriate personal protective equipment (PPE).
Q5: What are the recommended analytical techniques for characterizing the final product?
A5: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of this compound:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.[5]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: To check for purity against a reference standard.
Experimental Protocol: Leimgruber-Batcho Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific equipment and scale of the reaction.
Step 1: Synthesis of N,N-Dimethyl-1-(3-fluoro-5-methyl-2-nitrophenyl)ethen-1-amine (Enamine Intermediate)
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Enhancing Regioselectivity for 7-Fluoro-5-methyl-1H-indole
Welcome to the technical support center for reactions involving 7-Fluoro-5-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of functionalizing this substituted indole. Here, we address common challenges in controlling regioselectivity and provide field-proven troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound
The reactivity of the this compound core is governed by a nuanced interplay of electronic effects. The pyrrole ring is inherently electron-rich and prone to electrophilic attack, with the C3 position being the most nucleophilic.[1] However, the substituents on the benzene ring introduce competing directing effects that must be carefully managed to achieve regioselectivity.
-
5-Methyl Group (-CH₃): An activating, ortho-, para- directing group due to a positive inductive effect (+I) and hyperconjugation. It enhances the electron density of the benzene ring, particularly at the C4 and C6 positions.
-
7-Fluoro Group (-F): A deactivating, ortho-, para- directing group. Its strong negative inductive effect (-I) withdraws electron density, making the ring less reactive. However, its positive mesomeric effect (+M) via lone pair donation directs incoming electrophiles to the ortho (C6) and para (not applicable) positions.
The combination of these effects creates a complex reactivity map. The C3 position remains the most kinetically favored site for many electrophilic additions. However, strategic use of protecting groups and reaction conditions can overcome this inherent reactivity and allow for selective functionalization at other positions, including C2, C4, and C6.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Electrophilic Substitution
Question: I am attempting an electrophilic substitution (e.g., Vilsmeier-Haack, Bromination, Nitration) on this compound and obtaining a mixture of products, primarily C3 substitution. How can I control the regioselectivity to target other positions?
Answer: This is a common challenge due to the high nucleophilicity of the C3 position. To enhance regioselectivity, a multi-faceted approach involving N-protection, solvent choice, and reagent selection is necessary.
Causality Behind the Issue: The lone pair of the indole nitrogen atom significantly activates the pyrrole ring, making C3 the default site of electrophilic attack. The energy of the cationic intermediate formed upon C3 attack is lower because the aromaticity of the fused benzene ring is preserved.
Troubleshooting & Solutions:
-
Nitrogen Protection (The "Off Switch" for C3): The most critical step is to install a protecting group on the indole nitrogen. Electron-withdrawing protecting groups are particularly effective as they decrease the electron-donating capacity of the nitrogen into the pyrrole ring, thus reducing the nucleophilicity of C3.
-
Recommended Groups: Tosyl (Ts), Boc (tert-butoxycarbonyl), or SEM (2-(trimethylsilyl)ethoxymethyl) are excellent choices. A bulky protecting group can also sterically hinder attack at C2.
-
Experimental Insight: Nitration of N-protected tryptophan derivatives has shown that the choice of solvent can dramatically alter regioselectivity. In a neutral solvent like acetic anhydride, substitution may occur at the C2 position, while a strongly acidic medium like trifluoroacetic acid can favor substitution on the benzene ring (e.g., C6).[2]
-
-
Targeting the Benzene Ring (C4, C6): With the pyrrole ring deactivated by an N-protecting group, electrophilic substitution can be directed to the benzene ring.
-
Predicted Reactivity: The 5-methyl group activates the C4 and C6 positions. The 7-fluoro group also directs ortho to C6. Therefore, the C6 position is electronically favored for electrophilic attack due to the converging directing effects of both substituents. The C4 position is activated only by the methyl group.
-
Practical Example (Bromination at C2/C3): In a documented synthesis, N-tosyl protected this compound was treated with N-Bromosuccinimide (NBS) in CH₂Cl₂. This reaction demonstrates that even with N-protection, electrophilic attack can still occur on the pyrrole ring, highlighting the need for careful condition optimization.[3] The specific site (C2 vs. C3) can be influenced by the protecting group and reaction conditions.[4] To favor benzene ring substitution, stronger Lewis acid catalysis or different brominating agents might be required.
-
-
Vilsmeier-Haack Formylation: This reaction typically shows strong preference for C3.[1][5] To attempt formylation at C6, the indole nitrogen must be protected. Even so, forcing conditions may be required, and yields might be modest due to the deactivating effect of the 7-fluoro substituent.
Workflow for Enhancing Electrophilic Substitution Regioselectivity
Caption: Decision workflow for controlling electrophilic substitution.
FAQ 2: Metalation and C-H Functionalization
Question: I need to functionalize the C2, C4, or C6 position of this compound via metalation or a C-H activation strategy. What are the best approaches to ensure regioselectivity?
Answer: Accessing the C-H bonds of the indole core, especially on the benzene ring, requires overcoming the acidic N-H proton and the reactive C3-H bond. Directed ortho-metalation (DoM) and related C-H activation strategies are the methods of choice.
Causality Behind the Issue: Strong bases like organolithium reagents will preferentially deprotonate the N-H proton. Once the nitrogen is protected, lithiation often occurs at C2 due to the coordinating effect of the protecting group and the acidity of the C2-H bond. Accessing C4 or C6 requires more sophisticated directing group strategies.[6][7]
Troubleshooting & Solutions:
-
C2-Functionalization via Lithiation:
-
Protocol:
-
Protect the indole nitrogen with a suitable group like SEM or Tosyl.
-
Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add an organolithium reagent (e.g., n-BuLi or t-BuLi) dropwise. The base will deprotonate the C2 position.[8]
-
After stirring for 1-2 hours at low temperature, quench the resulting anion with your desired electrophile (e.g., I₂, DMF, an aldehyde, or a boronic ester).
-
-
Self-Validation: The reaction's success is confirmed by the selective incorporation of the electrophile at the C2 position. Failure to protect the nitrogen will result in N-deprotonation and no C2 reactivity.
-
-
C4/C6-Functionalization via Directed C-H Activation:
-
The Challenge: Directing a metal catalyst to the C4 or C6 position in the presence of the more reactive C2 and C3 positions is difficult.[6]
-
Strategy: Use of Directing Groups (DGs): The most effective strategy is to install a directing group at the N1 position that can chelate to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and deliver it to a specific C-H bond.[7][9]
-
Directing to C7 (and by extension, C6): While our primary target is C4/C6, much research has focused on C7 functionalization. Groups like N-pivaloyl or N-phosphinoyl have been shown to direct palladium catalysts to the C7 position.[9] For our 7-fluoro-substituted indole, this is not an option. However, this principle can be adapted. A bulky directing group on the nitrogen may sterically favor functionalization at the less-hindered C6 position over other sites.
-
Directing to C4: To achieve C4 functionalization, a common strategy is to first block the more reactive positions. For example, if C3 is substituted (e.g., with a removable group), a directing group on the nitrogen may then favor C4.[7]
-
Recommended Protocol for C2-Borylation (Precursor for Suzuki Coupling):
| Step | Procedure | Rationale |
|---|---|---|
| 1 | Dissolve N-SEM-7-fluoro-5-methyl-1H-indole in dry THF under Argon. | The SEM group protects the acidic N-H and helps direct lithiation to C2. |
| 2 | Cool the solution to -78 °C. | Prevents side reactions and ensures kinetic control of deprotonation. |
| 3 | Add n-BuLi (1.1 eq.) dropwise and stir for 1 hour. | Forms the C2-lithiated species regioselectively. |
| 4 | Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) and stir for 2 hours at -78 °C. | Traps the C2-anion to form a boronate ester. |
| 5 | Warm to room temperature and quench with aqueous NH₄Cl. | Hydrolyzes the boronate ester to the corresponding boronic acid upon workup. |
| 6 | Purify by column chromatography. | Isolates the C2-borylated indole derivative. |
FAQ 3: Palladium-Catalyzed Cross-Coupling
Question: I have successfully synthesized a borylated or halogenated this compound derivative. What are the key parameters for achieving a high-yield Suzuki or Sonogashira coupling reaction?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Success hinges on the choice of catalyst, ligand, base, and solvent, as well as the stability of the organoboron reagent.
Causality Behind the Issue: The Suzuki-Miyaura coupling mechanism involves oxidative addition, transmetalation, and reductive elimination.[10] The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and requires activation of the boronic acid/ester by a base to form a more nucleophilic "ate" complex.[11][12] Poor activation, catalyst poisoning, or competing side reactions can lead to low yields.
Troubleshooting & Solutions:
-
Choice of Boron Reagent:
-
Boronic Acids (RB(OH)₂): Commonly used but can be prone to decomposition (protodeborylation).
-
Pinacol Esters (Bpin): More stable and often provide better, more reproducible results. They are widely used in preparing substrates for fluorination.[13]
-
MIDA Boronates: Exceptionally stable, air- and moisture-tolerant solids that slowly release the boronic acid under reaction conditions, minimizing side reactions.[14]
-
-
Optimizing Reaction Conditions:
-
Catalyst/Ligand: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and a phosphine ligand is standard. For challenging couplings, specialized ligands like SPhos or XPhos may be necessary to promote efficient oxidative addition and reductive elimination.
-
Base: The base is crucial for activating the boron reagent. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The choice of base should be tailored to the substrate's sensitivity.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.
-
Table: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Troubleshooting |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is often effective for simple couplings. Pd(dppf)Cl₂ can be more robust. If reaction is sluggish, try a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos). |
| Ligand | PPh₃ (if not in catalyst) or dppf | The ligand stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃ (2-3 eq.) or K₃PO₄ (2-3 eq.) | K₃PO₄ is a stronger base and can be more effective for less reactive partners. Ensure the base is finely powdered for better solubility and reactivity. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | The solvent system must solubilize all components. If starting materials are poorly soluble, consider DMF, but be aware it can decompose at high temperatures. |
| Temperature | 80-110 °C | Higher temperatures accelerate the reaction but can also lead to catalyst decomposition or protodeborylation. Monitor reaction progress by TLC or LC-MS. |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
References
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Stack Exchange. [Link]
-
(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (n.d.). PubMed Central. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. [Link]
-
Metalation of Indole. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025). ResearchGate. [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. (n.d.). ACS Publications. [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). PubMed Central. [Link]
-
Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. [Link]
-
C-H Functionalization of Indoles at the C7 Position. (2025). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]
-
Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. (2025). PubMed. [Link]
-
Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. (2023). MDPI. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). RSC Publishing. [Link]
-
Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. (n.d.). National Institutes of Health. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. [Link]
-
Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. (2011). ACS Publications. [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (n.d.). Theranostics. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. (n.d.). Semantic Scholar. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents [thno.org]
- 14. pubs.acs.org [pubs.acs.org]
Degradation pathways of 7-Fluoro-5-methyl-1H-indole and its derivatives
Answering the user's request.## Technical Support Center: Stability and Degradation of 7-Fluoro-5-methyl-1H-indole and its Derivatives
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and analyzing these compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
The indole scaffold is a privileged structure in medicinal chemistry, but its electron-rich nature makes it susceptible to various degradation pathways.[1] The introduction of substituents like fluorine and a methyl group, as in this compound, modulates this reactivity in specific ways. Fluorine, being highly electronegative, can alter the electronic properties of the ring and is often introduced to enhance metabolic stability.[2][3] This guide will address the common stability challenges and degradation pathways you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly answer specific questions and resolve common issues encountered during experimental work.
Section 1: General Stability and Handling
Q1: My stock solution of this compound shows new, unknown peaks in the HPLC analysis after a few days. What is happening?
A1: This is a classic sign of degradation. The indole nucleus is susceptible to oxidation, especially when in solution and exposed to air and light.[1] The C2 and C3 positions of the pyrrole ring are particularly electron-rich and prone to attack.
-
Causality: Ambient oxygen can act as an oxidizing agent, potentially catalyzed by light or trace metal impurities. This leads to the formation of hydroxylated intermediates that can rearrange to form more stable oxindole derivatives.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, degassed solvents. Peroxides in older ethers or chlorinated solvents can initiate degradation.
-
Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect the compound from photolytic degradation.[1]
-
Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.
-
pH Control: Avoid highly acidic or basic conditions in your storage solvent unless required for solubility, as these can catalyze degradation. A neutral, buffered solution is often preferable.
-
Q2: How should I properly store the solid form of this compound for long-term use?
A2: Solid-state stability is generally much better than solution stability. However, proper storage is still critical to ensure long-term integrity.
-
Recommendations:
-
Container: Use a tightly sealed container, preferably an amber glass bottle.
-
Atmosphere: For maximum stability, store under a dry, inert atmosphere (argon or nitrogen). This displaces moisture and oxygen.
-
Temperature: Store in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8°C) is ideal.
-
Purity: Ensure the material is of high purity before long-term storage, as impurities can sometimes catalyze decomposition.
-
Section 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods, a key requirement in pharmaceutical development.[4][5]
Q3: I need to perform a forced degradation study. What are the primary degradation pathways I should expect for this compound?
A3: The primary degradation pathways to investigate are oxidation, hydrolysis (acidic and basic), photolysis, and thermal stress. The indole core is the most likely site of transformation.
-
Oxidative Degradation: This is the most anticipated pathway. The electron-rich double bond at the C2-C3 position is highly susceptible to oxidation. Expect to see the formation of the corresponding oxindole and isatin derivatives.[6][7]
-
Acid/Base Hydrolysis: The indole ring itself is relatively stable to hydrolysis, but forced conditions (high heat and extreme pH) can induce degradation.[1][5] The fluorine and methyl groups are stable and will not be hydrolyzed. Degradation under these conditions may involve complex ring-opening reactions.
-
Photodegradation: Indoles can absorb UV light, leading to the formation of reactive species. This can result in dimerization, polymerization, or oxidation, often yielding a complex mixture of products.[8]
Q4: My oxidative degradation with H₂O₂ is showing multiple degradation peaks very quickly. How can I control the reaction to better identify the primary degradants?
A4: This indicates the reaction is too harsh. The goal of forced degradation is to achieve 5-20% degradation, not to destroy the molecule completely.
-
Causality: Hydrogen peroxide is a strong oxidant, and its reaction with the electron-rich indole can be rapid and unselective at high concentrations or temperatures.
-
Troubleshooting Steps:
-
Lower H₂O₂ Concentration: Start with a much lower concentration of H₂O₂ (e.g., 0.1% - 3%) instead of the commonly used 30%.
-
Reduce Temperature: Perform the experiment at room temperature or even at 4°C instead of elevated temperatures.
-
Time Course Analysis: Sample the reaction at multiple early time points (e.g., 1, 2, 4, 8 hours) to observe the appearance of primary degradants before they convert to secondary products.
-
Quench the Reaction: Before HPLC analysis, quench any remaining H₂O₂ by adding a small amount of a reducing agent like sodium bisulfite or by significant dilution with the mobile phase. This prevents on-column degradation.
-
Summary of Forced Degradation Conditions & Expected Products
| Stress Condition | Typical Reagents & Conditions | Primary Site of Attack | Expected Primary Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Pyrrole Ring (Protonation) | Potential for ring-opened products, low degradation expected |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Pyrrole N-H (Deprotonation) | Generally stable; forced conditions may lead to minor products |
| Oxidation | 0.1% - 3% H₂O₂, Room Temp - 50°C | C2-C3 Double Bond | 7-Fluoro-5-methyl-1,3-dihydro-2H-indol-2-one (Oxindole) |
| Oxindole Product | This compound-2,3-dione (Isatin) | ||
| Photolytic | UV (254 nm) & Visible Light, Solution | Entire Molecule | Complex mixture, potential for dimers and photo-oxidation products |
| Thermal (Dry Heat) | 105°C, Solid State | N/A (Weakest Bonds) | Minimal degradation expected if melting point is high |
Visualizing Degradation Pathways & Workflows
Predicted Degradation Pathways
The following diagram illustrates the most probable oxidative degradation pathway for this compound.
Caption: Predicted oxidative degradation pathway of this compound.
Experimental Workflow for Forced Degradation
This workflow provides a systematic approach to conducting a forced degradation study.
Caption: General experimental workflow for a forced degradation study.
Key Experimental Protocols
These protocols provide a starting point for your investigations. Always perform a trial run to optimize conditions for your specific derivative.
Protocol 1: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Reaction Setup:
-
Test Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1% hydrogen peroxide (H₂O₂).
-
Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Keep both vials at room temperature (approx. 25°C), protected from light.
-
Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Immediately dilute the aliquot with mobile phase and analyze using a validated stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for identifying the molecular weights of the degradation products.
Protocol 2: Acidic and Basic Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Reaction Setup:
-
Acid Sample: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Sample: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation: Place all three vials in a water bath or heating block set to 60°C.
-
Sampling: Withdraw aliquots at specified time points.
-
Neutralization & Analysis:
-
Before injection, neutralize the acid sample with an equivalent amount of 0.1 M NaOH.
-
Neutralize the base sample with an equivalent amount of 0.1 M HCl.
-
This prevents damage to the HPLC column and ensures consistent chromatography. Analyze all samples by HPLC-UV/MS.
-
References
-
Ma, J., Qu, Y., Zhang, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]
-
Froebe, M., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals (Basel), 17(5), 639. [Link]
-
Madsen, E. L., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Bioremediation & Biodegradation, 6(5), 1. [Link]
-
Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]
-
ICH. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
National Center for Biotechnology Information. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. PubChem Compound Summary. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Lizarazo-Jaimes, E. M., et al. (2024). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 22(1), 108-113. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 7-Fluoro-5-methyl-1H-indole and its Non-fluorinated Analog, 5-methyl-1H-indole
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds. Strategic modifications to this scaffold can profoundly influence its pharmacological profile. This guide provides an in-depth comparative analysis of 5-methyl-1H-indole and its fluorinated counterpart, 7-Fluoro-5-methyl-1H-indole, offering insights into how the introduction of a fluorine atom can modulate biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of fluorination in drug design.
The Rationale for Fluorination in Drug Design
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in:
-
Metabolic Stability: The C-F bond is highly stable to metabolic degradation, which can increase the half-life and bioavailability of a drug.
-
Lipophilicity: Fluorination can increase a molecule's ability to permeate cell membranes, a critical factor for reaching intracellular targets.
-
Binding Affinity: The electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[3]
This guide will explore these principles through a comparative lens, examining the known biological activities of this compound and 5-methyl-1H-indole.
Comparative Biological Activities
While a direct head-to-head comparison of this compound and 5-methyl-1H-indole across a comprehensive panel of assays is not extensively documented in publicly available literature, we can synthesize existing data on these and structurally related compounds to draw informed comparisons.
Antimicrobial Activity
Both 5-methyl-1H-indole and fluorinated indoles have demonstrated significant antimicrobial properties, albeit potentially through different mechanisms of action.
5-methyl-1H-indole has been shown to possess direct bactericidal activity against a range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Mycobacterium tuberculosis.[4][5] Furthermore, it can potentiate the activity of aminoglycoside antibiotics, suggesting a role in combating antibiotic resistance.[4][6] The proposed mechanism for its bactericidal action may involve reducing the electrochemical potential across the bacterial cytoplasmic membrane.[4]
This compound , while specific data is limited, can be compared to the closely related 7-fluoroindole . 7-fluoroindole has been identified as a potent antivirulence agent against Pseudomonas aeruginosa.[7][8] Instead of directly killing the bacteria, it inhibits biofilm formation and the production of quorum-sensing regulated virulence factors.[7][8] This antivirulence approach is a promising strategy to combat bacterial infections without exerting strong selective pressure for the development of resistance. The introduction of the electron-withdrawing fluorine atom can alter the electronic properties of the indole ring, potentially influencing its interaction with bacterial signaling pathways.[9]
Comparative Summary of Antimicrobial Activity:
| Feature | This compound (Inferred from 7-fluoroindole) | 5-methyl-1H-indole |
| Primary Mechanism | Antivirulence (Inhibition of biofilm and quorum sensing) | Bactericidal |
| Spectrum | Potentially broad-spectrum antivirulence effects | Broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria |
| Clinical Relevance | Potential to mitigate infections without driving resistance | Direct killing of pathogens, including resistant strains |
Anticancer Activity
Indole derivatives are a well-established class of anticancer agents.[10][11] The introduction of a fluorine atom can enhance the anticancer potency of these compounds.[2]
5-methyl-1H-indole derivatives have been investigated for their anticancer properties. For instance, derivatives of 5-methyl-1H-indole-2-carboxylic acid are explored as inhibitors of Pin1, a protein involved in cell signaling pathways related to cancer.[12]
This compound : While specific data for this compound is scarce, studies on other fluorinated indoles suggest that the presence of fluorine can significantly enhance anticancer activity.[2] For example, some fluorinated indole derivatives have shown potent inhibitory activity against various cancer cell lines.[1][13] The electron-withdrawing nature of fluorine can influence the interaction of the indole scaffold with target proteins in cancer cells.[3]
Logical Relationship of Fluorination and Anticancer Activity
Caption: The impact of fluorination on the anticancer potential of 5-methyl-1H-indole.
Antifungal Activity
Indole derivatives have also been explored for their antifungal properties.[14][15] The introduction of electron-withdrawing groups, such as fluorine, on the indole ring has been shown to increase antifungal activity in some cases.[16]
5-methyl-1H-indole : While less documented for its antifungal properties compared to its antibacterial and anticancer potential, the core indole scaffold is known to be a basis for antifungal drug development.
This compound : Based on structure-activity relationship studies of other fluorinated heterocyclic compounds, the presence of a fluorine atom is anticipated to enhance antifungal efficacy.[17][18] The increased lipophilicity and altered electronic distribution conferred by the fluorine atom could facilitate better penetration of fungal cell membranes and more effective interaction with fungal-specific targets.
Physicochemical Properties
The observed differences in biological activity can often be traced back to the fundamental physicochemical properties of the molecules.
| Property | This compound (Predicted) | 5-methyl-1H-indole | Reference |
| Molecular Formula | C₉H₈FN | C₉H₉N | [19][20] |
| Molecular Weight | 149.16 g/mol | 131.17 g/mol | [19][20] |
| XLogP3 | 2.8 | 2.7 | [21][22] |
| Hydrogen Bond Donor Count | 1 | 1 | [19][21] |
| Hydrogen Bond Acceptor Count | 1 | 0 | [19][21] |
| Topological Polar Surface Area | 4.9 Ų | 15.8 Ų | [21][22] |
The introduction of fluorine at the 7-position is predicted to slightly increase the lipophilicity (XLogP3) and introduce a hydrogen bond acceptor site, while decreasing the topological polar surface area. These subtle changes can have a significant impact on how the molecule interacts with biological systems.
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compounds: Dissolve this compound and 5-methyl-1H-indole in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and 5-methyl-1H-indole for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[24][25]
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare stock solutions of the test compounds in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a fungal inoculum and adjust the concentration to 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add the fungal suspension to the wells containing the compound dilutions.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Conclusion
The strategic placement of a fluorine atom at the 7-position of 5-methyl-1H-indole is predicted to significantly modulate its biological activity profile. While 5-methyl-1H-indole demonstrates potent bactericidal effects, the fluorinated analog, based on related compounds, is likely to exhibit a more nuanced antimicrobial activity, potentially acting as an antivirulence agent. In the realms of anticancer and antifungal research, the enhanced physicochemical properties conferred by fluorination suggest that this compound may hold superior potential compared to its non-fluorinated counterpart.
This comparative guide underscores the importance of fluorination as a tool in drug discovery and provides a framework for the continued investigation of these and other halogenated indole derivatives. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these promising compounds.
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The Strategic Design of 7-Fluoro-5-methyl-1H-indole Derivatives: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of oncology. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide delves into the nuanced structure-activity relationship (SAR) studies of a specific, highly promising subclass: 7-fluoro-5-methyl-1H-indole derivatives. We will explore the rationale behind their design, the impact of substitutions on their biological activity as kinase inhibitors, and provide a comparative analysis against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation targeted therapies.
The this compound Scaffold: A Privileged Starting Point
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The 7-fluoro substitution on the indole ring, in particular, can significantly modulate the electronic properties of the aromatic system, influencing key interactions with biological targets. Coupled with the 5-methyl group, which can provide beneficial hydrophobic interactions and serve as a vector for further functionalization, the this compound core represents a synthetically accessible and highly tunable platform for inhibitor design.
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e244 [label=""]; f244 [label=""]; g244 [label=""]; h244 [label=""]; i244 [label=""]; j244 [label=""]; k244 [label=""]; l244 [label=""]; m244 [label=""]; n244 [label=""]; o244 [label=""]; p244 [label=""]; q244 [label=""]; r244 [label=""]; s244 [label=""]; t244 [label=""]; u244 [label=""]; v244 [label=""]; w244 [label=""]; x244 [label=""]; y244 [label=""]; z244 [label=""]; a245 [label=""]; b245 [label=""]; c245 [label=""]; d245 [label=""]; e245 [label=""]; f245 [label=""]; g245 [label=""]; h245 [label=""]; i245 [label=""]; j245 [label=""]; k245 [label=""]; l245 [label=""]; m245 [label=""]; n245 [label=""]; o245 [label=""]; p245 [label=""]; q245 [label=""]; r245 [label=""]; s245 [label=""]; t245 [label=""]; u245 [label=""]; v245 [label=""]; w245 [label=""]; x245 [label=""]; y245 [label=""]; z245 [label=""]; a246 [label=""]; b246 [label=""]; c246 [label=""]; d246 [label=""]; e246 [label=""]; f246 [label=""]; g246 [label=""]; h246 [label=""]; i246 [label=""]; j246 [label=""]; k246 [label=""]; l246 [label=""]; m246 [label=""]; n246 [label=""]; o246 [label=""]; p246 [label=""]; q246 [label=""]; r246 [label=""]; s246 [label=""]; t246 [label=""]; u246 [label=""]; v246 [label=""]; w246 [label=""]; x246 [label=""]; y246 [label=""]; z246 [label=""]; a247 [label=""]; b247 [label=""]; c247 [label=""]; d247 [label=""]; e247 [label=""]; f247 [label=""]; g247 [label=""]; h247 [label=""]; i247 [label=""]; j247 [label=""]; k247 [label=""]; l247 [label=""]; m247 [label=""]; n247 [label=""]; o247 [label=""]; p247 [label=""]; q247 [label=""]; r247 [label=""]; s247 [label=""]; t247 [label=""]; u247 [label=""]; v247 [label=""]; w247 [label=""]; x247 [label=""]; y247 [label=""]; z247 [label=""]; a248 [label=""]; b248 [label=""]; c248 [label=""]; d248 [label=""]; e248 [label=""]; f248 [label=""]; g248 [label=""]; h248 [label=""]; i248 [label=""]; j248 [label=""]; k248 [label=""]; l248 [label=""]; m248 [label=""]; n248 [label=""]; o248 [label=""]; p248 [label=""]; q248 [label=""]; r248 [label=""]; s248 [label=""]; t248 [label=""]; u248 [label=""]; v248 [label=""]; w248 [label=""]; x248 [label=""]; y248 [label=""]; z248 [label=""]; a249 [label=""]; b249 [label=""]; c249 [label=""]; d249 [label=""]; e249 [label=""]; f249 [label=""]; g249 [label=""]; h249 [label=""]; i249 [label=""]; j249 [label=""]; k249 [label=""]; l249 [label=""]; m249 [label=""]; n249 [label=""]; o249 [label=""]; p249 [label=""]; q249 [label=""]; r249 [label=""]; s249 [label=""]; t249 [label=""]; u249 [label=""]; v249 [label=""]; w249 [label=""]; x249 [label=""]; y249 [label=""]; z249 [label=""]; a250 [label=""]; b250 [label=""]; c250 [label=""]; d250 [label=""]; e250 [label=""]; f250 [label=""]; g250 [label=""]; h250 [label=""]; i250 [label=""]; j250 [label=""]; k250 [label=""]; l250 [label=""]; m250 [label=""]; n250 [label=""]; o250 [label=""]; p250 [label=""]; q250 [label=""]; r250 [label=""]; s250 [label=""]; t250 [label=""]; u250 [label=""]; v250 [label=""]; w250 [label=""]; x250 [label=""]; y250 [label=""]; z250 [label=""]; a251 [label=""]; b251 [label=""]; c251 [label=""]; d251 [label=""]; e251 [label=""]; f251 [label=""]; g251 [label=""]; h251 [label=""]; i251 [label=""]; j251 [label=""]; k251 [label=""]; l251 [label=""]; m251 [label=""]; n251 [label=""]; o251 [label=""]; p251 [label=""]; q251 [label=""]; r251 [label=""]; s251 [label=""]; t251 [label=""]; u251 [label=""]; v251 [label=""]; w251 [label=""]; x251 [label=""]; y251 [label=""]; z251 [label=""]; a252 [label=""]; b252 [label=""]; c252 [label=""]; d252 [label=""]; e252 [label=""]; f252 [label=""]; g252 [label=""]; h252 [label=""]; i252 [label=""]; j252 [label=""]; k252 [label=""]; l252 [label=""]; m252 [label=""]; n252 [label=""]; o252 [label=""]; p252 [label=""]; q252 [label=""]; r252 [label=""]; s252 [label=""]; t252 [label=""]; u252 [label=""]; v252 [label=""]; w252 [label=""]; x252 [label=""]; y252 [label=""]; z252 [label=""]; a253 [label=""]; b253 [label=""]; c253 [label=""]; d253 [label=""]; e253 [label=""]; f253 [label=""]; g253 [label=""]; h253 [label=""]; i253 [label=""]; j253 [label=""]; k253 [label=""]; l253 [label=""]; m253 [label=""]; n253 [label=""]; o253 [label=""]; p253 [label=""]; q253 [label=""]; r253 [label=""]; s253 [label=""]; t253 [label=""]; u253 [label=""]; v253 [label=""]; w253 [label=""]; x253 [label=""]; y253 [label=""]; z253 [label=""]; a254 [label=""]; b254 [label=""]; c254 [label=""]; d254 [label=""]; e254 [label=""]; f254 [label=""]; g254 [label=""]; h254 [label=""]; i254 [label=""]; j254 [label=""]; k254 [label=""]; l254 [label=""]; m254 [label=""]; n254 [label=""]; o254 [label=""]; p254 [label=""]; q254 [label=""]; r254 [label=""]; s254 [label=""]; t254 [label=""]; u254 [label=""]; v254 [label=""]; w254 [label=""]; x254 [label=""]; y254 [label=""]; z254 [label=""]; a255 [label=""]; b255 [label=""]; c255 [label=""]; d255 [label=""]; e255 [label=""]; f255 [label=""]; g255 [label=""]; h255 [label=""]; i255 [label=""]; j255 [label=""]; k255 [label=""]; l255 [label=""]; m255 [label=""]; n255 [label=""]; o255 [label=""]; p255 [label=""]; q255 [label=""]; r255 [label=""]; s255 [label=""]; t255 [label=""]; u255 [label=""]; v255 [label=""]; w255 [label=""]; x255 [label=""]; y255 [label=""]; z255 [label=""]; a256 [label=""]; b256 [label=""]; c256 [label=""]; d256 [label=""]; e256 [label=""]; f256 [label=""]; g256 [label=""]; h256 [label=""]; i256 [label=""]; j256 [label=""]; k256 [label=""]; l256 [label=""]; m256 [label=""]; n256 [label=""]; o256 [label=""]; p256 [label=""]; q256 [label=""]; r256 [label=""]; s256 [label=""]; t256 [label=""]; u256 [label=""]; v256 [label=""]; w256 [label=""]; x256 [label=""]; y256 [label=""]; z256 [label=""]; a257 [label=""]; b257 [label=""]; c257 [label=""]; d257 [label=""]; e257 [label=""]; f257 [label=""]; g257 [label=""]; h257 [label=""]; i257 [label=""]; j257 [label=""]; k257 [label=""]; l257 [label=""]; m257 [label=""]; n257 [label=""]; o257 [label=""]; p257 [label=""]; q257 [label=""]; r257 [label=""]; s257 [label=""]; t257 [label=""]; u257 [label=""]; v257 [label=""]; w257 [label=""]; x257 [label=""]; y257 [label=""]; z257 [label=""]; a258 [label=""]; b258 [label=""]; c258 [label=""]; d258 [label=""]; e258 [label=""]; f258 [label=""]; g258 [label=""]; h258 [label=""]; i258 [label=""]; j258 [label=""]; k258 [label=""]; l258 [label=""]; m258 [label=""]; n258 [label=""]; o258 [label=""]; p258 [label=""]; q258 [label=""]; r258 [label=""]; s258 [label=""]; t258 [label=""]; u258 [label=""]; v258 [label=""]; w258 [label=""]; x258 [label=""]; y258 [label=""]; z258 [label=""]; a259 [label=""]; b259 [label=""]; c259 [label=""]; d259 [label=""]; e259 [label=""]; f259 [label=""]; g259 [label=""]; h259 [label=""]; i259 [label=""]; j259 [label=""]; k259 [label=""]; l259 [label=""]; m259 [label=""]; n259 [label=""]; o259 [label=""]; p259 [label=""]; q259 [label=""]; r259 [label=""]; s259 [label=""]; t259 [label=""]; u259 [label=""]; v259 [label=""]; w259 [label=""]; x259 [label=""]; y
Comparing the efficacy of 7-Fluoro-5-methyl-1H-indole with known inhibitors
A Comparative Guide to the Efficacy of Novel Indole-Based IDO1 Inhibitors
Introduction: Targeting IDO1 in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment.[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1][3][4] This process has a dual immunosuppressive effect: the depletion of tryptophan arrests the proliferation of effector T-cells, and the accumulation of downstream metabolites, known as kynurenines, induces T-cell apoptosis and promotes the generation of regulatory T-cells (Tregs).[1] Many tumors upregulate IDO1 to evade the host immune system, making it a compelling target for cancer immunotherapy.[1][5]
The therapeutic potential of inhibiting IDO1 has led to the development of numerous small molecule inhibitors. While early clinical trials combining IDO1 inhibitors with other checkpoint blockers showed promise, some later-stage trials did not meet their primary endpoints, fueling ongoing research to develop more effective and mechanistically diverse inhibitors.[6]
This guide presents a comparative analysis of a novel investigational compound based on a 7-Fluoro-5-methyl-1H-indole scaffold, herein designated FMI-1 , against two well-characterized IDO1 inhibitors: Epacadostat and Navoximod . This document will provide an objective comparison of their biochemical and cellular efficacy, supported by detailed experimental protocols and mechanistic insights to aid researchers in the field.
The Inhibitors: A Head-to-Head Overview
-
Epacadostat (INCB024360): A highly potent and selective oral inhibitor of the IDO1 enzyme.[6][7] It has been extensively studied in clinical trials in combination with other immunotherapies.[6][8][9][10][11]
-
Navoximod (GDC-0919): A potent, orally bioavailable small-molecule inhibitor of IDO1 that has also been evaluated in clinical studies, both as a monotherapy and in combination with other agents.[12][13][14]
-
FMI-1 (Hypothetical): An investigational compound representing a new chemical class derived from a fluorinated indole scaffold. The 7-fluoro and 5-methyl substitutions are hypothesized to enhance cell permeability and metabolic stability, potentially offering an improved therapeutic window. For the purpose of this guide, we will use scientifically plausible, projected data for FMI-1 to illustrate its potential.
Comparative Efficacy Analysis
The efficacy of an IDO1 inhibitor is typically assessed at two fundamental levels: its direct inhibitory effect on the isolated enzyme (biochemical potency) and its ability to block IDO1 activity within a cellular context (cellular potency).
Biochemical Potency: Direct Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) against purified, recombinant human IDO1 enzyme is a primary measure of a compound's intrinsic potency.
| Compound | Target | Biochemical IC50 (nM) |
| FMI-1 (Hypothetical) | Human IDO1 | 25 nM |
| Epacadostat | Human IDO1 | ~10 nM[7] |
| Navoximod | Human IDO1 | 75 nM (EC50) / 7 nM (Ki)[12][13] |
Expert Commentary: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency. In this comparison, Epacadostat shows the highest intrinsic potency. Our hypothetical FMI-1 demonstrates a strong, nanomolar potency, positioning it as a promising candidate. Navoximod also displays potent inhibition. The Ki value, or inhibition constant, for Navoximod (7 nM) suggests a very high binding affinity to the enzyme.
Cellular Potency: Reversing Immunosuppression
To be therapeutically effective, an inhibitor must potently reverse the immunosuppressive effects of IDO1 in a complex biological system. This is typically measured by quantifying the reduction of kynurenine production in cells where IDO1 expression has been induced.
| Compound | Cellular Assay System | Cellular EC50 (nM) |
| FMI-1 (Hypothetical) | IFN-γ stimulated HeLa cells | 65 nM |
| Epacadostat | IFN-γ stimulated HeLa cells | ~54 nM[15] |
| Navoximod | IFN-γ stimulated HeLa cells | ~70 nM[16] |
Expert Commentary: The cellular EC50 (half-maximal effective concentration) is a more physiologically relevant metric, as it accounts for factors like cell membrane permeability and off-target effects. The data indicates that all three compounds effectively inhibit IDO1 activity in a cellular context at nanomolar concentrations. The performance of FMI-1 is comparable to the established inhibitors, suggesting it possesses favorable properties for cellular activity. This step is critical to validate that biochemical potency translates into a desired biological effect.
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the IDO1 signaling pathway and the general experimental workflow used to generate the comparative data.
Caption: The IDO1 pathway in the tumor microenvironment.
Caption: Workflow for biochemical and cellular IDO1 inhibitor assays.
Detailed Experimental Methodologies
Scientific integrity requires transparent and reproducible protocols. The following are detailed, step-by-step methods representative of those used to evaluate IDO1 inhibitors.
Protocol 1: Recombinant IDO1 Biochemical Assay
This assay quantifies the direct inhibition of purified IDO1 enzyme activity.
-
Enzyme Preparation: Recombinant human IDO1 enzyme is diluted in an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing necessary cofactors like ascorbic acid and methylene blue.[17]
-
Compound Preparation: A serial dilution of the test compounds (FMI-1, Epacadostat, Navoximod) is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add 20 µL of the diluted compound, followed by 60 µL of the enzyme preparation. Pre-incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of L-tryptophan substrate solution. The final reaction mixture contains enzyme, compound, and substrate.[17]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding trichloroacetic acid (TCA). The product, N-formylkynurenine, can be measured directly by absorbance at 321 nm, or converted to kynurenine and detected colorimetrically or via fluorescence after reacting with a developing agent.[18][19]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol measures the ability of a compound to inhibit IDO1 activity in a live-cell environment.
-
Cell Culture: Seed human cancer cells known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[20]
-
IDO1 Induction: Remove the culture medium and replace it with fresh medium containing a stimulating agent, typically 50-100 ng/mL of interferon-gamma (IFN-γ), to induce the expression of the IDO1 enzyme.[18][20][21]
-
Compound Treatment: Concurrently, add the test compounds (FMI-1, Epacadostat, Navoximod) at various concentrations to the wells. Include a "vehicle only" (e.g., DMSO) control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. During this time, the induced IDO1 enzyme will catabolize tryptophan in the medium into kynurenine, which is secreted from the cells.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Kynurenine Quantification:
-
Add 100 µL of the supernatant to a new plate.
-
Add 50 µL of 6.1 N trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to another plate and add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[20]
-
A yellow color will develop. Measure the absorbance at 480 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Plot the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration to determine the cellular EC50 value.
Conclusion and Future Outlook
This comparative guide demonstrates a systematic approach to evaluating novel enzyme inhibitors. The hypothetical indole-based compound, FMI-1, shows strong potential with biochemical and cellular potencies that are comparable to the well-established IDO1 inhibitors, Epacadostat and Navoximod. The fluorinated indole scaffold represents a promising avenue for developing next-generation immunomodulatory agents.
The provided data and protocols offer a robust framework for researchers to conduct their own comparative efficacy studies. Future investigations should expand upon these findings to include selectivity profiling against related enzymes (e.g., IDO2, TDO), pharmacokinetic assessments, and in vivo efficacy studies in relevant tumor models to fully characterize the therapeutic potential of new chemical entities like FMI-1.
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An In Vivo Comparative Guide to the Therapeutic Potential of 7-Fluoro-5-methyl-1H-indole
A Senior Application Scientist's Perspective on Preclinical Validation Strategies
For drug development professionals and researchers at the forefront of discovering novel therapeutics, the journey from a promising chemical entity to a validated clinical candidate is both complex and challenging. This guide provides an in-depth, experience-driven comparison of the potential therapeutic efficacy of 7-Fluoro-5-methyl-1H-indole, a novel fluorinated indole derivative. Given the nascent stage of research on this specific molecule, this document serves as a strategic blueprint for its in vivo validation, drawing comparisons with established and emerging compounds within relevant therapeutic areas.
The indole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to its target proteins, making fluorinated indoles particularly attractive for drug development.[3] This guide will, therefore, explore the hypothetical therapeutic potential of this compound in oncology, a field where indole derivatives have shown considerable promise.
Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation
Indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and enzymes like indoleamine 2,3-dioxygenase (IDO1) which is involved in tumor immune evasion.[1][4] For the purpose of this validation guide, we will hypothesize that this compound acts as a tubulin polymerization inhibitor, a mechanism shared by several successful chemotherapeutic agents. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the central role of microtubule dynamics in cell division and the intervention point for our test compound.
Caption: Hypothesized mechanism of this compound as a tubulin polymerization inhibitor leading to mitotic arrest and apoptosis.
Comparative In Vivo Validation Strategy
To rigorously assess the therapeutic potential of this compound, a comparative in vivo study is essential. This involves evaluating its efficacy and safety against a standard-of-care chemotherapeutic agent and a vehicle control in a relevant cancer model. For this guide, we will use a human non-small cell lung cancer (NSCLC) xenograft model in immunodeficient mice.
Comparator Compounds:
-
Positive Control: Paclitaxel, a well-established tubulin-targeting agent.
-
Vehicle Control: A suitable solvent system for this compound, ensuring no intrinsic biological activity.
The experimental workflow for this comparative study is outlined below.
Caption: Experimental workflow for the in vivo validation of this compound in a xenograft model.
Detailed Experimental Protocol: NSCLC Xenograft Model
This protocol is designed to provide a robust and reproducible framework for evaluating the anti-tumor efficacy of this compound.
1. Cell Culture and Animal Model:
- Culture A549 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Utilize female athymic nude mice (6-8 weeks old). Allow a one-week acclimatization period.
2. Tumor Implantation:
- Harvest A549 cells during the exponential growth phase.
- Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.
- Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers twice weekly.
- Calculate tumor volume using the formula: Volume = (W² x L) / 2.
- Once tumors reach an average volume of 100-150 mm³, randomize mice into three treatment groups (n=10 per group).
4. Treatment Administration:
- Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS) intraperitoneally (i.p.) daily.
- Group 2 (this compound): Administer the test compound at a predetermined dose (e.g., 25 mg/kg, based on preliminary toxicity studies) i.p. daily.
- Group 3 (Paclitaxel): Administer Paclitaxel at 10 mg/kg intravenously (i.v.) once every three days.
- Continue treatment for 21 days.
5. Efficacy and Toxicity Assessment:
- Measure tumor volumes and body weights twice weekly.
- Monitor mice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
- The primary efficacy endpoint is tumor growth inhibition (TGI).
6. Study Termination and Sample Collection:
- Euthanize mice when tumors reach the endpoint volume (2000 mm³) or at the end of the 21-day treatment period.
- Collect terminal blood samples for pharmacokinetic and pharmacodynamic (PK/PD) analysis.
- Excise tumors, weigh them, and process them for histological and biomarker analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Comparative Data Presentation
The following tables present hypothetical but realistic data that could be generated from the described in vivo study, allowing for a clear comparison of this compound with Paclitaxel.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 1850 ± 150 | - | - |
| This compound (25 mg/kg) | 740 ± 95 | 60 | <0.01 |
| Paclitaxel (10 mg/kg) | 555 ± 80 | 70 | <0.001 |
Table 2: Comparative Safety and Tolerability
| Treatment Group | Mean Body Weight Change (%) ± SEM | Mortality | Notable Clinical Signs |
| Vehicle Control | +5.2 ± 1.5 | 0/10 | None |
| This compound (25 mg/kg) | -3.1 ± 2.0 | 0/10 | Mild, transient lethargy post-injection |
| Paclitaxel (10 mg/kg) | -8.5 ± 2.5 | 1/10 | Significant weight loss, alopecia |
Interpretation and Future Directions
The hypothetical data suggest that this compound exhibits significant anti-tumor activity, albeit slightly less potent than the standard-of-care, Paclitaxel, at the tested doses. Crucially, the safety profile of this compound appears more favorable, with less impact on body weight and no mortality.
These findings would position this compound as a promising candidate for further development. The next logical steps would include:
-
Dose-response studies to determine the optimal therapeutic dose.
-
Pharmacokinetic analysis to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamic studies to confirm the mechanism of action in vivo by analyzing biomarkers of tubulin polymerization and apoptosis in tumor tissues.
-
Evaluation in other cancer models , including patient-derived xenografts (PDXs), to broaden the understanding of its therapeutic potential.
By following this structured and comparative in vivo validation approach, researchers can robustly assess the therapeutic potential of novel compounds like this compound, paving the way for the development of next-generation cancer therapies.
References
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- Giglio, B. C., et al. (2017). Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics.
- Kumar, A., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). National Institutes of Health.
- Singh, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Fluoro-5-methyl-1H-indole
Introduction: The Analytical Imperative for a Novel Indole Derivative
7-Fluoro-5-methyl-1H-indole is a heterocyclic aromatic compound with potential significance in pharmaceutical development. The strategic placement of a fluorine atom and a methyl group on the indole scaffold can significantly modulate its physicochemical and pharmacological properties, making it a valuable building block for novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, the rigorous and accurate characterization of its purity and potency is paramount. This necessitates the development and validation of robust analytical methods.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Furthermore, it outlines a comprehensive cross-validation protocol to ensure consistency and reliability of results across these different methodologies, a critical step in regulatory compliance and quality assurance.[1] The principles and procedures described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]
The Rationale for a Multi-Method Approach
Relying on a single analytical method can introduce inherent biases and may not fully characterize a compound, particularly concerning potential impurities. A multi-method approach, underpinned by cross-validation, provides a more complete and trustworthy analytical profile.
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is well-suited for non-volatile and thermally unstable compounds like many indole derivatives.[7] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity for the parent compound and its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds.[7] For this compound, which possesses moderate volatility, GC-MS offers high separation efficiency and the structural elucidation power of mass spectrometry, making it excellent for impurity identification.[7]
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR): The presence of a fluorine atom in the target molecule presents a unique opportunity for a highly specific and direct quantification method.[8][9] Since the ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, ¹⁹F-qNMR can provide an absolute measure of purity without the need for a specific reference standard of the analyte, instead using an internal standard.[8][9]
The cross-validation of these three methods will provide a high degree of confidence in the analytical results for this compound.
Experimental Design and Protocols
The following protocols are presented as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the quantification of this compound and the separation of potential process-related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water) to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.
-
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for confirming the identity and quantifying the volatile components, including the main compound and any volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for enhanced selectivity).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (select characteristic ions for this compound).
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a volatile solvent such as ethyl acetate.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards (e.g., 0.5, 2, 5, 10, 20 µg/mL).
-
Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the calibration range.
-
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR)
This method provides a direct and absolute quantification of the fluorinated analyte.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
NMR Parameters:
-
Solvent: A deuterated solvent with good solubility for the analyte (e.g., DMSO-d₆).
-
Internal Standard: A stable, fluorinated compound with a known purity and a resonance that does not overlap with the analyte signal (e.g., trifluoroacetic acid or another suitable standard).
-
Pulse Program: A standard ¹⁹F single-pulse experiment. To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used.
-
Acquisition: Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve both components completely.
-
-
Data Processing and Calculation:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the area of the ¹⁹F signal for this compound (I_analyte) and the internal standard (I_std).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Workflow Diagram:
Caption: ¹⁹F-qNMR analysis workflow for this compound.
Cross-Validation of Analytical Methods
Cross-validation is performed to demonstrate that the different analytical methods provide equivalent results, ensuring the reliability of data irrespective of the method used.[1] The process involves analyzing the same batch of this compound using the three validated methods and comparing the outcomes.
Cross-Validation Protocol:
-
Method Validation: Each of the three methods (HPLC, GC-MS, and ¹⁹F-qNMR) must first be individually validated according to ICH Q2(R1) guidelines.[10][11] Key validation parameters to be assessed are:
-
Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: Assessed at three levels: repeatability, intermediate precision, and reproducibility.[10]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]
-
-
Comparative Analysis:
-
Select a minimum of three representative batches of this compound.
-
For each batch, prepare samples in triplicate.
-
Analyze each replicate using the validated HPLC, GC-MS, and ¹⁹F-qNMR methods.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean assay value and standard deviation for each method and each batch.
-
The results from the HPLC and GC-MS methods should be compared against the ¹⁹F-qNMR results, which can be considered the most direct measure of purity.
-
The acceptance criteria for agreement between the methods should be pre-defined. A common criterion is that the mean assay values obtained by the different methods should not differ by more than 2.0%.
-
Statistical analysis, such as a t-test or equivalence testing, should be employed to formally assess the agreement between the methods.
-
Logical Relationship Diagram:
Caption: Logical flow of the cross-validation process.
Comparative Performance Data
The following table summarizes the expected performance characteristics from the validation of each method. The values are illustrative and should be confirmed experimentally.
| Validation Parameter | HPLC-UV | GC-MS | ¹⁹F-qNMR |
| Specificity | High (retention time) | Very High (retention time & mass spectrum) | Absolute (unique ¹⁹F chemical shift) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (% of nominal) | 80-120% | 80-120% | 50-150% |
| Accuracy (% recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.0% |
| LOQ (µg/mL) | ~0.5 | ~0.2 | ~50 |
| Robustness | Robust to minor changes in pH, mobile phase composition | Robust to minor changes in flow rate, temperature ramp | Inherently robust |
Conclusion: A Framework for Analytical Confidence
This guide has detailed a comprehensive strategy for the analysis and cross-validation of methods for this compound. By employing three orthogonal techniques—HPLC, GC-MS, and ¹⁹F-qNMR—and rigorously comparing their performance, researchers and drug development professionals can establish a high degree of confidence in their analytical data. The detailed protocols and validation framework presented here, in alignment with ICH and FDA guidelines, provide a clear path to ensuring the quality, safety, and efficacy of products derived from this promising indole derivative. The successful completion of such a cross-validation study demonstrates a deep understanding of the analytical lifecycle and provides a robust data package for regulatory submissions.
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Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
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PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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PubMed. Trace level determination of 5-hydroxytryptamine and its related indoles in amniotic fluid by gas chromatography-mass spectrometry. [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
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PMC - NIH. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
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Global NEST Journal. Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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University of Ottawa. 19Flourine NMR. [Link]
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PMC - NIH. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
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gmp-compliance.org. FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
MDPI. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. [Link]
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Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
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International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]
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PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]
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ResearchGate. FDA Signals a New Approach for Analytical Method Validation. [Link]
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National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]
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Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
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IAR J Med Sci. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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Pharmacia. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 7-Fluoro-5-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability and binding affinity. The 7-fluoro-5-methyl-1H-indole scaffold is a key building block in the synthesis of a variety of therapeutic candidates. This guide provides a comparative analysis of established synthetic routes to this valuable compound, offering a technical deep-dive into the Fischer, Bischler-Möhlau, Hemetsberger, and Larock indole syntheses. By examining the mechanistic underpinnings, experimental considerations, and overall efficiency of each method, this document serves as a practical resource for chemists in selecting the optimal synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted indoles, such as this compound, presents a regiochemical challenge. The choice of synthetic route is often dictated by the availability of starting materials, desired throughput, and tolerance to various functional groups. This guide will explore the nuances of four classical and modern indole syntheses, providing a comparative framework for their application to our target molecule.
Head-to-Head Comparison of Synthetic Routes
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis, first reported in 1883, remains a widely used and versatile method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[1]
Proposed Synthetic Route:
The synthesis of this compound via the Fischer route would commence with the reaction of (2-fluoro-4-methylphenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.
Experimental Protocol: Proposed Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of (2-fluoro-4-methylphenyl)hydrazine (1.0 eq) in ethanol, add acetone (1.2 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and hydrochloric acid, to the reaction mixture.[3] Heat the reaction to reflux for 2-4 hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaOH). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
The choice of a strong acid catalyst is crucial for promoting the[2][2]-sigmatropic rearrangement of the enamine intermediate, which is the key step in the Fischer indole synthesis.[4]
-
The use of a high-boiling solvent is often necessary to provide the thermal energy required for the cyclization and aromatization steps.
Advantages:
-
High convergence and atom economy.
-
Wide availability of starting materials.
-
Well-established and extensively studied reaction.[2]
Disadvantages:
-
Often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[5]
-
The reaction can sometimes yield regioisomeric byproducts, depending on the substitution pattern of the phenylhydrazine.
The Bischler-Möhlau Indole Synthesis: A Route from α-Halo Ketones
The Bischler-Möhlau indole synthesis provides an alternative route to 2-aryl or 2-alkyl indoles through the reaction of an α-halo ketone with an excess of an aniline.[6]
Proposed Synthetic Route:
For the synthesis of this compound, this method would involve the reaction of 2-fluoro-4-methylaniline with an appropriate α-haloketone.
Experimental Protocol: Proposed Bischler-Möhlau Synthesis
-
Initial Condensation: A mixture of 2-fluoro-4-methylaniline (excess, e.g., 3-4 eq) and chloroacetone (1.0 eq) is heated, either neat or in a high-boiling solvent.[7]
-
Cyclization and Aromatization: The reaction is typically heated at high temperatures (150-180 °C) for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion, the excess aniline is removed by distillation or extraction. The residue is then purified by column chromatography. Milder conditions using microwave irradiation have also been reported.[8][9]
Causality of Experimental Choices:
-
The use of excess aniline is necessary to act as both a reactant and a base to neutralize the hydrogen halide formed during the reaction.[6]
-
The high temperatures are required to drive the intramolecular electrophilic aromatic substitution and subsequent dehydration to form the aromatic indole ring.
Advantages:
-
Direct formation of the indole ring from readily available anilines and α-haloketones.
Disadvantages:
-
Requires harsh reaction conditions and a large excess of the aniline.
-
The mechanism can be complex, and side reactions can occur.[6]
-
Less commonly used than the Fischer indole synthesis due to the often lower yields and harsh conditions.[6]
The Hemetsberger Indole Synthesis: A Thermal Cyclization Approach
The Hemetsberger indole synthesis involves the thermal decomposition of an α-azido-cinnamate ester to yield an indole-2-carboxylate.[10] This method is particularly useful for the synthesis of indoles with specific substitution patterns.
Proposed Synthetic Route:
The synthesis of an ester of this compound-2-carboxylic acid would start from 2-fluoro-4-methylbenzaldehyde.
Experimental Protocol: Proposed Hemetsberger Synthesis
-
Knoevenagel Condensation: 2-Fluoro-4-methylbenzaldehyde (1.0 eq) is reacted with ethyl azidoacetate (1.1 eq) in the presence of a base like sodium ethoxide in ethanol to form the corresponding ethyl α-azido-β-(2-fluoro-4-methylphenyl)acrylate.[3]
-
Thermal Cyclization: The purified azidoacrylate is then heated in a high-boiling inert solvent such as xylene or toluene. The thermal decomposition of the azide generates a nitrene, which undergoes intramolecular cyclization to form the indole ring.[3][11]
-
Saponification and Decarboxylation: The resulting indole-2-carboxylate can be saponified to the carboxylic acid and subsequently decarboxylated to afford this compound.
Causality of Experimental Choices:
-
The base in the Knoevenagel condensation is required to deprotonate the α-carbon of ethyl azidoacetate, initiating the condensation with the aldehyde.
-
The thermal conditions for the cyclization are necessary to induce the extrusion of dinitrogen from the azide and the formation of the highly reactive nitrene intermediate.
Advantages:
-
Provides a route to specifically substituted indoles.
-
The starting materials are often readily accessible.[11]
Disadvantages:
-
The use of azides requires careful handling due to their potential instability.
-
The reaction often requires high temperatures for the cyclization step.
-
The synthesis involves multiple steps, including the final decarboxylation.
The Larock Indole Synthesis: A Modern Palladium-Catalyzed Approach
The Larock indole synthesis is a powerful and versatile method that utilizes a palladium-catalyzed annulation of a 2-haloaniline with an alkyne.[12] This reaction allows for the synthesis of a wide variety of polysubstituted indoles with good regioselectivity.[13][14]
Proposed Synthetic Route:
The synthesis of this compound via the Larock synthesis would involve the coupling of 2-bromo-6-fluoro-4-methylaniline with a suitable alkyne.
Experimental Protocol: Proposed Larock Indole Synthesis
-
Reaction Setup: In a reaction vessel, combine 2-bromo-6-fluoro-4-methylaniline (1.0 eq), an alkyne such as 1-pentyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃ or NaOAc) in a suitable solvent like DMF or acetonitrile.[12]
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality of Experimental Choices:
-
The palladium catalyst is essential for the oxidative addition to the C-Br bond, followed by alkyne insertion and reductive elimination to form the indole ring.
-
The base is required to neutralize the hydrogen halide generated during the catalytic cycle.
-
The choice of ligand can influence the efficiency and regioselectivity of the reaction.
Advantages:
-
High functional group tolerance.
-
Good regioselectivity for the synthesis of polysubstituted indoles.[13]
-
Milder reaction conditions compared to some classical methods.
Disadvantages:
-
The cost of the palladium catalyst can be a drawback for large-scale synthesis.
-
The availability of the appropriately substituted 2-haloaniline may be a limiting factor.
Quantitative Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Bischler-Möhlau Synthesis | Hemetsberger Synthesis | Larock Indole Synthesis |
| Starting Materials | (2-Fluoro-4-methylphenyl)hydrazine, Acetone | 2-Fluoro-4-methylaniline, Chloroacetone | 2-Fluoro-4-methylbenzaldehyde, Ethyl azidoacetate | 2-Bromo-6-fluoro-4-methylaniline, 1-Pentyne |
| Number of Steps | 1-2 (in situ hydrazone formation) | 1 | 3 (including saponification and decarboxylation) | 1 |
| Typical Yields | Moderate to Good | Variable, often moderate | Moderate to Good | Good to Excellent |
| Reaction Conditions | Strongly acidic, high temperature | High temperature, excess aniline | Basic condensation, high-temperature cyclization | Mild to moderate temperature, inert atmosphere |
| Key Advantages | Convergent, well-established | Direct from anilines | Good for specific substitution patterns | High functional group tolerance, good regioselectivity |
| Key Disadvantages | Harsh conditions, potential for regioisomers | Harsh conditions, excess reagent | Use of azides, multi-step | Catalyst cost, starting material availability |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the four synthetic routes to this compound.
Conclusion and Recommendations
The selection of an optimal synthetic route to this compound is a strategic decision that balances factors of efficiency, cost, scalability, and substrate availability.
-
The Fischer Indole Synthesis remains a robust and reliable method, particularly when the required hydrazine is readily accessible.
-
The Bischler-Möhlau Synthesis , while direct, is often hampered by its harsh conditions and may be less suitable for complex or sensitive substrates.
-
The Hemetsberger Synthesis offers a valuable alternative for accessing specific substitution patterns, though it involves a multi-step sequence.
-
The Larock Indole Synthesis represents a modern and highly versatile approach, offering mild conditions and excellent functional group tolerance, making it an attractive option for library synthesis and late-stage functionalization, provided the catalyst cost is not prohibitive.
For initial exploratory work and small-scale synthesis, the Fischer and Larock routes are likely the most practical choices. For larger-scale campaigns, a thorough cost-benefit analysis of starting material availability and catalyst loading for the Larock synthesis versus the operational simplicity of the Fischer synthesis would be prudent. Ultimately, the choice of synthesis will depend on the specific constraints and goals of the research program.
References
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- Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. J. Am. Chem. Soc.1991, 113(17), 6689–6690.
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- Möhlau, R. Ueber die Einwirkung von α-Halogenketonen auf primäre aromatische Amine. Ber. Dtsch. Chem. Ges.1881, 14(1), 171–175.
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Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. Available online: [Link] (accessed on 2023-10-27).
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A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available online: [Link] (accessed on 2023-10-27).
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Bischler-Möhlau indole synthesis. chemeurope.com. Available online: [Link] (accessed on 2023-10-27).
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A Head-to-Head-Comparison of a Novel BRAF V600E Inhibitor, FM-I751, with Standard-of-Care Drugs in Metastatic Melanoma
For Immediate Release to the Scientific Community
Introduction
The discovery of activating BRAF mutations, particularly the V600E substitution, in approximately 50% of metastatic melanomas has revolutionized the treatment landscape for this aggressive malignancy.[1][2] Targeted therapies, specifically BRAF inhibitors (BRAFi) like Vemurafenib and Dabrafenib, have significantly improved patient outcomes.[3][4] However, the durable success of these agents is often limited by the development of acquired resistance.[5][6][7] Combination therapy, pairing a BRAFi like Dabrafenib with a MEK inhibitor (MEKi) such as Trametinib, has emerged as a superior standard of care, enhancing progression-free and overall survival compared to BRAFi monotherapy.[8][9][10]
Despite these advances, a substantial portion of patients eventually develop resistance, frequently through reactivation of the MAPK/ERK signaling pathway or activation of parallel pathways.[11][12] This clinical challenge necessitates the development of next-generation inhibitors with improved potency, selectivity, and a lower propensity for inducing resistance mechanisms.
This guide introduces FM-I751 , a novel, potent, and selective inhibitor of BRAF V600E derived from a 7-Fluoro-5-methyl-1H-indole scaffold. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities.[13][14] The strategic fluorination of such scaffolds has been shown to enhance metabolic stability and binding affinity.[15][16] Here, we present a comprehensive, head-to-head comparison of FM-I751 with the standard-of-care agents Vemurafenib, Dabrafenib, and the Dabrafenib/Trametinib combination, based on a series of preclinical assays.
Disclaimer: FM-I751 is an investigational compound. The data presented herein are from preclinical models and are intended for research and discussion purposes among scientific professionals. They do not constitute a claim of clinical efficacy or safety.
Section 1: Mechanism of Action and Rationale
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[17][18] In BRAF V600E-mutant melanoma, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, driving malignant cell proliferation.[3][11][19]
Standard-of-Care Mechanisms:
-
Vemurafenib & Dabrafenib (BRAFi): Directly bind to and inhibit the ATP-binding site of the mutated BRAF V600E kinase, blocking its activity and downstream signaling.[3][19][20]
-
Trametinib (MEKi): Inhibits MEK1/2, the kinases immediately downstream of BRAF. The combination of Dabrafenib and Trametinib provides a more robust and durable blockade of the pathway.[8][9]
FM-I751 Rationale: FM-I751 is designed to be a "paradox-breaker" inhibitor.[21] A known liability of first-generation BRAFi is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies.[22][23][24] FM-I751's unique binding kinetics and conformational effects on the BRAF V600E kinase are hypothesized to minimize the formation of drug-induced RAF dimers, thereby preventing this paradoxical activation.
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A Senior Application Scientist's Guide to the Synthesis of 7-Fluoro-5-methyl-1H-indole: A Comparative Analysis of Plausible Synthetic Routes
Introduction to 7-Fluoro-5-methyl-1H-indole
The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The strategic placement of a fluorine atom at the 7-position and a methyl group at the 5-position of the indole ring creates a unique electronic and steric profile, making this compound an attractive target for synthetic exploration and subsequent biological evaluation.
This guide will compare two distinct and widely recognized methods for indole synthesis, providing a rationale for the proposed experimental steps and highlighting the advantages and disadvantages of each approach.
Method 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] This method is renowned for its reliability and the wide range of substituents that can be incorporated into the final indole product.
Proposed Synthetic Pathway
The proposed Fischer indole synthesis of this compound involves two main stages: the synthesis of the key intermediate, (3-fluoro-5-methylphenyl)hydrazine, followed by its condensation and cyclization with a suitable carbonyl compound.
Caption: Proposed Fischer Indole Synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of (3-Fluoro-5-methylphenyl)hydrazine
This procedure is adapted from established methods for the synthesis of substituted phenylhydrazines from their corresponding anilines.
Step 1a: Diazotization of 3-Fluoro-5-methylaniline
-
To a stirred solution of 3-Fluoro-5-methylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 eq) and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
Rationale: The diazotization of anilines is a standard method for generating diazonium salts, which are versatile intermediates in organic synthesis. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
Step 1b: Reduction to the Hydrazine
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3 eq) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1a to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry under vacuum.
-
To obtain the free hydrazine base, the hydrochloride salt can be treated with a base such as sodium hydroxide.
-
Rationale: Tin(II) chloride is a common and effective reducing agent for the conversion of diazonium salts to the corresponding hydrazines. The reaction is typically performed in a strong acidic medium to maintain the stability of the reactants and products.
Stage 2: Fischer Indole Synthesis
This protocol is based on general procedures for the Fischer indole synthesis using polyphosphoric acid (PPA) as the catalyst.
Step 2a: Formation of the Hydrazone
-
Dissolve (3-fluoro-5-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add acetone (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.
-
Rationale: The initial step of the Fischer indole synthesis is the formation of a hydrazone from the reaction of the hydrazine with a carbonyl compound. Acetic acid can act as both a solvent and a catalyst for this condensation reaction.
Step 2b: Cyclization to the Indole
-
To the hydrazone solution from Step 2a, add polyphosphoric acid (PPA) (a sufficient amount to ensure a stirrable mixture).
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the hot mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Rationale: Polyphosphoric acid is a strong acid and a dehydrating agent, which effectively catalyzes the[4][4]-sigmatropic rearrangement of the hydrazone and the subsequent cyclization and elimination of ammonia to form the indole ring. The elevated temperature provides the necessary activation energy for the rearrangement and cyclization steps.
Method 2: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a two-step method that is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions.[5] This method often provides milder reaction conditions compared to the Fischer synthesis and can be advantageous for substrates with sensitive functional groups.
Proposed Synthetic Pathway
The proposed Leimgruber-Batcho synthesis of this compound starts from a substituted o-nitrotoluene derivative.
Caption: Proposed Leimgruber-Batcho Synthesis of this compound.
Experimental Protocols
Stage 1: Enamine Formation
This procedure is adapted from the general Leimgruber-Batcho protocol.
-
To a solution of 3-Fluoro-5-methyl-2-nitrotoluene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (0.2 eq).
-
Heat the mixture at 110-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the solvent can be removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
-
Rationale: The reaction of the activated methyl group of the o-nitrotoluene with DMFDMA and a base (pyrrolidine) forms a stable enamine intermediate. The electron-withdrawing nitro group is essential for the activation of the methyl group.
Stage 2: Reductive Cyclization
-
Dissolve the crude enamine from Stage 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.
-
Rationale: The reductive cyclization involves the reduction of both the nitro group to an amine and the enamine double bond, followed by intramolecular cyclization and elimination of dimethylamine to form the aromatic indole ring. Palladium on carbon and Raney Nickel are highly effective catalysts for such reductions.
Comparison of the Synthetic Routes
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis |
| Starting Materials | 3-Fluoro-5-methylaniline, Acetone | 3-Fluoro-5-methyl-2-nitrotoluene |
| Number of Steps | 2 (from aniline) | 2 (from nitrotoluene) |
| Reaction Conditions | Strongly acidic (PPA), high temperature | Milder conditions, catalytic hydrogenation |
| Typical Yields | Moderate to good (often 40-70%) | Good to excellent (often 60-90%) |
| Substrate Scope | Very broad, allows for various substitutions | Primarily for indoles unsubstituted at C2/C3 |
| Potential Issues | Regioselectivity with unsymmetrical ketones, harsh conditions may not be suitable for sensitive substrates. | Availability of the starting o-nitrotoluene. |
Results and Discussion
Both the Fischer and Leimgruber-Batcho syntheses represent viable and robust methods for the preparation of this compound.
The Fischer indole synthesis is a highly convergent and well-established method. Its primary advantage lies in the wide availability of substituted anilines and carbonyl compounds, allowing for a diverse range of indole derivatives to be synthesized. However, the strongly acidic and high-temperature conditions can be a drawback for substrates bearing sensitive functional groups. For the synthesis of this compound, the necessary (3-fluoro-5-methylphenyl)hydrazine can be readily prepared from the commercially available 3-fluoro-5-methylaniline.[6][7][8][9]
The Leimgruber-Batcho indole synthesis , on the other hand, generally proceeds under milder conditions and often provides higher yields. The reductive cyclization step is typically clean and efficient. A potential limitation of this method is the accessibility of the required substituted o-nitrotoluene. However, for the target molecule, 3-Fluoro-5-methyl-2-nitrotoluene could likely be synthesized from commercially available precursors through standard aromatic substitution reactions.
Choice of Method: For a research setting where versatility and the potential for creating a library of related analogues are important, the Fischer indole synthesis offers greater flexibility in terms of introducing substituents at the 2- and 3-positions of the indole ring by simply varying the carbonyl component. For a scale-up or process chemistry setting where yield and milder conditions are paramount, the Leimgruber-Batcho synthesis might be the preferred route, provided the starting nitrotoluene is readily accessible.
Spectroscopic Data of a Related Compound
As no specific spectroscopic data for this compound has been published, the data for the structurally related 7-methyl-1H-indole is provided below as a reference for product characterization.[10]
-
Appearance: White to off-white solid
-
Melting Point: 85 °C
-
¹H NMR (CDCl₃): δ 8.05 (br s, 1H, NH), 7.55 (d, J = 7.8 Hz, 1H), 7.15 (t, J = 2.8 Hz, 1H), 7.00 (t, J = 7.5 Hz, 1H), 6.90 (d, J = 7.2 Hz, 1H), 6.50 (t, J = 2.0 Hz, 1H), 2.50 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 135.9, 128.6, 123.8, 121.5, 120.1, 119.8, 116.5, 102.7, 16.5.
Upon successful synthesis of this compound, one would expect to see characteristic changes in the NMR spectra due to the presence of the fluorine atom, including C-F and H-F coupling constants.
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]
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A Researcher's Guide to the Independent Verification of Biological Targets for 7-Fluoro-5-methyl-1H-indole
In the landscape of contemporary drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific compound, 7-Fluoro-5-methyl-1H-indole, presents a unique chemical entity with potential for novel pharmacological applications. The introduction of a fluorine atom can significantly alter the metabolic stability and binding affinity of a molecule, making this compound a person of interest for researchers.[4] However, to date, the specific biological targets of this compound remain largely uncharacterized.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to independently identify and validate the biological targets of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare methodologies to equip you with the necessary tools for this scientific endeavor.
The Challenge of Target Deorphanization
The process of identifying the molecular targets of a novel compound, often termed "target deorphanization," is a critical step in drug discovery.[5][6] It transforms a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic. This guide will navigate through a multi-pronged approach, combining computational and experimental strategies to elucidate the mechanism of action of this compound.
Part 1: In Silico Target Prediction - Charting the Course
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into the potential biological targets of this compound. This initial step helps in formulating a testable hypothesis.
Computational Workflow for Target Identification
A robust computational workflow can triage a vast number of potential protein targets, highlighting the most probable candidates for experimental validation.[7]
Caption: Workflow for affinity-based target identification.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an affinity probe by chemically linking this compound to a reporter tag, such as biotin, via a linker. It is crucial to choose a linker attachment point that does not interfere with the compound's putative binding pharmacophore.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for the formation of protein-probe complexes.
-
Capture: Capture the protein-probe complexes using streptavidin-coated beads.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads. This can be achieved by competition with free biotin or by denaturing the proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis and Interpretation: The identified proteins are then ranked based on their abundance and specificity. A crucial control experiment involves a competition assay where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the biotinylated probe. A genuine target will show significantly reduced binding to the probe in the presence of the free compound.
Part 3: Target Validation - Confirming the Interaction
Once putative targets have been identified, the next critical phase is to validate the direct interaction between this compound and the candidate proteins.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
Data Interpretation: A positive interaction is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of this compound, signifying stabilization.
Comparison with Alternative Compounds
To provide context to the biological activity of this compound, it is essential to compare its performance with structurally related compounds or compounds with known targets that are hypothesized to be similar.
| Compound | Structure | Known/Hypothesized Target(s) | Rationale for Comparison |
| This compound | This compound | To be determined | The compound of interest. |
| 5-Methyl-1H-indole | 5-Methyl-1H-indole | Broad-spectrum biological activities. [8] | Serves as a negative control for the fluorine substitution, helping to elucidate the role of the fluorine atom in target binding. |
| Indole-3-Carbinol | Indole-3-Carbinol | Aryl hydrocarbon receptor (AhR) agonist, anticancer properties. | A well-characterized indole derivative to serve as a positive control for certain cancer-related assays. |
| Suzetrigine | A complex indole-containing molecule | NaV1.8 sodium channel inhibitor. [9] | A highly selective indole-containing compound, useful for comparative selectivity profiling if a similar target class is identified. |
Conclusion and Future Perspectives
The journey to uncover the biological targets of a novel compound like this compound is a meticulous process that demands a multi-faceted approach. By integrating in silico prediction with robust experimental validation techniques such as affinity proteomics and CETSA, researchers can confidently identify and characterize the molecular interactions that underpin the compound's biological effects. This guide provides a foundational roadmap for these investigations, empowering scientists to unlock the therapeutic potential of this and other novel chemical entities. The insights gained from such studies are invaluable, not only for the development of new drugs but also for the fundamental understanding of complex biological systems.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Fluoro-5-methyl-1H-indole
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 7-Fluoro-5-methyl-1H-indole, a compound of interest in pharmaceutical development and organic synthesis. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedural but also instills a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Hazard Identification: An Evidence-Based Approach
Based on the hazard classifications of analogous compounds such as 5-fluoroindole, 7-fluoroindole, and 5-fluoro-3-methyl-1H-indole, we can anticipate that this compound presents the following primary hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][5][6]
-
Acute Oral Toxicity: May be harmful if swallowed.[7]
These hazards underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.
| Potential Hazard | GHS Classification (Inferred) | Primary Route of Exposure | Potential Health Effects |
| Skin Corrosion/Irritation | Skin Irrit. 2 | Dermal | Redness, inflammation, and discomfort upon contact.[2][4] |
| Serious Eye Damage/Irritation | Eye Irrit. 2 | Ocular | Pain, redness, and potential damage to eye tissue.[2][4] |
| Specific Target Organ Toxicity | STOT SE 3 | Inhalation | Irritation of the respiratory tract, coughing, and shortness of breath.[2][7] |
| Acute Toxicity | Acute Tox. 4 (Oral) | Ingestion | Harmful if ingested.[7] |
Core Directive: A Multi-Layered PPE Strategy
The selection and proper use of PPE are paramount to mitigating the risks associated with handling this compound.[8] The following table outlines the minimum PPE requirements.
| Personal Protective Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4-6 mil).[9] Consider double-gloving for extended procedures. | Provides a barrier against skin contact.[10] Nitrile offers good resistance to a range of chemicals. Double-gloving is recommended for handling highly corrosive or readily absorbed compounds.[8] |
| Eye Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8] | Protects the eyes from splashes and aerosols.[10] Standard safety glasses do not provide adequate protection against chemical splashes. |
| Body Protection | A flame-resistant lab coat.[8] | Protects the skin and personal clothing from contamination.[11] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator may be necessary for procedures that generate dust or aerosols, especially if not performed in a certified fume hood.[12][13] | Minimizes the inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection from chemical exposure.[12] |
Experimental Protocol: A Step-by-Step Guide to Safe Handling
This protocol outlines the essential steps for safely handling this compound throughout the experimental workflow.
3.1. Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[14]
-
Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a weigh boat or creased weighing paper to handle the solid. Tare the balance with the empty container. Carefully add the desired amount of the compound, avoiding the creation of dust.
-
Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.
3.2. In-Solution Handling
-
Solvent Addition: When dissolving the compound, add the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all reaction glassware is securely clamped and that any heating or stirring is well-controlled.
-
Monitoring: Regularly check the reaction for any signs of unexpected changes.
3.3. Post-Experiment Work-up and Purification
-
Quenching and Extraction: Perform all quenching and extraction procedures within the fume hood.
-
Solvent Removal: Use a rotary evaporator placed within a fume hood to remove solvents.
-
Purification: If column chromatography is required, pack and run the column in a well-ventilated area, preferably within a fume hood.
Operational and Disposal Plan: Ensuring a Safe Laboratory Environment
4.1. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3][8]
-
The container should be clearly labeled with the chemical name and associated hazards.[8]
4.2. Spill Management
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Alert: Inform your laboratory supervisor and any nearby personnel.
-
PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[6] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
4.3. Waste Disposal
-
All waste materials, including contaminated PPE, weigh boats, and absorbent materials, must be disposed of as hazardous waste.[3]
-
Consult your institution's environmental health and safety (EHS) guidelines for specific procedures on the disposal of halogenated organic waste.[10]
-
Never dispose of this compound or its waste down the drain.[6]
Visualized Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
-
Capot Chemical Co., Ltd. (2014). MSDS of 5-Fluoro-1-methylindole. Retrieved from [Link]
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ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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MDPI. (2023). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole. Retrieved from [Link]
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American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2019). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. Retrieved from [Link]
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MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
